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  • Product: 2-Amino-5-iodopyrimidin-4(1H)-one
  • CAS: 3993-79-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-amino-5-iodopyrimidin-4(1H)-one, a crucial intermediate in the development of various therapeutic agents. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-amino-5-iodopyrimidin-4(1H)-one, a crucial intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis of the precursor, 2-aminopyrimidin-4(1H)-one (isocytosine), and explores multiple effective iodination strategies. The guide offers a comparative analysis of different synthetic methodologies, complete with detailed experimental protocols, mechanistic insights, and quantitative data to facilitate informed decisions in the laboratory setting.

Introduction: The Significance of 2-Amino-5-iodopyrimidin-4(1H)-one

2-Amino-5-iodopyrimidin-4(1H)-one, also known as 5-iodoisocytosine, is a pivotal heterocyclic building block in medicinal chemistry. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the construction of diverse chemical libraries for drug discovery programs. The amino and hydroxyl (in its tautomeric form) groups also offer sites for chemical modification, making this molecule a trifunctional intermediate of significant interest. The C5-iodinated pyrimidine motif is found in a range of compounds with potential therapeutic applications, including antiviral and anticancer agents, where it can interfere with nucleic acid replication in pathogens or cancer cells.

Synthesis of the Precursor: 2-Aminopyrimidin-4(1H)-one (Isocytosine)

The journey to 2-amino-5-iodopyrimidin-4(1H)-one begins with the synthesis of its precursor, isocytosine. A reliable and straightforward method for the preparation of isocytosine involves the condensation of guanidine with a C3 carbonyl compound, such as malic acid or an ester of formylacetic acid.

Synthesis from Guanidine and Malic Acid

A classical and effective method for synthesizing isocytosine is the reaction of guanidine with malic acid in the presence of a strong dehydrating agent like concentrated sulfuric acid.[1]

In this reaction, concentrated sulfuric acid serves a dual purpose. It acts as a catalyst and a dehydrating agent. The malic acid is first decarbonylated and dehydrated in the presence of hot sulfuric acid to form 3-oxopropanoic acid in situ. This highly reactive intermediate then undergoes condensation with guanidine. The amino groups of guanidine act as nucleophiles, attacking the carbonyl carbons of the in situ-generated dicarbonyl species, leading to a cyclization reaction with the elimination of water to form the stable pyrimidine ring of isocytosine.

Diagram: Synthesis of Isocytosine from Malic Acid

G malic_acid Malic Acid h2so4 Conc. H₂SO₄ (Heat) malic_acid->h2so4 guanidine Guanidine isocytosine 2-Aminopyrimidin-4(1H)-one (Isocytosine) guanidine->isocytosine intermediate 3-Oxopropanoic Acid (in situ) h2so4->intermediate Decarbonylation & Dehydration intermediate->isocytosine Condensation & Cyclization

Caption: Synthesis of isocytosine from malic acid and guanidine.

  • Reaction Setup: In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Addition of Reactants: While stirring, heat the sulfuric acid to 100-110 °C. Add a solution of 50 g of guanidine hydrochloride in 50 mL of water through the dropping funnel.

  • Reaction Progression: Slowly and carefully add 50 g of malic acid in small portions to the reaction mixture.

  • Heating and Monitoring: Increase the temperature to 130-140 °C and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached, keeping the solution cool in an ice bath.

  • Precipitation and Filtration: The isocytosine will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from hot water to yield pure isocytosine.

Synthetic Routes for the Iodination of 2-Aminopyrimidin-4(1H)-one

The key transformation in the synthesis of the target molecule is the regioselective iodination at the C5 position of the isocytosine ring. The electron-donating amino group at the C2 position and the hydroxyl group at the C4 position activate the pyrimidine ring towards electrophilic substitution, with the C5 position being the most nucleophilic. Several effective methods for this iodination are available.

Route 1: Direct Iodination with Molecular Iodine and Silver Nitrate (Green Chemistry Approach)

A highly efficient and environmentally friendly method for the iodination of pyrimidines utilizes molecular iodine in the presence of silver nitrate under solvent-free conditions with mechanical grinding.[2]

In this reaction, silver nitrate acts as a Lewis acid, activating the molecular iodine to generate a more potent electrophilic iodinating species, likely a silver-iodine complex or an in situ generated nitryl iodide.[2] The mechanical grinding provides the energy for the solid-state reaction to occur. The lone pair of electrons on the C5 carbon of isocytosine attacks the electrophilic iodine, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrimidine ring, yielding the 5-iodo derivative. The silver cation facilitates the removal of the iodide counter-ion as silver iodide, driving the reaction forward.

Diagram: Iodination with I₂ and AgNO₃

G isocytosine Isocytosine grinding Mechanical Grinding (Solvent-free) isocytosine->grinding reagents I₂ + AgNO₃ reagents->grinding product 2-Amino-5-iodopyrimidin-4(1H)-one grinding->product

Caption: Green synthesis of 2-amino-5-iodopyrimidin-4(1H)-one.

  • Preparation of Reactants: In a mortar, combine 2-aminopyrimidin-4(1H)-one (1.0 mmol), molecular iodine (1.2 mmol), and silver nitrate (2.0 mmol).

  • Mechanical Grinding: Gently grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: Filter the solid residue, which contains the product and silver iodide.

  • Purification: Suspend the solid in water and stir. The desired product has low solubility in cold water, while silver iodide is insoluble. Filter the mixture and wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like a water/ethanol mixture.

Route 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a powerful and selective electrophilic iodinating agent for a wide range of aromatic and heterocyclic compounds.[3] Its reactivity can be modulated by the use of a catalyst, such as a Brønsted or Lewis acid.[2]

The mechanism of iodination with NIS involves the activation of the N-I bond, making the iodine atom more electrophilic. In the presence of an acid catalyst, the succinimide oxygen can be protonated, further polarizing the N-I bond. The electron-rich C5 position of isocytosine then attacks the electrophilic iodine of the activated NIS, leading to the formation of a sigma complex. A base (which can be the solvent or another molecule in the reaction mixture) then abstracts the proton from the C5 position, restoring aromaticity and yielding the 5-iodinated product and succinimide as a byproduct.

Diagram: Iodination with N-Iodosuccinimide

G isocytosine Isocytosine solvent Solvent (e.g., DMF, Acetonitrile) isocytosine->solvent nis N-Iodosuccinimide (NIS) nis->solvent product 2-Amino-5-iodopyrimidin-4(1H)-one solvent->product Stir at RT

Caption: Synthesis of 2-amino-5-iodopyrimidin-4(1H)-one using NIS.

  • Reaction Setup: Dissolve 2-aminopyrimidin-4(1H)-one (1.0 mmol) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-iodosuccinimide (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 3: Iodination with Iodine and an Oxidizing Agent

Another common method for the iodination of aromatic compounds involves the use of molecular iodine in the presence of an oxidizing agent. This in situ generates a more electrophilic iodine species.

Oxidizing agents such as hydrogen peroxide or periodic acid convert molecular iodine (I₂) into a more potent electrophilic species, such as the iodonium ion (I⁺) or a hypoiodite-like species. This highly reactive electrophile is then readily attacked by the nucleophilic C5 position of the isocytosine ring, following the general mechanism of electrophilic aromatic substitution as described previously.

  • Reaction Setup: Dissolve 2-aminopyrimidin-4(1H)-one (1.0 mmol) in water or a mixture of water and a co-solvent.

  • Reagent Addition: Add molecular iodine (1.0-1.2 equivalents) to the solution and stir.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 0.3-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature and stir for 2-4 hours. The reaction may require gentle heating.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter the precipitate. Wash the solid with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent system.

Comparative Analysis of Synthesis Routes

Method Reagents Advantages Disadvantages Typical Yields
Direct Iodination I₂, AgNO₃Environmentally friendly (solvent-free), short reaction times, high yields.[2]Requires stoichiometric silver nitrate, which can be costly.70-98% (for related pyrimidines)[2]
NIS Iodination N-Iodosuccinimide (NIS)Mild reaction conditions, high selectivity, good functional group tolerance.[3]NIS can be expensive, may require a catalyst.Generally good to excellent.
Oxidative Iodination I₂, H₂O₂Inexpensive reagents, uses water as a solvent.Can lead to over-oxidation or side reactions if not carefully controlled.Moderate to good.

Characterization of 2-Amino-5-iodopyrimidin-4(1H)-one

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected characterization data for 2-amino-5-iodopyrimidin-4(1H)-one.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₄H₄IN₃O

  • Molecular Weight: 237.00 g/mol

  • Melting Point: A high melting point is expected due to the heterocyclic structure and potential for hydrogen bonding. For the related 2-amino-5-iodopyrimidine, a melting point of 218-227 °C has been reported.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C6-H proton, with the signal for the amino protons appearing as a broad singlet. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The C5 carbon directly attached to the iodine atom will exhibit a characteristic upfield shift compared to the non-iodinated precursor.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis of 2-amino-5-iodopyrimidin-4(1H)-one can be achieved through several effective methods, with the direct iodination of isocytosine being the most common strategy. The choice of iodinating agent and reaction conditions allows for flexibility depending on the available resources, desired scale, and environmental considerations. The "green" solvent-free approach using iodine and silver nitrate offers an attractive option for its efficiency and reduced environmental impact. The use of N-iodosuccinimide provides a reliable and selective alternative. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis of this valuable intermediate, empowering researchers to advance their drug discovery and development efforts.

References

  • Kim, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Wikipedia. (2023). Isocytosine. [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • TeonITE. (2023). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). 2-Amino-5-iodopyrimidin-4(1H)-one. [Link]

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Exploratory

An In-depth Technical Guide to N-Methyl-3,4-dimethoxyphenethylamine

A Note on the Requested CAS Number: Initial searches for CAS number 3993-79-1 did not yield information on a specific chemical entity. It is presumed that this may be an erroneous or unassigned identifier.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Requested CAS Number: Initial searches for CAS number 3993-79-1 did not yield information on a specific chemical entity. It is presumed that this may be an erroneous or unassigned identifier. This guide will instead focus on a closely related and scientifically significant compound, N-methyl-3,4-dimethoxyphenethylamine, a derivative of the well-documented 3,4-dimethoxyphenethylamine (DMPEA), which is highly relevant to researchers in drug development and neuroscience.

Introduction

N-methyl-3,4-dimethoxyphenethylamine is a substituted phenethylamine that holds significant interest for medicinal chemists and pharmacologists. As a derivative of 3,4-dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, it belongs to a class of compounds structurally related to the neurotransmitter dopamine.[1][2] The substitution of hydroxyl groups on the dopamine molecule with methoxy groups, and the further N-methylation, significantly alters the compound's physicochemical properties and its interaction with biological targets.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-methyl-3,4-dimethoxyphenethylamine, contextualized within the broader landscape of phenethylamine research. These compounds are crucial intermediates in the synthesis of various pharmaceuticals, including the anti-arrhythmic drug Verapamil.[4][5]

Chemical Structure and Properties

The molecular structure of N-methyl-3,4-dimethoxyphenethylamine is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an ethylamine side chain with a methyl group on the nitrogen atom. This structure imparts specific chemical and physical properties that are crucial for its reactivity and biological activity.

Table 1: Physicochemical Properties of the Parent Compound, 3,4-Dimethoxyphenethylamine (DMPEA)

PropertyValueSource
CAS Number 120-20-7
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Appearance Clear light yellow to orange or slightly brownish viscous liquid
Boiling Point 188 °C at 15 mm Hg
Density 1.074 g/mL at 25 °C
Refractive Index n20/D 1.546
Solubility Soluble in water and slightly soluble in chloroform and methanol.
pKa 9.74 ± 0.10 (Predicted)

The N-methylation of DMPEA to form N-methyl-3,4-dimethoxyphenethylamine is expected to slightly increase its lipophilicity and may alter its basicity, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.

Synthesis of N-Methyl-3,4-dimethoxyphenethylamine

The synthesis of N-methyl-3,4-dimethoxyphenethylamine can be achieved through several routes, often starting from 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyphenethylamine (DMPEA). A common and efficient method involves the reductive amination of 3,4-dimethoxyphenylacetaldehyde with monomethylamine.

Experimental Protocol: Reductive Amination for the Synthesis of N-Methyl-3,4-dimethoxyphenethylamine

This protocol is based on a patented method and represents a robust approach for the preparation of the target compound.[5]

Step 1: Formation of 3,4-Dimethoxyphenylacetaldehyde The synthesis begins with the conversion of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenylacetaldehyde. This can be achieved through a Darzens condensation with an α-haloester to form an epoxy ester, followed by alkaline hydrolysis and decarboxylation.[5]

Step 2: Reductive Amination

  • The resulting 3,4-dimethoxyphenylacetaldehyde is treated with monomethylamine at a temperature range of -10 °C to 40 °C for a period of 1 to 6 hours to form the corresponding imine intermediate.[5]

  • The reaction mixture is then subjected to reduction using sodium borohydride at a temperature between -10 °C and 80 °C for 2 to 8 hours.[5]

  • Upon completion of the reaction, the N-methyl-3,4-dimethoxyphenethylamine is obtained.[5]

Step 3: Purification The crude product can be purified by standard laboratory techniques such as distillation under reduced pressure to yield the final product with high purity.

Another patented approach involves the reaction of 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde in the presence of a catalyst like palladium on carbon and hydrogen.[6] This method results in the formation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, which can then be debenzylated to yield the desired product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 3,4-Dimethoxybenzaldehyde B Darzens Condensation (with α-haloester) A->B Step 1a C Epoxy Ester B->C D Alkaline Hydrolysis & Decarboxylation C->D Step 1b E 3,4-Dimethoxyphenylacetaldehyde D->E F Reaction with Monomethylamine E->F Step 2a G Imine Intermediate F->G H Reduction with Sodium Borohydride G->H Step 2b I N-Methyl-3,4-dimethoxy- phenethylamine H->I

Synthesis workflow for N-methyl-3,4-dimethoxyphenethylamine.

Biological and Pharmacological Context

Phenethylamines are a class of compounds with diverse and significant biological activities.[7][8] The parent compound, DMPEA, is an analog of the neurotransmitter dopamine and has been studied for its potential neurotoxic effects and its role as a monoamine oxidase inhibitor.[2][9] DMPEA has been shown to be an inhibitor of mitochondrial complex I, which is relevant in the study of Parkinson's disease.[2][9]

The N-methylation of DMPEA can significantly influence its pharmacological profile. Generally, N-methylation of phenethylamines can alter their affinity for various receptors and transporters in the central nervous system. These modifications can impact the compound's psychoactive properties and its potential as a therapeutic agent or a drug of abuse.[7]

While specific studies on the biological activity of N-methyl-3,4-dimethoxyphenethylamine are not extensively detailed in the provided search results, its structural similarity to other psychoactive phenethylamines suggests potential interactions with serotonergic and dopaminergic systems. The phenethylamine backbone is a common feature in many "designer drugs," where modifications to the structure are made to alter pharmacological activities.[7]

The primary documented application of N-methyl-3,4-dimethoxyphenethylamine is as a key intermediate in the synthesis of pharmaceuticals.[5] Its role in the production of Verapamil highlights its importance in the pharmaceutical industry.[4]

Biological_Context cluster_core Core Compound & Derivatives cluster_biological Biological Relevance Dopamine Dopamine Neurotransmitter Neurotransmitter (Endogenous) Dopamine->Neurotransmitter is a DMPEA 3,4-Dimethoxyphenethylamine (DMPEA) DMPEA->Dopamine is an analog of MAOI Monoamine Oxidase Inhibitor DMPEA->MAOI acts as Mito_Inhibitor Mitochondrial Complex I Inhibitor DMPEA->Mito_Inhibitor acts as N_Methyl_DMPEA N-Methyl-3,4-dimethoxy- phenethylamine N_Methyl_DMPEA->DMPEA is a derivative of Pharma_Intermediate Pharmaceutical Intermediate N_Methyl_DMPEA->Pharma_Intermediate is a Verapamil Verapamil (Anti-arrhythmic) Pharma_Intermediate->Verapamil leads to

Relationships of N-methyl-3,4-dimethoxyphenethylamine.

Conclusion

N-methyl-3,4-dimethoxyphenethylamine is a compound of significant interest due to its structural relationship to dopamine and its crucial role as an intermediate in the synthesis of pharmaceuticals like Verapamil. While detailed pharmacological data for this specific molecule is not as abundant as for its parent compound, DMPEA, its chemical properties and synthesis are well-documented. For researchers and scientists in drug development, understanding the synthesis and chemical nature of such intermediates is fundamental. Further investigation into the specific biological activities of N-methyl-3,4-dimethoxyphenethylamine could reveal novel pharmacological properties, making it a continued subject of importance in medicinal chemistry.

References

  • Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • Human Metabolome Database. (2012). Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806). Retrieved from [Link]

  • Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

  • MDPI. (n.d.). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]

  • Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • ResearchGate. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 2-Amino-5-iodopyrimidin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-5-iodopyrimidin-4(1H)-one. As a senior application scientist, the follow...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-5-iodopyrimidin-4(1H)-one. As a senior application scientist, the following sections are structured to offer not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this and related heterocyclic compounds. The focus is on the interplay between molecular structure, tautomerism, and the resulting spectral signatures. While comprehensive experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework.

Structural and Tautomeric Considerations

2-Amino-5-iodopyrimidin-4(1H)-one, a substituted pyrimidine, can exist in several tautomeric forms. The equilibrium between these forms is crucial as it dictates the molecule's electronic environment and, consequently, its spectroscopic characteristics. The most significant tautomers are the amino-oxo, amino-hydroxy, and imino-oxo forms.

Tautomers cluster_amino_oxo Amino-Oxo Forms cluster_amino_hydroxy Amino-Hydroxy Form 1H_form 2-Amino-5-iodo- pyrimidin-4(1H)-one 3H_form 2-Amino-5-iodo- pyrimidin-4(3H)-one 1H_form->3H_form Prototropic Shift hydroxy_form 2-Amino-5-iodo- pyrimidin-4-ol 1H_form->hydroxy_form Keto-Enol Tautomerism 3H_form->hydroxy_form Keto-Enol Tautomerism

In aqueous solutions, derivatives of 2-aminopyrimidin-4-one, also known as isocytosine, predominantly exist in the amino-oxo forms.[1] Studies on similar systems, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that both the 1H-keto and 3H-keto tautomers can be present, with their ratio influenced by the solvent and crystalline form.[2] For the purpose of this guide, we will consider the spectroscopic features of the most probable tautomer, 2-Amino-5-iodopyrimidin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 2-Amino-5-iodopyrimidin-4(1H)-one, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group, as well as the electron-donating nature of the amino group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H67.5 - 8.0Singlet (s)The proton at the 6-position is adjacent to the iodine-bearing carbon and a nitrogen atom, leading to a downfield shift.
NH (ring)10.0 - 12.0Broad Singlet (br s)The N1-H proton is typically deshielded and will appear as a broad signal.
NH₂ (amino)6.5 - 7.5Broad Singlet (br s)The protons of the amino group are also expected to be broad and their chemical shift can be solvent-dependent.

Note: These are predicted values based on general principles for substituted pyrimidines. Actual values may vary depending on the solvent and experimental conditions.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2155 - 165The carbon bearing the amino group.
C4160 - 170The carbonyl carbon, significantly deshielded.
C570 - 80The carbon attached to the iodine atom, showing a characteristic upfield shift due to the heavy atom effect.
C6140 - 150The carbon adjacent to the C5-I bond.

Note: Predicted values are based on known data for similar pyrimidine structures.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of 2-Amino-5-iodopyrimidin-4(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer 1H_acq ¹H NMR Acquisition transfer->1H_acq 13C_acq ¹³C NMR Acquisition transfer->13C_acq transform Fourier Transform 1H_acq->transform 13C_acq->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline analysis Spectral Analysis and Interpretation baseline->analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum

For 2-Amino-5-iodopyrimidin-4(1H)-one (Molecular Formula: C₄H₄IN₃O), the expected molecular weight is approximately 237.00 g/mol .

  • Molecular Ion (M⁺): A prominent peak at m/z 237 is expected. Due to the presence of iodine (a monoisotopic element), there will not be a significant M+2 peak from halogen isotopes as seen with chlorine or bromine.[4]

  • Fragmentation: The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents.[5] Common fragmentation pathways for 2-Amino-5-iodopyrimidin-4(1H)-one may include:

    • Loss of iodine radical (•I), resulting in a fragment at m/z 110.

    • Loss of CO, a common fragmentation for pyrimidinones, leading to a fragment at m/z 209.

    • Cleavage of the pyrimidine ring, leading to smaller fragments.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Sample Preparation:

  • For ESI, dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For EI, the sample is typically introduced directly into the ion source.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For confirmation of fragmentation pathways, tandem mass spectrometry (MS/MS) can be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (ring)3100 - 3300Medium
N-H Stretch (amino)3300 - 3500Medium (two bands)
C=O Stretch (carbonyl)1650 - 1700Strong
C=N Stretch1600 - 1650Medium
C-N Stretch1200 - 1350Medium
C-I Stretch500 - 600Weak to Medium

The presence of a strong absorption band in the 1650-1700 cm⁻¹ region would be indicative of the carbonyl group in the pyrimidinone ring. The N-H stretching vibrations of the amino group typically appear as two distinct bands.[6][7]

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

  • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty accessory before running the sample.

Conclusion

References

  • BenchChem.
  • BenchChem.
  • International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

  • PubMed. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]

  • Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • PubChem. 2-Aminopyrimidine. [Link]

  • NIST WebBook. 4-Aminopyrimidine. [Link]

  • CSIRO Publishing. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Indo American Journal of Pharmaceutical Research. DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES. [Link]

  • PubChem. 6-Amino-5-iodo-2(1H)-pyrimidinone. [Link]

  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

  • NIST WebBook. Cytosine. [Link]

  • Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • PubChem. Cytosine. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

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Exploratory

Section 1: The 2-Aminopyrimidin-4-one Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives: A Medicinal Chemistry Perspective Introduction to Pyrimidines and Their Biological Significance The pyrimidine nucl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives: A Medicinal Chemistry Perspective

Introduction to Pyrimidines and Their Biological Significance

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology.[1] It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. Consequently, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[3]

The 2-Amino-5-iodopyrimidin-4(1H)-one Core: A Versatile Synthetic Intermediate

Within the broad family of pyrimidines, the 2-Amino-5-iodopyrimidin-4(1H)-one structure represents a particularly strategic starting point for creating diverse molecular libraries. This core possesses several key features:

  • The 2-amino group: This functional group serves as a crucial hydrogen bond donor and can be readily alkylated, acylated, or used as a nucleophile in further synthetic transformations, allowing for the exploration of a wide range of substituents.

  • The 5-iodo substituent: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various aryl and heteroaryl groups, significantly expanding molecular diversity and enabling the exploration of structure-activity relationships (SAR).[5]

  • The pyrimidinone ring: This portion of the molecule mimics the structure of natural nucleobases and can participate in critical hydrogen bonding interactions with biological targets such as enzyme active sites or protein-protein interfaces.

This combination of features makes 2-Amino-5-iodopyrimidin-4(1H)-one an ideal scaffold for developing novel therapeutic agents targeting a wide array of diseases.[6]

Section 2: Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from the 2-Amino-5-iodopyrimidin-4(1H)-one core is essential for identifying lead compounds. The synthetic logic is based on a modular approach, modifying the key functional groups to systematically probe the chemical space around the scaffold.

Key Derivatization Pathways

Two primary vectors for derivatization are the 5-iodo position and the 2-amino group.

  • Suzuki-Miyaura Cross-Coupling at the C5 Position: This is arguably the most powerful tool for modifying the scaffold. The carbon-iodine bond is readily activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a wide variety of commercially available aryl or heteroaryl boronic acids. This reaction is highly reliable and tolerant of many functional groups, making it a preferred method for late-stage diversification.

  • N-Functionalization of the 2-Amino Group: The amino group can be modified through standard organic reactions. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These modifications can alter the compound's polarity, hydrogen bonding capacity, and overall conformation.

Workflow for Library Synthesis and Screening

A typical workflow for generating and evaluating a library of these derivatives involves a systematic, multi-step process. The goal is to move from a conceptual design to validated biological activity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Core Scaffold: 2-Amino-5-iodopyrimidin-4(1H)-one B Suzuki Coupling (Aryl Boronic Acids) A->B C N-Acylation / Sulfonylation (Acyl/Sulfonyl Chlorides) A->C D Purification & Characterization (HPLC, NMR, MS) B->D C->D E Primary Assay (e.g., Cell Viability) D->E F Secondary Assay (e.g., Enzyme Inhibition) E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Analysis G->H I ADME/Tox Profiling H->I J Lead Compound I->J

Caption: High-level workflow for drug discovery using the pyrimidinone scaffold.

Section 3: Anticancer Applications

The pyrimidine scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as Imatinib and Palbociclib, featuring this core.[7] Derivatives of 2-aminopyrimidine are frequently investigated as inhibitors of key oncogenic signaling pathways.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. Many kinases, such as Epidermal Growth Factor Receptor (EGFR), play a central role in cancer cell proliferation, survival, and metastasis. The 2-aminopyrimidine core can function as a "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding pocket, thereby blocking its activity.[2] Another emerging target is the orphan nuclear receptor Nur77, where modulation by small molecules can induce apoptosis in cancer cells.[8]

Pathway Visualization: EGFR Signaling Inhibition

The diagram below illustrates a simplified representation of how a 2-aminopyrimidine derivative can inhibit the EGFR signaling pathway, which is commonly dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Response Cell Proliferation, Survival, Metastasis Downstream->Response Block->P X

Caption: Simplified EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Data Spotlight: Anticancer Activity

The table below summarizes representative data for pyrimidine derivatives, illustrating their potential as anticancer agents. Note that specific IC₅₀ values for 2-Amino-5-iodopyrimidin-4(1H)-one derivatives would be determined through screening campaigns.

Compound ClassTarget Cancer Cell LineActivity MetricResultCitation
5-substituted 2-amino-1,3,4-oxadiazoleHepG2 (Liver Cancer)IC₅₀8.6 µM[9]
2-(phenylamino)pyrimidineEGFR Triple Mutant (NSCLC)IC₅₀0.2 µM[2]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamideVarious Liver Cancer LinesCytotoxicityPotent[8]
6-amino-2-thio-3H-pyrimidin-4-onePlatelet AggregationInhibition91% at 100 µM[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a self-validating system for assessing the effect of synthesized compounds on cancer cell viability.

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals in the cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 4: Antiviral and Antimicrobial Potential

The structural similarity of pyrimidinones to natural nucleosides makes them prime candidates for development as antiviral and antimicrobial agents.[4]

Mechanism of Action: Chain Termination and Enzyme Inhibition

In virology, pyrimidine derivatives can be phosphorylated by viral kinases (but not efficiently by host cell kinases), leading to their incorporation into the growing viral DNA or RNA strand. Lacking the necessary 3'-hydroxyl group, these "fraudulent nucleotides" act as chain terminators, halting viral replication. An example is the inhibition of herpes simplex virus (HSV) deoxypyrimidine kinase by 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) derivatives.[12] In bacteriology, they can inhibit essential enzymes like DNA gyrase, which is responsible for maintaining DNA topology in bacteria.[2]

Data Spotlight: Antimicrobial Activity
Compound ClassTarget OrganismActivity MetricResultCitation
2-amino-1,3,4-oxadiazoleStreptococcus faecalisMIC4-64 µg/mL[9]
2-amino-1,3,4-thiadiazoleCandida albicansMIC8 µg/mL[9]
Pyrrolo[3,2-d]pyrimidineS. aureus, P. aeruginosaInhibition ZoneActive[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that prevents the visible growth of a bacterium.[14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL in a volume of 10 µL.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Section 5: References

  • Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Sabbadin, D., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 634-649. [Link]

  • ResearchGate. (n.d.). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5733. [Link]

  • Sathish, M., & Sridharan, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(5), 478-493. [Link]

  • Asif, M. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Sciences, 27(2), 235-248. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer Activity of 5-Ylidene-4-Aminothiazol-2(5H)-One Derivatives. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]

  • Papafilippou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(4), 1833. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • Tumey, L. N., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 543-548. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Retrieved from

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • De Coster, L., et al. (2012). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 20(18), 5640-5651. [Link]

  • Jones, A. S., et al. (1983). Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus. Journal of Medicinal Chemistry, 26(6), 809-813. [Link]

  • MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Antiviral Properties of Flavonoids and Delivery Strategies. Retrieved from [Link]

  • Sabbadin, D., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 634-649. [Link]

  • Chemistry Central Journal. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from [Link]

  • Sanciu, G., et al. (2001). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & Medicinal Chemistry, 9(7), 1787-1794. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24947. [Link]

  • Russian Journal of Organic Chemistry. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-4(5H)-ones and evaluation of their Ct-DNA interaction, antibacterial and anti- inflammatory activity. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • Kumar, A., et al. (2026). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Helvetica Chimica Acta. [Link]

  • Bentham Science. (n.d.). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Retrieved from [Link]

  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(5), 447-463. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20088-20098. [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Retrieved from [Link]

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Foundational

A Technical Guide to the Solubility of 2-Amino-5-iodopyrimidin-4(1H)-one for Researchers and Drug Development Professionals

Introduction: Understanding the Importance of Solubility for a Key Synthetic Building Block 2-Amino-5-iodopyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Importance of Solubility for a Key Synthetic Building Block

2-Amino-5-iodopyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development, serves as a crucial building block for more complex molecules. Its utility in synthesis is, however, fundamentally governed by its solubility in various laboratory solvents. A thorough understanding of its solubility profile is paramount for researchers to design efficient reaction conditions, develop robust purification strategies, and formulate this intermediate for further studies. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of 2-Amino-5-iodopyrimidin-4(1H)-one, offers predictive insights into its behavior in common laboratory solvents, and details rigorous experimental protocols for its solubility determination.

Physicochemical Characterization: The Foundation of Solubility

To understand the solubility of 2-Amino-5-iodopyrimidin-4(1H)-one, it is essential to first consider its fundamental physicochemical properties. The molecule's structure, featuring an amino group, a pyrimidinone ring, and an iodine atom, dictates its polarity, hydrogen bonding capabilities, and potential for ionization.

It is important to note that 2-Amino-5-iodopyrimidin-4(1H)-one is also known by its synonym, 5-iodocytosine .

PropertyValue/InformationSource
Molecular Formula C₄H₄IN₃O
Molecular Weight 237.00 g/mol
Appearance Off-white solidGeneric observation
Melting Point Data not readily available. The related compound 2-Amino-5-iodopyrimidine has a melting point of 218.0-227.0 °C.
pKa Data not readily available. The presence of the amino group and the pyrimidinone ring suggests amphoteric properties.Inferred from structure
logP Data not readily available. The presence of the polar amino and carbonyl groups is balanced by the lipophilic iodine atom and the heterocyclic ring.Inferred from structure

The lack of readily available experimental data for the melting point, pKa, and logP of 2-Amino-5-iodopyrimidin-4(1H)-one highlights the necessity for experimental determination by researchers working with this compound. These parameters are critical for accurately predicting its solubility behavior.

Solubility Profile: Known Data and Predictive Analysis

Direct, comprehensive quantitative solubility data for 2-Amino-5-iodopyrimidin-4(1H)-one in a wide range of common laboratory solvents is not extensively published. However, some key solubility information for its synonym, 5-iodocytosine, provides a valuable starting point.

Solvent/SolutionSolubilitySource
Formic Acid50 mg/mL
1 M Sodium Hydroxide (NaOH)50 mg/mL
Acetic Acid:Water (1:1)50 mg/mL

This limited dataset strongly suggests that the solubility of 2-Amino-5-iodopyrimidin-4(1H)-one is significantly influenced by pH. Its solubility in both acidic (formic acid, acetic acid) and basic (NaOH) solutions is indicative of its amphoteric nature, allowing it to form soluble salts.

Predictive Solubility in Common Laboratory Solvents:

Based on the structure of 2-Amino-5-iodopyrimidin-4(1H)-one, we can predict its likely solubility in various classes of solvents based on the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino (-NH₂) and amide (-C(O)NH-) functional groups allows for hydrogen bonding with protic solvents. However, the relatively large and nonpolar pyrimidine ring and the iodine atom may limit its solubility in water at neutral pH. Solubility is expected to be low to moderate in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving polar compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at solvating a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds. It is predicted that 2-Amino-5-iodopyrimidin-4(1H)-one will exhibit good solubility in DMSO and DMF. Its solubility in acetonitrile may be more moderate.

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane, Chloroform): Due to the significant polarity imparted by the amino and carbonyl groups, 2-Amino-5-iodopyrimidin-4(1H)-one is expected to have very low solubility in nonpolar solvents such as toluene and hexanes. Its solubility in halogenated solvents like dichloromethane and chloroform is also likely to be poor.

Experimental Protocols for Solubility Determination

Given the limited published data, researchers will likely need to determine the solubility of 2-Amino-5-iodopyrimidin-4(1H)-one in their specific solvent systems. The following are robust, self-validating protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility and is useful for initial solvent screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • A selection of test solvents (e.g., water, ethanol, DMSO, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 2-5 mg of 2-Amino-5-iodopyrimidin-4(1H)-one to a clean, dry test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of 2-Amino-5-iodopyrimidin-4(1H)-one in a specific solvent at a given temperature.

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • High-purity solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 2-Amino-5-iodopyrimidin-4(1H)-one of known concentration in a suitable solvent (e.g., DMSO) for creating a calibration curve.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using HPLC or UV-Vis spectrophotometry. This will establish the relationship between instrument response and concentration.

  • Add an excess amount of solid 2-Amino-5-iodopyrimidin-4(1H)-one to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

  • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This value represents the solubility of 2-Amino-5-iodopyrimidin-4(1H)-one in the test solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis stock Prepare Stock Solution & Calibration Curve analyze Analyze by HPLC/UV-Vis stock->analyze sample Add Excess Solid to Solvent shake Equilibrate on Shaker (24-72h) sample->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing the Solubility of 2-Amino-5-iodopyrimidin-4(1H)-one

Several factors can significantly impact the solubility of this compound, and understanding them is key to its effective use.

  • pH: As demonstrated by its solubility in acidic and basic solutions, pH is a critical factor. In acidic conditions, the amino group can be protonated, forming a more soluble cationic species. In basic conditions, the amide proton can be removed, forming a more soluble anionic species. The pH at which the molecule has its lowest solubility is its isoelectric point.

  • Temperature: For most solid solutes, solubility increases with temperature.[1][2] This relationship should be experimentally determined for specific applications, such as crystallization, where temperature manipulation is used to control solubility.

  • Solvent Polarity: The polarity of the solvent plays a crucial role, as predicted above. A solvent that can effectively interact with the polar functional groups of 2-Amino-5-iodopyrimidin-4(1H)-one through dipole-dipole interactions and hydrogen bonding will be a better solvent.

Conclusion

While comprehensive published solubility data for 2-Amino-5-iodopyrimidin-4(1H)-one is limited, a combination of its known physicochemical properties, the existing solubility data for its synonym 5-iodocytosine, and a predictive analysis based on its molecular structure provides a strong foundation for researchers. The provided experimental protocols offer a robust framework for determining its solubility in any solvent system of interest. A thorough understanding and experimental determination of its solubility are essential for the successful application of this versatile building block in research and development.

References

  • Chemistry LibreTexts. Factors Affecting Solubility. [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • NIST WebBook. 5-Iodocytosine. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Amino-5-iodopyrimidin-4(1H)-one: A Versatile Scaffold in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous therapeutic agents due to its ability to engage with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1] Within this family, 2-Amino-5-iodopyrimidin-4(1H)-one, also known as 5-iodocytosine, has emerged as a particularly powerful building block.[2][3] Its strategic placement of an amino group, a lactam system, and a reactive iodine atom at the C5 position provides a trifecta of functionality. This guide delves into the core utility of this molecule, focusing on its synthetic versatility through modern cross-coupling reactions and its proven application in the development of targeted therapeutics, most notably kinase inhibitors for oncology and novel antiviral agents. We will explore the causality behind its use, present detailed synthetic strategies, and examine case studies that underscore its significance in accelerating drug discovery programs.

Core Molecular Attributes and Strategic Value

2-Amino-5-iodopyrimidin-4(1H)-one is not merely an intermediate; it is a carefully designed synthetic linchpin. Its value proposition in medicinal chemistry is rooted in three key features:

  • Bioisosteric Resemblance: The pyrimidinone core mimics the natural nucleobases cytosine and uracil, providing an inherent starting point for designing molecules that can interact with enzymes and receptors involved in nucleic acid metabolism, such as kinases and polymerases.

  • Hydrogen Bonding Capabilities: The amino group at C2 and the lactam N-H and carbonyl groups provide crucial hydrogen bond donor and acceptor sites. These are essential for anchoring ligands within the active sites of protein targets, contributing significantly to binding affinity and selectivity.

  • A Handle for Controlled Elaboration: The iodine atom at the C5 position is the molecule's most powerful feature from a synthetic standpoint. It is an excellent leaving group for a suite of palladium-catalyzed cross-coupling reactions.[4][5] This allows for the systematic and predictable introduction of diverse chemical moieties, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The position of substituents in the pyrimidine nucleus is known to greatly influence biological activities.[1]

Physicochemical Data Summary

For any rational drug design campaign, understanding the fundamental properties of the starting scaffold is paramount. Below is a summary of key data for 2-Amino-5-iodopyrimidin-4(1H)-one.

PropertyValueSource
IUPAC Name 4-amino-5-iodopyrimidin-2(1H)-one[6]
Synonyms 5-Iodocytosine, 4-Amino-2-hydroxy-5-iodopyrimidine[3]
CAS Number 1122-44-7[3]
Molecular Formula C₄H₄IN₃O[3]
Molecular Weight 237.00 g/mol [3]
Form Solid / Powder[6]
Purity ≥98-99% (Commercially available)[2]
Solubility Soluble in 1 M NaOH, formic acid, acetic acid:water (1:1)

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling

The true potential of 2-Amino-5-iodopyrimidin-4(1H)-one is unlocked through palladium-catalyzed cross-coupling reactions. These methods have become indispensable in the pharmaceutical industry for their reliability, flexibility, and functional group tolerance, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5][7] The C5-iodine bond is perfectly suited for this chemistry, serving as a stable yet reactive electrophilic partner.

Key Coupling Methodologies
  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond by coupling the iodopyrimidinone with an organoboron reagent (boronic acid or ester). It is arguably the most widely used C-C bond-forming reaction in drug discovery due to the stability and commercial availability of a vast array of boronic acids.[7][8] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.

  • Buchwald-Hartwig Amination: This reaction forges a carbon-nitrogen bond, coupling the scaffold with a primary or secondary amine. This is a critical tool for installing diverse amine-containing side chains, which can serve as key pharmacophores for improving potency and modulating physicochemical properties like solubility.[8][9]

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between the iodopyrimidinone and a terminal alkyne. The resulting alkynyl-pyrimidine can act as a rigid linker to other functionalities or be a key pharmacophore in its own right, often used to probe deep, narrow pockets in enzyme active sites.[9]

The workflow for these transformations is conceptually similar, relying on a catalytic cycle involving a palladium catalyst, a suitable ligand, and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions scaffold 2-Amino-5-iodopyrimidin-4(1H)-one (Electrophile) solvent Solvent / Heat scaffold->solvent partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) partner->solvent catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->solvent ligand Ligand (e.g., SPhos, XPhos, PPh₃) ligand->solvent base Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) base->solvent product C5-Substituted Pyrimidinone (Diversified Product) solvent->product

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

Application Focus 1: Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[10] The 2-aminopyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[11] 2-Amino-5-iodopyrimidin-4(1H)-one is an ideal starting point for developing kinase inhibitors, where modifications at the C5 position are used to achieve potency and selectivity.

Case Study: Development of Adenosine Kinase (AK) Inhibitors

In the development of novel non-nucleoside inhibitors for adenosine kinase (AK), a target for pain and inflammation, researchers extensively explored the SAR of 5-substituted pyridopyrimidines (a related scaffold).[12][13] It was found that substituting the 5-position with various amine or ether functionalities via coupling reactions could significantly increase aqueous solubility while maintaining potent in vitro activity.[12] This demonstrates the classic use of the C5 position: installing groups that improve drug-like properties without compromising target engagement.

Caption: Binding model of the pyrimidinone scaffold in a kinase active site.

Illustrative SAR Data

The following table, adapted from principles seen in kinase inhibitor development, illustrates how systematic modification at the C5 position can tune biological activity.[14][15]

Compound IDC5-Substituent (R-Group)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Scaffold -I>10,000>10,000
A-01 -Phenyl8502,300
A-02 -4-Methoxyphenyl4201,500
A-03 -1-Methyl-1H-pyrazol-4-yl551,200
A-04 -N-Cyclopropylamine25800

This data shows a clear trend: moving from a simple phenyl group to a more complex, hydrogen-bond-accepting pyrazole, and finally to a flexible amine, dramatically improves potency against the target kinase while maintaining a selectivity window.

Application Focus 2: Antiviral and Anticancer Agents

Beyond kinase inhibition, the pyrimidine scaffold is a cornerstone in the development of agents targeting viral replication and cancer cell proliferation.[16][17] The structural similarity to nucleobases allows these compounds to interfere with DNA/RNA synthesis or other critical cellular processes.

Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine scaffolds, which can be synthesized from precursors like 2-Amino-5-iodopyrimidin-4(1H)-one. In one study, derivatives featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[16][17] This suggests that the scaffold can be elaborated into more complex heterocyclic systems that possess potent antiviral properties. The same library of compounds also showed anti-proliferative activity against several cancer cell lines, underscoring the broad therapeutic potential of this chemical class.[17]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step methodologies for a key synthetic transformation and a representative biological assay.

Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation

Objective: To synthesize 2-Amino-5-(4-methoxyphenyl)pyrimidin-4(1H)-one.

Methodology:

  • Reagent Preparation: To a 50 mL oven-dried round-bottom flask, add 2-Amino-5-iodopyrimidin-4(1H)-one (237 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 10 minutes.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Via syringe, add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Methodology:

  • Assay Buffer Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to 1 nM) in DMSO, then dilute further into the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound dilutions, the target kinase enzyme (at a predetermined concentration), and the kinase-specific peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (at its Kₘ concentration) to each well. Allow the reaction to proceed at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction by adding a stop solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Amino-5-iodopyrimidin-4(1H)-one is a quintessential example of a high-value synthetic building block in medicinal chemistry. Its utility is not just theoretical but has been practically demonstrated in the successful development of potent and selective modulators of key biological targets. The true power of this scaffold lies in the strategic placement of the C5-iodine atom, which serves as a versatile anchor point for diversification through robust and predictable cross-coupling chemistry.

Future applications will likely see this scaffold used in the development of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where the pyrimidinone core can serve as the target-binding warhead. As our understanding of disease biology deepens, the ability to rapidly and systematically modify privileged scaffolds like 2-Amino-5-iodopyrimidin-4(1H)-one will remain a critical driver of innovation in the quest for new medicines.

References

  • Gfesser, G. A., Bayburt, E. K., Cowart, M., DiDomenico, S., Gomtsyan, A., Lee, C. H., Stewart, A. O., Jarvis, M. F., Kowaluk, E. A., & Bhagwat, S. S. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. European Journal of Medicinal Chemistry, 38(3), 245-252. [Link]

  • Cowart, M., Gfesser, G. A., Bayburt, E. K., DiDomenico, S., Gomtsyan, A., Lee, C. H., Stewart, A. O., Sue, A., Sullivan, J. P., & Jarvis, M. F. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 83-86. [Link]

  • Chen, S. F., & Wu, J. C. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(23), 4545-4553. [Link]

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  • Abdelgawad, M. A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(22), 3847-3868. [Link]

  • Gavalas, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-iodopyrimidine. PubChem Compound Database. [Link]

  • Gavalas, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3468. [Link]

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  • Chaikomon, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6833. [Link]

  • Tsai, C. H., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 14(11), 1573-1581. [Link]

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  • Le Coz, F., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

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  • Gangjee, A., et al. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Bioorganic & Medicinal Chemistry, 24(4), 634-645. [Link]

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Foundational

An In-Depth Technical Guide to 2-Amino-5-iodopyrimidin-4(1H)-one (5-Iodocytosine) for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 2-Amino-5-iodopyrimidin-4(1H)-one, more commonly known as 5-iodocytosine. Initially misidentified by broad chemical nomenclature in preliminary searches,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodopyrimidin-4(1H)-one, more commonly known as 5-iodocytosine. Initially misidentified by broad chemical nomenclature in preliminary searches, this document clarifies the compound's identity and delves into its significant, yet often understated, role in medicinal chemistry and drug discovery. We will explore its historical context, detail robust synthesis protocols, and examine its applications as a pivotal building block for novel therapeutics, particularly in the realms of antiviral and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this halogenated pyrimidine in their work.

Introduction and Chemical Identity

2-Amino-5-iodopyrimidin-4(1H)-one is a halogenated derivative of the pyrimidine nucleobase, cytosine. Its correct and most common chemical name is 5-iodocytosine . The presence of an iodine atom at the 5-position of the pyrimidine ring imparts unique chemical and physical properties that have been exploited in various biomedical research applications.

The compound exists in tautomeric forms, primarily the amino-oxo form (a pyrimidinone) and the amino-hydroxy form (a pyrimidinol), with the former being predominant in the solid state and under physiological conditions. It is crucial for researchers to recognize the synonymous nomenclature to ensure accurate literature searching and compound identification.[1][2][3][4]

Physicochemical Properties of 5-Iodocytosine

A summary of the key physicochemical properties of 5-iodocytosine is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₄IN₃O[1][2][3][5]
Molecular Weight 237.00 g/mol [2][3][5]
CAS Number 1122-44-7[2][3][5]
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C (decomposes)
Solubility Soluble in formic acid, 1 M NaOH, and a mixture of acetic acid and water. Slightly soluble in water.[5]
pKa Not readily available
LogP -1.73

Historical Context and Discovery

While a singular, seminal "discovery" paper for 5-iodocytosine is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of halogenated nucleobases in the mid-20th century. This era of research was driven by the quest for antimetabolites that could interfere with nucleic acid synthesis, with the goal of developing novel antiviral and anticancer agents. The synthesis and biological evaluation of various 5-halogenated pyrimidines, including derivatives of uracil and cytosine, were a focal point of this research.

The rationale behind introducing a halogen at the 5-position of the pyrimidine ring was based on the understanding that this position is involved in enzymatic methylation of uracil to thymine, a crucial step in DNA synthesis. It was hypothesized that a bulky and electronegative substituent like iodine could sterically hinder or electronically modify the interaction of the nucleobase with key enzymes, thereby disrupting nucleic acid metabolism. This foundational concept paved the way for the development of a wide array of nucleoside analogs that remain cornerstones of modern chemotherapy.

Synthesis of 5-Iodocytosine: A Detailed Protocol

The most common and direct method for the synthesis of 5-iodocytosine is the electrophilic iodination of cytosine. The following protocol is a robust and reproducible method suitable for a standard organic chemistry laboratory.

Principle of the Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring of cytosine is sufficiently electron-rich to react with a suitable electrophilic iodine source. The amino group at the 4-position and the hydroxyl group (in the enol tautomer) at the 2-position are activating, directing the substitution to the 5-position. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent or a more reactive iodine species like iodine monochloride (ICl).

Synthesis_of_5_Iodocytosine Cytosine Cytosine Reaction_Vessel Reaction Mixture Cytosine->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., I₂, HNO₃ or ICl) Iodinating_Agent->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid, Water) Solvent->Reaction_Vessel Five_Iodocytosine 5-Iodocytosine Product_Workup Workup & Purification Reaction_Vessel->Product_Workup Reaction & Quenching Product_Workup->Five_Iodocytosine

A simplified workflow for the synthesis of 5-Iodocytosine.
Experimental Protocol: Iodination of Cytosine

Materials:

  • Cytosine

  • Iodine (I₂)

  • Nitric Acid (concentrated)

  • Glacial Acetic Acid

  • Sodium Thiosulfate

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend cytosine (1 equivalent) in glacial acetic acid.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve iodine (1.1 equivalents) in a minimal amount of glacial acetic acid. Gentle warming may be required.

  • Iodination Reaction: Slowly add the iodine solution to the cytosine suspension with vigorous stirring. Once the addition is complete, add concentrated nitric acid (catalytic amount) dropwise to the reaction mixture. Heat the mixture to a gentle reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench and Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of 5-iodocytosine should form. Carefully quench any unreacted iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Purification: Filter the crude product and wash thoroughly with deionized water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture, to yield pure 5-iodocytosine as a crystalline solid.

Self-Validation: The purity of the final product should be assessed by melting point determination, TLC analysis against a standard, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

5-Iodocytosine itself is not typically used as a therapeutic agent. Instead, its value lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules, primarily nucleoside analogs.[5] The introduction of the iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, and can also enhance the biological activity of the parent molecule.

Applications_of_5_Iodocytosine Five_Iodocytosine 5-Iodocytosine Nucleoside_Analogs Nucleoside Analogs Five_Iodocytosine->Nucleoside_Analogs Glycosylation Structural_Biology Structural Biology (SAD Phasing) Five_Iodocytosine->Structural_Biology Heavy Atom for X-ray Crystallography Antiviral_Agents Antiviral Agents Nucleoside_Analogs->Antiviral_Agents Inhibition of Viral Polymerases Anticancer_Agents Anticancer Agents Nucleoside_Analogs->Anticancer_Agents Inhibition of DNA/RNA Synthesis

Key application areas of 5-Iodocytosine in biomedical research.
Antiviral Agents

A significant number of antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The incorporation of 5-iodocytosine into a nucleoside scaffold can lead to potent antiviral activity. For example, 5-iodo-2'-deoxycytidine has demonstrated activity against herpes simplex virus (HSV). The mechanism of action often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator of the viral DNA or RNA polymerase.

Anticancer Agents

Similar to their antiviral counterparts, 5-iodocytosine-containing nucleosides can exhibit anticancer activity by interfering with cellular DNA and RNA synthesis.[6] These compounds can be incorporated into the nucleic acids of rapidly dividing cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis. The bulky iodine atom can disrupt the normal helical structure of DNA and interfere with the binding of proteins involved in DNA replication and transcription.

Structural Biology

The high electron density of the iodine atom makes 5-iodocytosine a valuable tool in X-ray crystallography.[5] Incorporating 5-iodocytosine into nucleic acids or protein-nucleic acid complexes can facilitate the determination of their three-dimensional structures using single-wavelength anomalous dispersion (SAD) phasing. This technique has been instrumental in elucidating the structures of numerous important biological macromolecules.

Conclusion

2-Amino-5-iodopyrimidin-4(1H)-one, or 5-iodocytosine, is a key halogenated pyrimidine with a rich history in the development of antimetabolite therapeutics. While not a drug in its own right, its utility as a synthetic intermediate for creating novel antiviral and anticancer nucleoside analogs is well-established. The synthetic protocols for its preparation are robust, and its unique properties continue to be exploited in modern drug discovery and structural biology. For researchers in these fields, a thorough understanding of the chemistry and applications of 5-iodocytosine is essential for the rational design of new and more effective therapeutic agents.

References

  • PubChem. 6-Amino-5-iodo-2(1H)-pyrimidinone. [Link]

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Exploratory

An In-depth Technical Guide to 2-Amino-5-iodopyrimidin-4(1H)-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Pyrimidinone In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyrimidinone

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, integral to a vast array of therapeutic agents.[1][2] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, combined with its synthetic tractability, has made it a privileged structure for the development of novel pharmaceuticals. This guide focuses on a specific, yet highly valuable, derivative: 2-Amino-5-iodopyrimidin-4(1H)-one . While specific data on this compound is not extensively documented in public literature, its structural motifs—an aminopyrimidine core, a reactive iodine substituent, and a pyrimidinone functionality—suggest a significant potential as a versatile building block in the synthesis of complex, biologically active molecules. This document, therefore, serves as a technical primer, synthesizing established chemical principles and data from analogous structures to provide a comprehensive understanding of its molecular characteristics, plausible synthesis, and potential applications for the research scientist.

Section 1: Core Molecular Profile

2-Amino-5-iodopyrimidin-4(1H)-one, also known by its synonym 5-Iodoisocytosine, is a halogenated derivative of the pyrimidine family. The presence of an amino group, a carbonyl group, and an iodine atom on the pyrimidine ring imparts a unique combination of chemical properties, making it a valuable intermediate for further chemical modifications.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for any experimental work, ensuring accurate reagent stoichiometry and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₄IN₃O[3][4]
Molecular Weight 236.9985 g/mol (often rounded to 237.00 g/mol )[3][4]
CAS Number 3993-79-1[3][5][6]
Structural Representation

The structure of 2-Amino-5-iodopyrimidin-4(1H)-one is characterized by a six-membered heterocyclic pyrimidine ring.

Caption: 2D structure of 2-Amino-5-iodopyrimidin-4(1H)-one.

Section 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Electrophilic Iodination

The most probable route to synthesize 2-Amino-5-iodopyrimidin-4(1H)-one is through the direct electrophilic iodination of the commercially available precursor, 2-aminopyrimidin-4(1H)-one (isocytosine). The pyrimidine ring is activated towards electrophilic substitution by the electron-donating amino group.

Synthesis start 2-Aminopyrimidin-4(1H)-one (Isocytosine) reagents + I₂ / NaNO₂ (or other mild oxidizing agent) in Acetonitrile (MeCN) start->reagents product 2-Amino-5-iodopyrimidin-4(1H)-one reagents->product

Caption: Proposed synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Causality Behind Experimental Choices:

  • Starting Material: 2-Aminopyrimidin-4(1H)-one is a readily available and relatively inexpensive starting material.

  • Iodinating Agent: Molecular iodine (I₂) is the source of the iodine atom. However, as iodine itself is a weak electrophile, an oxidizing agent is typically required to generate a more reactive iodine species (I⁺).[7]

  • Oxidizing Agent/Catalyst: Sodium nitrite (NaNO₂) is a mild, inexpensive, and effective reagent for this purpose.[7] Other systems, such as iodine in the presence of mercuric acetate, have also been historically used for the iodination of aminopyrimidines, though modern approaches tend to favor less toxic reagents.[8]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the electrophilic substitution.[7]

Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

  • Reaction Setup: To a solution of 2-aminopyrimidin-4(1H)-one in acetonitrile, add sodium nitrite.

  • Addition of Iodine: Slowly add a solution of molecular iodine in acetonitrile to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product may precipitate out of the solution or can be extracted using an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-5-iodopyrimidin-4(1H)-one.

Expected Chemical Reactivity

The trifunctional nature of this molecule makes it a versatile synthetic intermediate.

  • The Iodine Atom: The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents at the 5-position of the pyrimidine ring.

  • The Amino Group: The 2-amino group can act as a nucleophile and can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.

  • The Pyrimidinone Ring: The N-H protons of the pyrimidinone ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

Section 3: Applications in Drug Development

The true value of 2-Amino-5-iodopyrimidin-4(1H)-one lies in its potential as a molecular scaffold and building block for the synthesis of novel drug candidates. The pyrimidine core is a well-established pharmacophore in a multitude of therapeutic areas.[1][9][10][11]

A Privileged Scaffold in Medicinal Chemistry

Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[12]

  • Antiviral[9]

  • Antibacterial and Antifungal[11]

  • Anti-inflammatory[13]

  • Central Nervous System (CNS) activity[14]

The presence of the iodo-substituent on 2-Amino-5-iodopyrimidin-4(1H)-one provides a key handle for medicinal chemists to perform structural modifications and explore the structure-activity relationship (SAR) of new compound libraries.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in a multi-step synthesis.

Workflow start 2-Amino-5-iodopyrimidin-4(1H)-one coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling modification Further Functionalization (e.g., N-alkylation, acylation) coupling->modification library Library of Novel Pyrimidine Derivatives modification->library screening Biological Screening library->screening lead_compound Lead Compound for Drug Development screening->lead_compound

Sources

Foundational

Stability and Storage of 2-Amino-5-iodopyrimidin-4(1H)-one: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide Abstract 2-Amino-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-Amino-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel bioactive molecules. The integrity of this key intermediate is paramount for the success of subsequent synthetic steps and the validity of experimental outcomes. This technical guide provides a comprehensive analysis of the factors influencing the stability of 2-Amino-5-iodopyrimidin-4(1H)-one, offering field-proven protocols for its optimal storage and handling. We will delve into the core principles of its degradation, focusing on photostability, hydrolytic susceptibility, and oxidative potential, and provide a self-validating framework for stability assessment.

Compound Profile and Physicochemical Characteristics

2-Amino-5-iodopyrimidin-4(1H)-one exists in tautomeric equilibrium with its 4-hydroxy counterpart, 2-Amino-4-hydroxy-5-iodopyrimidine. Its structure, featuring an electron-rich aminopyrimidine core and a labile carbon-iodine bond, dictates its reactivity and stability profile.

  • Molecular Formula: C₄H₄IN₃O

  • Molecular Weight: 237.00 g/mol

  • Appearance: Typically an off-white to pale yellow or cream-colored solid.[1]

  • Melting Point: The melting point for the closely related 2-Amino-5-iodopyrimidine is reported in the range of 218-227°C, suggesting high thermal stability in the solid state over short durations.[1]

Understanding these fundamental properties is the first step in designing appropriate storage and handling strategies. The presence of the amino group, the pyrimidinone ring, and the iodine substituent creates a molecule susceptible to specific environmental stressors.

Critical Factors Governing Stability

The long-term stability of 2-Amino-5-iodopyrimidin-4(1H)-one is primarily influenced by three environmental factors: light, moisture, and atmospheric oxygen. The underlying chemical principles for this sensitivity are crucial for establishing effective protocols.

Photostability: The Vulnerability of the Carbon-Iodine Bond

Iodinated organic compounds are frequently susceptible to degradation upon exposure to light, particularly in the UV spectrum.[2] The energy from photons can be sufficient to induce homolytic cleavage of the C-I bond, which is weaker than C-Br or C-Cl bonds.

Mechanism of Photodegradation: The primary photochemical event is the cleavage of the C-I bond to generate a pyrimidinyl radical and an iodine radical. These highly reactive species can then participate in a cascade of secondary reactions, including hydrogen abstraction from solvents or other molecules, dimerization, or reaction with oxygen, leading to a complex mixture of impurities. This process is not only detrimental to the purity of the material but can also generate byproducts that interfere with subsequent reactions.

Hydrolytic Stability: The Role of pH and Water

The aminopyrimidine core can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate and pathway of hydrolysis are influenced by the electronic properties of the pyrimidine ring.

  • Acidic Hydrolysis: In acidic conditions, the amino group can be protonated, potentially making the pyrimidine ring more susceptible to nucleophilic attack by water.

  • Alkaline Hydrolysis: Studies on related aminopyrimidines have shown that deamination can occur in alkaline solutions.[3] The rate of this reaction is dependent on the hydroxide concentration and can be accelerated by substituents that activate the ring towards nucleophilic substitution.[3][4]

Given its hygroscopic nature, minimizing exposure to ambient moisture is critical to prevent slow, water-mediated degradation over time.[5]

Oxidative Stability: Sensitivity to Atmospheric Oxygen

While the product is chemically stable under standard ambient conditions, many amino-substituted heterocyclic compounds can be sensitive to atmospheric oxygen, especially in the presence of light or trace metals that can catalyze oxidation.[5] The amino group is a potential site for oxidation. To preserve the compound's integrity, particularly for long-term storage, minimizing contact with air is a prudent measure.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities discussed, a multi-faceted approach to storage and handling is required. These protocols are designed to create a self-validating system where the compound is protected from all primary degradation triggers.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life and preserving the purity of 2-Amino-5-iodopyrimidin-4(1H)-one.

Parameter Recommended Condition Causality and Rationale Source
Temperature 2°C to 8°CReduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation). While some suppliers may ship at ambient temperature, long-term storage should be refrigerated.[6]
Light Store in amber glass vials or opaque containers. Protect from direct light.Prevents photolytic cleavage of the C-I bond, a primary degradation pathway for iodinated compounds.[5][5]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis. This is critical for long-term stability.[5][5]
Humidity Tightly closed container. Store in a desiccator if possible.The compound is hygroscopic; this prevents the absorption of ambient moisture, which can lead to hydrolytic degradation.[5][5]
Container Tightly sealed, chemically inert glass vials.Prevents contamination and ensures a proper seal against atmospheric intrusion.
Standard Handling Procedure

Adherence to a strict handling protocol is essential every time the compound is accessed.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Conduct all weighing and handling operations in a glove box or under a gentle stream of inert gas (e.g., nitrogen or argon).

  • Minimize Exposure: Work efficiently to minimize the time the compound is exposed to light and the atmosphere.

  • Resealing: After use, flush the container headspace with inert gas before tightly resealing.

  • Contamination Prevention: Use clean, dry spatulas and equipment to avoid introducing impurities or moisture.

Putative Degradation Pathways

The diagram below illustrates the most probable degradation pathways for 2-Amino-5-iodopyrimidin-4(1H)-one based on its chemical structure and the stressors discussed. Understanding these pathways is crucial for developing analytical methods to detect degradation products.

G main 2-Amino-5-iodopyrimidin-4(1H)-one deiodinated 2-Aminopyrimidin-4(1H)-one (Photodegradant) main->deiodinated Deiodination hydrolyzed 5-Iodo-2-hydroxypyrimidin-4(1H)-one (Hydrolysis Product) main->hydrolyzed Deamination oxidized Oxidized Species (e.g., N-oxide) main->oxidized light_stress Light (hν) water_stress H₂O / H⁺ or OH⁻ oxygen_stress O₂ / Air

Caption: Putative degradation pathways for 2-Amino-5-iodopyrimidin-4(1H)-one.

Experimental Workflow: Stability Assessment

To ensure the integrity of the material, particularly when using a new batch or after prolonged storage, a systematic stability assessment is recommended. A forced degradation study is an essential tool for this purpose.

Forced Degradation Protocol

This study exposes the compound to exaggerated stress conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Stress Condition Example Protocol Target Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the amino group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the amino group.
Oxidation 3% H₂O₂ at RT for 24hOxidation of the amino group or pyrimidine ring.
Photostability Expose to ICH Q1B compliant light source (solid & solution)Photolytic cleavage of the C-I bond.
Thermal Stress 80°C for 48h (solid state)Thermally induced degradation.
Analytical Workflow

A high-performance liquid chromatography (HPLC) method coupled with a photodiode array (PDA) detector is typically the primary tool for stability assessment.

G start Prepare Solutions of Compound (e.g., in Acetonitrile/Water) stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress neutralize Neutralize/Quench Samples (as appropriate) stress->neutralize hplc Analyze via Stability-Indicating HPLC-PDA/MS Method neutralize->hplc data Data Analysis hplc->data decision Assess Purity & Identify Degradants data->decision pass Material is Stable & Fit for Use decision->pass Purity ≥ 98% Degradants < 0.1% fail Material Degraded Quarantine & Re-evaluate decision->fail Purity < 98% or Significant Degradation

Caption: Experimental workflow for conducting a forced degradation study.

Conclusion

The chemical stability of 2-Amino-5-iodopyrimidin-4(1H)-one is not absolute and requires diligent management by the researcher. Its primary vulnerabilities lie in its sensitivity to light, moisture, and atmospheric oxygen. By implementing the recommended storage protocols—refrigeration, protection from light, and storage under an inert atmosphere—the integrity of this valuable synthetic intermediate can be preserved. Regular analytical verification, guided by the principles of forced degradation, provides the ultimate assurance of its quality and suitability for use in demanding research and development applications.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related product.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-iodopyrimidin-4(1H)-one. CAS 1122-43-6.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related aminopyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,6-diamino-4(1H)-Pyrimidinone.
  • Chem-Impex. (n.d.). Product Information for 2-Amino-5-iodopyridine.
  • MedchemExpress. (2025). Safety Data Sheet for 2-Amino-4-chloropyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Amino-5-iodopyrimidine.
  • Contreras, J. G., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. PubMed.
  • Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-5-iodopyridine.
  • ResearchGate. (n.d.). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination.
  • Fisher Scientific. (2011). Safety Data Sheet for 4-Amino-2-mercaptopyrimidine.
  • Brown, D. J., & Evans, R. F. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Aminopyrimidine.
  • LookChem. (n.d.). Chemical Properties of 2,6-Dimethyl-3-pyridinol. CAS 1122-43-6.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • CAS. (n.d.). CAS Common Chemistry for 2,6-Dimethyl-3-pyridinol.
  • Pharmaffiliates. (n.d.). Product Information for 2,6-Dimethyl-3-pyridinol. CAS 1122-43-6.
  • BLD Pharm. (n.d.). Product Information for 2,6-Dimethyl-3-hydroxypyridine. CAS 1122-43-6.
  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
  • Kwiecień, A., & Ciunik, Z. (2015).
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways.
  • Sigma-Aldrich. (n.d.). Product Information for 2-Amino-5-iodopyridine.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Zhang, Y., et al. (2022).
  • Thermo Fisher Scientific. (n.d.). Product Information for 2-Amino-5-iodopyrimidine, 97%.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful and versatile method for the formation of C-C bonds.[2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has revolutionized the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[3]

This guide focuses on the application of the Suzuki coupling to a particularly valuable building block: 2-amino-5-iodopyrimidin-4(1H)-one. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including antiviral and anticancer agents.[4][5] The 2-amino-pyrimidin-4-one moiety, in particular, is a key pharmacophore in numerous kinase inhibitors. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position via Suzuki coupling opens up a vast chemical space for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

This document provides a comprehensive overview of the protocol for the Suzuki coupling of 2-amino-5-iodopyrimidin-4(1H)-one, including a detailed discussion of the reaction mechanism, a step-by-step experimental procedure, and a troubleshooting guide to assist researchers in overcoming common challenges.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)Ln B R1-Pd(II)Ln-X A->B Oxidative Addition (R1-X) Product 2-Amino-5-arylpyrimidin-4(1H)-one (R1-R2) C R1-Pd(II)Ln-R2 B->C Transmetalation (R2-B(OR)2) C->A Reductive Elimination (R1-R2) R1X 2-Amino-5-iodopyrimidin-4(1H)-one (R1-X) R1X->B R2B Boronic Acid/Ester (R2-B(OR)2) R2B->C caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-amino-5-iodopyrimidin-4(1H)-one. This step forms a Pd(II) intermediate. The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl > F. The use of an iodo-substituted pyrimidinone ensures a facile oxidative addition.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This process is typically the rate-determining step and is facilitated by the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Critical Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: A wide variety of palladium catalysts are available, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for similar transformations.[5] The choice of ligand is critical, as it influences the stability and reactivity of the catalyst. For electron-rich and potentially coordinating substrates like aminopyrimidines, bulky and electron-rich phosphine ligands can be advantageous.[7]

  • Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, a moderately strong base like K₃PO₄ is often a good starting point.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is frequently employed. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base.

  • Boronic Acid/Ester: A vast array of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available. Boronic acids are generally stable, but can undergo protodeboronation under certain conditions. Boronic esters often exhibit enhanced stability.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 2-amino-5-iodopyrimidin-4(1H)-one with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one
Suzuki Coupling Procedure

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: - 2-Amino-5-iodopyrimidin-4(1H)-one - Arylboronic Acid - Base (e.g., K3PO4) B Add Solvent System (e.g., 1,4-Dioxane/Water) A->B C Degas the Mixture (e.g., N2 or Ar bubbling) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (e.g., add water and extract with organic solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K caption Experimental workflow for Suzuki coupling.

Caption: Experimental workflow for Suzuki coupling.

Materials:

Reagent/MaterialPurpose
2-Amino-5-iodopyrimidin-4(1H)-oneStarting material
Arylboronic acidCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄)Catalyst
Base (e.g., K₃PO₄)Activates boronic acid
1,4-DioxaneOrganic solvent
Water (degassed)Co-solvent
Inert gas (Nitrogen or Argon)To prevent catalyst oxidation
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reactants- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Try a different solvent system or add a co-solvent to improve solubility.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use a boronic ester instead of a boronic acid.- Minimize the amount of water in the reaction.- Reduce the reaction time or temperature.
Dehalogenation of Starting Material - Presence of protic impurities- Certain catalyst/ligand combinations- Use anhydrous solvents.- Screen different palladium catalysts and ligands.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere.
Complex Reaction Mixture - Side reactions due to substrate instability- Reaction not going to completion- Optimize reaction temperature and time.- Screen different bases and solvent systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of 2-amino-5-arylpyrimidin-4(1H)-one derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these compounds for biological evaluation. The protocol and troubleshooting guide provided herein serve as a starting point for the successful implementation of this important transformation in the pursuit of novel drug candidates.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(26), 4469-4477. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]

  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(18), 3275. [Link]

  • Kollár, L., & Bényei, A. C. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(17), 3953. [Link]

  • LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Liu, J., et al. (2008). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 73(9), 3571-3577. [Link]

  • Mure, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • National Center for Biotechnology Information. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU.... Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • Silva, A. M. S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7629. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yang, L., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 6(1), 1-4. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1269. [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: The 2-Amino-5-iodopyrimidin-4(1H)-one Scaffold as a Privileged Starting Material in Kinase Inhibitor Discovery The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, lar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Amino-5-iodopyrimidin-4(1H)-one Scaffold as a Privileged Starting Material in Kinase Inhibitor Discovery

The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, largely due to its structural resemblance to the nucleobases of DNA and RNA. In the realm of kinase inhibition, pyrimidine derivatives have been extensively developed as ATP-competitive inhibitors. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the successful development of numerous FDA-approved kinase inhibitors.

This document provides a comprehensive guide to the synthetic utility of 2-Amino-5-iodopyrimidin-4(1H)-one as a versatile starting material for the generation of kinase inhibitor libraries. The presence of an iodine atom at the C5 position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a diverse array of aryl, heteroaryl, and alkynyl moieties, which are crucial for establishing key interactions within the ATP-binding pocket of various kinases. The 2-amino group and the 4-oxo functionality of the pyrimidinone core are pivotal for forming hydrogen bond interactions with the hinge region of the kinase, a common feature among many kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will provide detailed protocols for the derivatization of 2-Amino-5-iodopyrimidin-4(1H)-one and discuss the characterization and biological evaluation of the resulting compounds.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of 2-Amino-5-iodopyrimidin-4(1H)-one is predisposed to participate in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the key to unlocking a diverse chemical space for the development of kinase inhibitors. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Access 5-Aryl and 5-Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of our starting material, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the C5 position of the pyrimidinone core. These substituents can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.

The general workflow for the Suzuki-Miyaura coupling of 2-Amino-5-iodopyrimidin-4(1H)-one is depicted below.

Suzuki_Workflow start Start: 2-Amino-5-iodopyrimidin-4(1H)-one reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, K3PO4) Solvent (e.g., Dioxane/Water) start->reagents Combine reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 5-Aryl/Heteroaryl-2-aminopyrimidin-4(1H)-one purification->product

Caption: General workflow for the Suzuki-Miyaura coupling.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted from protocols for structurally similar substrates.[2]

Sonogashira Coupling: Introducing Alkynyl Linkers for Deeper Pocket Exploration

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for introducing linear alkynyl substituents at the C5 position of the pyrimidinone core. These alkynyl linkers can act as rigid spacers to position larger aromatic or heterocyclic groups deeper into the ATP-binding site, potentially accessing regions of the kinase that are not reachable with simple aryl substituents.

The catalytic cycle for the Sonogashira coupling is illustrated below.

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation reductive_elimination->pd0 Regenerates Catalyst product R-C≡C-R' reductive_elimination->product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

Safety Precautions: These protocols involve the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-pyrimidines and serves as a robust starting point for optimization.[2][4]

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyrimidinone).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminopyrimidin-4(1H)-one.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for a wide range of Suzuki couplings.
Base K₂CO₃A moderately strong base, generally effective for these couplings.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of iodo-heterocycles.[5][6]

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-aminopyrimidin-4(1H)-one.

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA standard and effective palladium/copper co-catalyst system for Sonogashira reactions.
Base Triethylamine (TEA)Acts as both a base and a solvent in some cases.
Solvent DMFA polar aprotic solvent that is well-suited for Sonogashira couplings.
Temperature Room Temperature to 70 °CMilder conditions are often sufficient due to the high reactivity of the iodo-substituent.

Characterization of Synthesized Compounds

The synthesized 5-substituted-2-aminopyrimidin-4(1H)-ones should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum of the product, the disappearance of the signal corresponding to the C5-H of the starting material (if present) and the appearance of new signals corresponding to the introduced aryl or alkynyl group are key indicators of a successful reaction. The chemical shifts of the pyrimidine ring protons will also be altered.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Purity Analysis: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Evaluation: Screening for Kinase Inhibitory Activity

The synthesized library of 5-substituted-2-aminopyrimidin-4(1H)-ones can be screened against a panel of kinases to identify potential inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol and may need to be optimized for specific kinases.

Materials:

  • Synthesized compounds

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the target kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase for a set period.

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Examples of Kinase Targets for 5-Aryl-2-aminopyrimidin-4-one Scaffolds

Kinase TargetRationale
IRAK4 The 5-aryl-2,4-diaminopyrimidine core has been identified as a potent inhibitor of IRAK4.[7]
PLK4 Novel and potent PLK4 inhibitors with an aminopyrimidine core have been discovered.[8]
CDK9 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines are highly active CDK9 inhibitors.[9]

Conclusion

2-Amino-5-iodopyrimidin-4(1H)-one is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the rapid generation of diverse libraries of 5-substituted-2-aminopyrimidin-4(1H)-ones. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to discover novel and potent kinase inhibitors for a range of therapeutic targets.

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Med Chem Lett. 2022 Apr 4;13(4):714-719. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Med Chem Lett. 2022;13(4):714-719. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. PubMed. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • The identification of novel kinase inhibitor scaffolds. Figshare. [Link]

  • Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. PubMed. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). ResearchGate. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]

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Method

Application Notes &amp; Protocols: N-Alkylation of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction 2-Amino-5-iodopyrimidin-4(1H)-one is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring multiple nitrogen atoms and a strategically placed iodine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-iodopyrimidin-4(1H)-one is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring multiple nitrogen atoms and a strategically placed iodine atom for subsequent cross-coupling reactions, makes it a versatile scaffold for synthesizing complex molecular architectures. The N-alkylation of this pyrimidinone core is a fundamental transformation for generating libraries of compounds with diverse biological activities. However, the presence of three distinct nitrogen atoms (N1, N3, and the exocyclic N2-amino) presents a significant challenge in achieving regioselectivity. This guide provides a comprehensive overview of the mechanistic principles, strategic approaches, and detailed experimental protocols for the controlled N-alkylation of 2-Amino-5-iodopyrimidin-4(1H)-one, designed for researchers and scientists in organic synthesis and drug discovery.

Mechanistic Insights and the Challenge of Regioselectivity

The reactivity of 2-Amino-5-iodopyrimidin-4(1H)-one is governed by its electronic structure and tautomeric nature. The molecule exists in equilibrium between its keto (pyrimidinone) and enol (hydroxypyrimidine) forms, with the keto form generally predominating. Alkylation can theoretically occur at four positions: the two endocyclic (ring) nitrogens (N1 and N3), the exocyclic amino group (N2), or the oxygen atom (O4).

The primary challenge in the alkylation of this scaffold is controlling which nitrogen atom acts as the nucleophile.[1]

  • Endocyclic Nitrogens (N1 & N3): These are part of an amide-like system. Upon deprotonation with a base, the resulting anion is delocalized over the O-C4-N3 and N1-C2=N systems, making both N1 and N3 nucleophilic. Alkylation at these positions is common under basic conditions.

  • Exocyclic Nitrogen (N2): This primary amino group is generally less nucleophilic than the deprotonated endocyclic nitrogens. Direct alkylation at N2 without affecting N1 or N3 is difficult and typically requires specific strategies like reductive amination.[1][2]

The choice of reaction conditions—specifically the base, solvent, and alkylating agent—plays a critical role in determining the final product distribution.

G cluster_0 Tautomeric Forms & Alkylation Sites Start 2-Amino-5-iodopyrimidin-4(1H)-one N1_Alk N1-Alkylated Product Start->N1_Alk  Base, R-X N3_Alk N3-Alkylated Product Start->N3_Alk  Base, R-X N2_Alk N2-Alkylated Product (Exocyclic) Start->N2_Alk  RCHO, [H] O_Alk O-Alkylated Product (Minor/Specific Conditions) Start->O_Alk  Mitsunobu (potential) G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, Reagents, Solvent) Reaction 2. Reaction (Controlled Temperature) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Sources

Application

Application Notes and Protocols: Leveraging 2-Amino-5-iodopyrimidin-4(1H)-one in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the synthetic utility of 2-Amino-5-iodopyrimidin-4(1H)-one as a versatile building block in organic synthesis, with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 2-Amino-5-iodopyrimidin-4(1H)-one as a versatile building block in organic synthesis, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. While direct literature on this specific reagent is emerging, we present a comprehensive overview of its potential by drawing upon the established reactivity of its tautomer, 5-iodocytosine, and the general principles governing the functionalization of halopyrimidines. This document provides detailed theoretical frameworks and practical, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse array of functionalized pyrimidinone scaffolds for applications in medicinal chemistry and materials science.

Introduction: The Pyrimidinone Core and the Promise of a C5-Iodo Handle

The 2-aminopyrimidin-4(1H)-one core, also known as the cytosine scaffold, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including antiviral and anticancer drugs.[1] Functionalization of this heterocyclic system is a key strategy in drug discovery for modulating biological activity, physicochemical properties, and target selectivity. The introduction of a halogen atom at the C5 position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

Among the halogens, the carbon-iodine bond is the weakest, making 2-Amino-5-iodopyrimidin-4(1H)-one a highly reactive and desirable substrate for such transformations.[1] The electron-deficient nature of the pyrimidine ring further activates the C5 position towards oxidative addition, the rate-determining step in many palladium-catalyzed cycles. This heightened reactivity allows for coupling reactions to proceed under milder conditions and with a broader range of coupling partners compared to its bromo and chloro analogues.

This guide will illuminate the synthetic potential of 2-Amino-5-iodopyrimidin-4(1H)-one, providing researchers with the foundational knowledge and practical protocols to exploit its reactivity in the synthesis of novel molecular entities.

Synthesis of the Building Block: Accessing 2-Amino-5-iodopyrimidin-4(1H)-one

Direct and efficient synthesis of the title compound is crucial for its widespread application. While various methods exist for the halogenation of pyrimidines, a common approach involves the direct iodination of the parent heterocycle. 2-Amino-pyrimidin-4(1H)-one (cytosine) can be effectively iodinated using iodine in the presence of an oxidizing agent or an iodine-iodide solution. A representative protocol for a related compound, 2-amino-5-iodopyridine, is adapted here to suggest a plausible route.[2][3]

Protocol 2.1: Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one (5-Iodocytosine)

This protocol is based on established methods for the iodination of electron-rich aromatic systems.[4]

Materials:

  • 2-Amino-pyrimidin-4(1H)-one (Cytosine)

  • Potassium Iodide (KI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-pyrimidin-4(1H)-one (1 eq.) and potassium iodide (1.3 eq.) in 95% ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a sodium hypochlorite solution (e.g., 3.5%) dropwise over 20-30 minutes with constant stirring. The in-situ generation of iodine will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Cool the mixture and collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be recrystallized from an ethanol-water mixture to afford pure 2-Amino-5-iodopyrimidin-4(1H)-one.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and a boronic acid or ester.[5] The high reactivity of the C-I bond in 2-Amino-5-iodopyrimidin-4(1H)-one makes it an excellent substrate for these couplings, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity, especially for challenging substrates.[6]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Generalized Protocol 3.1: Suzuki-Miyaura Coupling of 2-Amino-5-iodopyrimidin-4(1H)-one

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq.)

  • Pd(PPh₃)₄ (0.02-0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2-3 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 2-Amino-5-iodopyrimidin-4(1H)-one, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTypical Yield RangeReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O70-95%[7][8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85-98%[6]

Diagram 3.1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-I R-I Ar-I->Oxidative_Addition 2-Amino-5-iodopyrimidin-4(1H)-one

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful route to substituted alkynes.[9] This reaction is particularly valuable for synthesizing rigid linkers in drug scaffolds or for creating precursors for more complex heterocyclic systems. The high reactivity of 2-Amino-5-iodopyrimidin-4(1H)-one makes it an ideal substrate for Sonogashira couplings. A study on the Sonogashira coupling of 5-iodocytosine derivatives provides a strong precedent for this transformation.[10]

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[12]

  • Solvent: Anhydrous, deoxygenated solvents like DMF or THF are commonly used.

Generalized Protocol 4.1: Sonogashira Coupling of 2-Amino-5-iodopyrimidin-4(1H)-one

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Terminal alkyne (1.2-2.0 eq.)

  • Pd(PPh₃)₄ (0.02-0.05 eq.)

  • Copper(I) Iodide (CuI) (0.04-0.10 eq.)

  • Triethylamine (Et₃N) (2-3 eq.)

  • Anhydrous, deoxygenated DMF or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-iodopyrimidin-4(1H)-one, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, deoxygenated solvent, followed by triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTypical Yield RangeReference
Pd(PPh₃)₄ / CuIEt₃NDMF65-90%[10][13]
PdCl₂(PPh₃)₂ / CuIDIPATHF70-95%[11]

Diagram 4.1: Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne R-Alkyne Reductive_Elimination->Ar-Alkyne Ar-I R-I Ar-I->Oxidative_Addition Cu(I)I Cu(I)I Alkyne_Activation Alkyne Activation Cu(I)I->Alkyne_Activation Cu-Acetylide Cu-Acetylide Alkyne_Activation->Cu-Acetylide Cu-Acetylide->Transmetalation Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[14] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The application of this methodology to 2-Amino-5-iodopyrimidin-4(1H)-one would allow for the introduction of a diverse range of primary and secondary amines at the C5 position.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.

Generalized Protocol 5.1: Buchwald-Hartwig Amination of 2-Amino-5-iodopyrimidin-4(1H)-one

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Primary or secondary amine (1.2-1.5 eq.)

  • Pd₂(dba)₃ (0.01-0.03 eq.) or Pd(OAc)₂ (0.02-0.06 eq.)

  • XPhos (or a similar bulky phosphine ligand) (0.02-0.06 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by 2-Amino-5-iodopyrimidin-4(1H)-one and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTypical Yield RangeReference
Pd₂(dba)₃ / XPhosNaOt-BuToluene75-95%[15]
Pd(OAc)₂ / RuPhosLiHMDSDioxane70-90%[16]

Diagram 5.1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-I(L2)->Ligand_Exchange Ar-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) Ligand_Exchange->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' R-NR'R'' Reductive_Elimination->Ar-NR'R'' Product Amine HNR'R'' Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-I R-I Ar-I->Oxidative_Addition 2-Amino-5-iodopyrimidin-4(1H)-one

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

2-Amino-5-iodopyrimidin-4(1H)-one is a highly promising and reactive building block for the synthesis of diverse and complex molecules. Its facile preparation and the high reactivity of the C5-iodo group make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the synthetic potential of this versatile scaffold, accelerating the discovery and development of new chemical entities in pharmaceuticals and materials science.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-iodopyridine.
  • PubMed. (n.d.). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Retrieved from [Link]

  • PMC. (n.d.). Density Functional Study of the Influence of C5 Cytosine Substitution in Base Pairs with Guanine. Retrieved from [Link]

  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]

  • Scite.ai. (n.d.). Density functional study of the influence of C5 cytosine substitution in base pairs with guanine. Retrieved from [Link]

  • RSC Publishing. (n.d.). C5-Pyrimidine-Functionalized Morpholino Oligonucleotides Exhibit Differential Binding Affinity, Target Specificity and Lipophilicity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-iodopyridine.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved from [Link]

  • PierpaLab. (2025, February 16). 5-iodovanillin synthesis. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PMC. (2015, December 29). Methylation of Cytosine at C5 in a CpG Sequence Context Causes a Conformational Switch of a Benzo[a]pyrene diol epoxide-N2-guanine Adduct in DNA from a Minor Groove Alignment to Intercalation with Base Displacement. Retrieved from [Link]

  • RSC Publishing. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]

  • EMBL-EBI. (n.d.). C-5 cytosine methyltransferase. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • Google Patents. (n.d.). 5-azacytosine synthesis method.
  • YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. Retrieved from [Link]

  • PubMed. (n.d.). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Purification of 2-Amino-5-iodopyrimidin-4(1H)-one: A Robust Method for Polar Compound Isolation

An Application Note for Drug Development Professionals Abstract 2-Amino-5-iodopyrimidin-4(1H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-Amino-5-iodopyrimidin-4(1H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its inherent polarity, stemming from the amino group and the pyrimidinone core, presents a significant challenge for purification via traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Standard C18 columns often provide inadequate retention for such polar molecules, leading to elution near the solvent front and poor resolution from synthesis-related impurities. This application note details a robust and optimized RP-HPLC method specifically designed to achieve high-purity isolation of 2-Amino-5-iodopyrimidin-4(1H)-one. The method leverages a polar-modified C18 stationary phase to enhance retention and an acidic mobile phase to ensure sharp, symmetrical peak shapes, providing a reliable protocol for researchers in drug discovery and development.

Introduction and Separation Principles

The purification of active pharmaceutical ingredient (API) precursors and intermediates is a critical step in the drug development pipeline, directly impacting the safety and efficacy of the final product.[1] 2-Amino-5-iodopyrimidin-4(1H)-one, a substituted pyrimidine, belongs to a class of compounds widely investigated for therapeutic applications, including antiviral and anticancer agents.[2][3]

The primary challenge in the purification of this molecule lies in its high polarity. In conventional RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, highly polar analytes have weak interactions with the stationary phase (typically C18) and are rapidly eluted.[4] This is often exacerbated when using highly aqueous mobile phases (e.g., >95% water), which can cause a phenomenon known as "phase collapse" on traditional C18 columns.[5] This collapse leads to a dramatic loss of retention and reproducibility.

To overcome these challenges, this method employs two key strategies:

  • Polar-Modified Stationary Phase: A C18 column with a polar-modified surface is used. These advanced columns feature proprietary surface modifications or embedded polar groups that promote interaction with polar analytes and prevent phase collapse even under 100% aqueous conditions.[6][7][8] This ensures stable, reproducible retention of the target compound.

  • Acidic Mobile Phase Modifier: The mobile phase is acidified with 0.1% trifluoroacetic acid (TFA). The analyte possesses a basic amino group which, at a low pH, becomes protonated. This protonation suppresses undesirable interactions with residual silanol groups on the silica support, significantly improving peak symmetry.[9] TFA also acts as an ion-pairing agent, further enhancing retention and peak shape.

By combining a tailored stationary phase with an optimized mobile phase, this method provides the necessary selectivity and resolution for the effective purification of 2-Amino-5-iodopyrimidin-4(1H)-one.

Materials and Recommended HPLC Method

Instrumentation and Reagents
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analyte: Crude 2-Amino-5-iodopyrimidin-4(1H)-one (synthesis-grade).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Modifier: Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Diluent: A mixture of Water/Acetonitrile (95:5, v/v) with 0.1% TFA. A small amount of DMSO may be used for initial solubilization if necessary, followed by dilution with the primary diluent.

HPLC Method Parameters

All quantitative and method-specific data are summarized in the table below for clarity and ease of use.

ParameterRecommended SettingRationale
Column Polar-Modified C18 (e.g., Luna® Omega Polar C18, Kinetex® Polar C18)[6][10], 5 µm, 100 Å, 250 x 10 mmProvides enhanced retention for polar analytes and is stable in highly aqueous mobile phases, preventing phase collapse.[5][6]
Mobile Phase A 0.1% (v/v) TFA in WaterAcidic modifier ensures protonation of the amino group for good peak shape.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.[9]
Gradient Elution 5% to 40% B over 20 minutesA shallow gradient provides optimal resolution between the main compound and closely related impurities.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID semi-preparative column. Scale accordingly for other column dimensions.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmPyrimidine derivatives show strong absorbance in this region.[11] An initial UV scan (200-400 nm) is recommended to confirm λmax.
Injection Volume 500 µL (variable)Dependent on sample concentration and desired loading for purification.
Sample Conc. 5-10 mg/mLA starting concentration for loading onto a semi-preparative column.

Detailed Experimental Protocol

This section provides a step-by-step workflow for the purification of 2-Amino-5-iodopyrimidin-4(1H)-one.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water in a 1 L solvent bottle, carefully add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle, carefully add 1 mL of TFA. Mix thoroughly.

  • Degas: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the system.

Step 2: Sample Preparation
  • Accurately weigh approximately 50 mg of crude 2-Amino-5-iodopyrimidin-4(1H)-one.

  • Transfer the solid to a 10 mL volumetric flask.

  • Add the sample diluent (95:5 Water/ACN + 0.1% TFA) to dissolve the compound. If solubility is low, add a minimal volume of DMSO (e.g., < 500 µL) and sonicate briefly, then bring to volume with the primary diluent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 3: HPLC System Preparation and Equilibration
  • Install the recommended polar-modified C18 column into the column oven.

  • Purge the pump lines with their respective mobile phases to remove any air and previous solvents.

  • Equilibrate the column with the initial mobile phase composition (95% A / 5% B) at the specified flow rate (4.0 mL/min).

  • Monitor the baseline at the detection wavelength (275 nm). The system is considered equilibrated when a stable, flat baseline is achieved (typically requires 10-15 column volumes).

Step 4: Method Execution and Fraction Collection
  • Inject the prepared sample onto the equilibrated HPLC system.

  • Start the gradient method as defined in Table 1.

  • Monitor the chromatogram in real-time. The target compound, 2-Amino-5-iodopyrimidin-4(1H)-one, should elute as a major, well-defined peak.

  • Collect the fraction corresponding to the main peak into a clean, labeled collection vessel. Be precise with the start and end of the collection to maximize purity.

Step 5: Post-Purification Processing
  • Analyze a small aliquot of the collected fraction using an analytical scale HPLC method to confirm purity (>98% is a common target).

  • Combine fractions of acceptable purity.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial preparation to the final isolated product.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Process cluster_post 3. Post-Processing Sample_Prep Sample Preparation (Dissolve & Filter Crude) HPLC_System_Setup System Setup & Equilibration Sample_Prep->HPLC_System_Setup Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) Mobile_Phase_Prep->HPLC_System_Setup Injection Inject Sample HPLC_System_Setup->Injection System Ready Separation Gradient Separation on Polar C18 Column Injection->Separation Detection UV Detection (275 nm) Separation->Detection Collection Fraction Collection Detection->Collection Eluting Peak Purity_Check Purity Analysis (Analytical HPLC) Collection->Purity_Check Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Check->Solvent_Removal Purity Confirmed Lyophilization Lyophilization (Freeze-Drying) Solvent_Removal->Lyophilization Final_Product Pure Compound (>98%) Lyophilization->Final_Product

Caption: HPLC purification workflow for 2-Amino-5-iodopyrimidin-4(1H)-one.

Conclusion

The purification of polar compounds like 2-Amino-5-iodopyrimidin-4(1H)-one requires a departure from standard reversed-phase HPLC protocols. By strategically selecting a polar-modified C18 column and employing an acidic mobile phase containing TFA, the challenges of poor retention and peak asymmetry are effectively overcome. The method described in this application note is robust, reproducible, and scalable, providing scientists and drug development professionals with a reliable tool for obtaining high-purity material essential for downstream applications and preclinical studies.

References

  • Luna Omega Polar C18 for Polar Compounds. Phenomenex.
  • Agilent Polaris C18-A HPLC Columns reviews. Select Science.
  • Kinetex Core-Shell Polar C18 HPLC Columns. Phenomenex.
  • Phenomenex Kinetex Core-Shell Polar C18 LC Columns. LabRulez LCMS.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Polar Compounds. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed-phase chrom
  • Agilent Polaris HPLC columns. Gulf Bio Analytical.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
  • 2-Amino-5-iodopyridine. Chem-Impex.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

Sources

Application

Application Notes and Protocols: NMR Characterization of 2-Amino-5-iodopyrimidin-4(1H)-one Reaction Products

Introduction: The Versatility of a Privileged Scaffold 2-Amino-5-iodopyrimidin-4(1H)-one, also known as 5-iodocytosine, is a highly versatile building block in medicinal chemistry and drug development. Its structure, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

2-Amino-5-iodopyrimidin-4(1H)-one, also known as 5-iodocytosine, is a highly versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidinone core with strategically placed amino and iodo functionalities, offers a rich platform for chemical modification. The electron-rich aminopyrimidine system is a common motif in biologically active molecules, and the presence of the iodo group at the C5 position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) characterization of 2-amino-5-iodopyrimidin-4(1H)-one and its reaction products derived from three key synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. As a self-validating system, this guide will not only present protocols but also explain the underlying principles of spectral changes, enabling researchers to confidently identify and characterize their synthesized compounds.

Part 1: NMR Characterization of 2-Amino-5-iodopyrimidin-4(1H)-one

Predicted ¹H and ¹³C NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for 2-amino-5-iodopyrimidin-4(1H)-one in a common NMR solvent such as DMSO-d₆ are summarized below. These predictions are derived from established principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine ring.[1]

Table 1: Predicted NMR Data for 2-Amino-5-iodopyrimidin-4(1H)-one (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H67.8 - 8.1Singlet150 - 155
NH₂6.5 - 7.0Broad Singlet-
NH10.5 - 11.5Broad Singlet-
C2--160 - 165
C4--170 - 175
C5--75 - 85

Causality behind Predicted Shifts:

  • ¹H NMR: The lone proton on the pyrimidine ring, H6, is expected to be the most downfield signal due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent carbonyl group and the iodine atom. The protons of the amino group (NH₂) and the amide proton (NH) are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature due to hydrogen bonding.

  • ¹³C NMR: The carbon directly attached to the iodine atom (C5) will be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift. The carbonyl carbon (C4) and the carbon bearing the amino group (C2) are expected to be the most downfield signals due to the strong deshielding effects of the electronegative oxygen and nitrogen atoms.

Part 2: Monitoring Cross-Coupling Reactions via NMR

The true power of NMR in this context lies in its ability to clearly track the transformation of the starting material into its coupled products. The key diagnostic feature in all subsequent reactions will be the disappearance of the singlet corresponding to H6 and the emergence of new signals characteristic of the newly introduced substituent at the C5 position.

Section 2.1: Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position of the pyrimidinone and various aryl or vinyl boronic acids or esters.[5] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted heterocyclic compounds.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-5-iodopyrimidin-4(1H)-one (1 eq) F Combine reactants in a microwave vial A->F B Phenylboronic Acid (1.2 eq) B->F C Pd(PPh₃)₄ (0.05 eq) C->F D K₂CO₃ (2 eq) D->F E 1,4-Dioxane/H₂O (4:1) E->F G Degas with N₂ F->G H Heat at 100 °C for 1-2 h G->H I Cool to RT H->I J Dilute with EtOAc I->J K Wash with H₂O and brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a microwave vial, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 100 °C for 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-phenylpyrimidin-4(1H)-one.

The successful coupling will be indicated by the following key changes in the NMR spectrum:

  • ¹H NMR:

    • Disappearance of the singlet for H6 in the starting material.

    • Appearance of a new singlet for the H6 proton, which will likely be shifted upfield or downfield depending on the electronic nature of the new aryl substituent.

    • Appearance of new aromatic signals corresponding to the protons of the phenyl group, typically in the range of 7.0-7.6 ppm.

  • ¹³C NMR:

    • Disappearance of the upfield signal for C5 (around 75-85 ppm).

    • Appearance of a new signal for C5, now bonded to a carbon, in the aromatic region (typically 110-130 ppm).

    • Appearance of new signals corresponding to the carbons of the phenyl ring.

Table 2: Expected NMR Data for 2-Amino-5-phenylpyrimidin-4(1H)-one

Assignment Expected ¹H Chemical Shift (δ, ppm) Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
H67.9 - 8.2Singlet145 - 150
Phenyl-H7.0 - 7.6Multiplet125 - 135
NH₂6.6 - 7.1Broad Singlet-
NH10.6 - 11.6Broad Singlet-
C2--160 - 165
C4--170 - 175
C5--110 - 120
Section 2.2: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, a transformation of significant interest for generating rigid scaffolds and for further functionalization.[6]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-5-iodopyrimidin-4(1H)-one (1 eq) F Combine reactants in a sealed tube A->F B Phenylacetylene (1.5 eq) B->F C Pd(PPh₃)₂Cl₂ (0.05 eq) C->F D CuI (0.1 eq) D->F E Triethylamine/DMF E->F G Degas with N₂ F->G H Heat at 80 °C for 4-6 h G->H I Cool to RT H->I J Pour into H₂O I->J K Extract with EtOAc J->K L Wash with brine K->L M Dry over Na₂SO₄ L->M N Concentrate and purify M->N

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a sealed tube, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add a mixture of triethylamine and DMF.

  • Add phenylacetylene (1.5 eq).

  • Seal the tube and degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-amino-5-(phenylethynyl)pyrimidin-4(1H)-one.

  • ¹H NMR:

    • Disappearance of the H6 singlet of the starting material.

    • Appearance of a new, likely downfield-shifted, singlet for H6.

    • Appearance of aromatic signals for the phenyl group of the phenylacetylene moiety.

  • ¹³C NMR:

    • Disappearance of the C5 signal.

    • Appearance of two new quaternary carbon signals for the alkyne carbons (typically in the 80-100 ppm range).

    • Appearance of new signals for the phenyl group carbons.

Table 3: Expected NMR Data for 2-Amino-5-(phenylethynyl)pyrimidin-4(1H)-one

Assignment Expected ¹H Chemical Shift (δ, ppm) Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
H68.0 - 8.3Singlet148 - 153
Phenyl-H7.2 - 7.7Multiplet128 - 135
NH₂6.7 - 7.2Broad Singlet-
NH10.7 - 11.7Broad Singlet-
C2--160 - 165
C4--170 - 175
C5--95 - 105
Alkyne-C--80 - 95
Section 2.3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[7][8]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-5-iodopyrimidin-4(1H)-one (1 eq) G Combine reactants in a Schlenk tube A->G B Aniline (1.2 eq) B->G C Pd₂(dba)₃ (0.02 eq) C->G D Xantphos (0.08 eq) D->G E Cs₂CO₃ (1.5 eq) E->G F Toluene F->G H Evacuate and backfill with N₂ (3x) G->H I Heat at 110 °C for 12-24 h H->I J Cool to RT I->J K Filter through Celite J->K L Concentrate filtrate K->L M Purify by chromatography L->M

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a Schlenk tube, combine 2-amino-5-iodopyrimidin-4(1H)-one (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.08 eq), and cesium carbonate (1.5 eq).

  • Evacuate the tube and backfill with nitrogen. Repeat this process three times.

  • Add anhydrous toluene, followed by aniline (1.2 eq).

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-amino-5-(phenylamino)pyrimidin-4(1H)-one.

  • ¹H NMR:

    • Disappearance of the H6 singlet.

    • Appearance of a new, likely upfield-shifted, singlet for H6 due to the electron-donating nature of the amino group.

    • Appearance of signals for the protons of the newly introduced aniline ring and the new N-H proton.

  • ¹³C NMR:

    • Disappearance of the C5 signal.

    • Appearance of a new signal for C5, now bonded to nitrogen, which will be shifted downfield compared to the iodo-substituted carbon.

    • Appearance of new signals for the carbons of the aniline ring.

Table 4: Expected NMR Data for 2-Amino-5-(phenylamino)pyrimidin-4(1H)-one

Assignment Expected ¹H Chemical Shift (δ, ppm) Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
H67.0 - 7.3Singlet135 - 140
Phenyl-H6.8 - 7.5Multiplet115 - 130
NH₂6.4 - 6.9Broad Singlet-
NH (pyrimidinone)10.4 - 11.4Broad Singlet-
NH (aniline)8.0 - 8.5Broad Singlet-
C2--160 - 165
C4--170 - 175
C5--125 - 135

Conclusion

This application note provides a comprehensive framework for the NMR characterization of reaction products derived from 2-amino-5-iodopyrimidin-4(1H)-one. By understanding the predicted NMR signature of the starting material and the logical spectral shifts that occur upon Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers can confidently and efficiently analyze their reaction outcomes. The provided protocols offer robust starting points for synthesis, and the detailed explanation of spectral changes serves as a self-validating guide for product identification. This powerful combination of synthetic protocols and detailed NMR analysis will undoubtedly accelerate the discovery and development of novel compounds based on this privileged scaffold.

References

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. National Institutes of Health. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. Journal of Organic Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

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Method

Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one and its subsequent derivatization...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one and its subsequent derivatization. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction

The 2-aminopyrimidine core is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will detail a reliable two-step synthesis to the core molecule, followed by protocols for its derivatization via N-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling.

Synthesis of the Core Scaffold: 2-Amino-5-iodopyrimidin-4(1H)-one

The synthesis of the target molecule is efficiently achieved in two key steps: the construction of the pyrimidinone ring system, followed by regioselective iodination.

Part 1: Synthesis of 2-Aminopyrimidin-4(1H)-one

The foundational pyrimidinone ring is constructed via a Biginelli-type condensation reaction. This one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde (or in this case, a ketone equivalent), and a urea or guanidine derivative. For the synthesis of 2-aminopyrimidin-4(1H)-one, we utilize the reaction of guanidine with ethyl acetoacetate.

Mechanism Insight: The reaction proceeds through a series of proposed intermediates, initiated by the condensation of guanidine with ethyl acetoacetate to form a more reactive enamine. This is followed by cyclization and subsequent dehydration to yield the stable aromatic pyrimidinone ring.

Experimental Protocol: Synthesis of 2-Aminopyrimidin-4(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) in absolute ethanol. Stir the mixture for 15 minutes at room temperature to generate the free guanidine base.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then diethyl ether.

  • Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to afford 2-aminopyrimidin-4(1H)-one as a white to off-white solid.

Part 2: Iodination of 2-Aminopyrimidin-4(1H)-one

The introduction of iodine at the C5 position is achieved through an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is an excellent reagent for this transformation, as it is a mild and selective source of electrophilic iodine. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Mechanism Insight: The pyrimidine ring, being electron-rich, is susceptible to electrophilic attack. The amino and hydroxyl (in the enol form) groups are activating and direct the incoming electrophile to the C5 position. NIS provides the electrophilic iodine species (I+) for this substitution.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

  • Reaction Setup: In a round-bottom flask, suspend 2-aminopyrimidin-4(1H)-one (1.0 eq) in anhydrous DMF.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the suspension at room temperature, while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-5-iodopyrimidin-4(1H)-one.

Derivatization of 2-Amino-5-iodopyrimidin-4(1H)-one

The iodo-substituted pyrimidinone is a versatile intermediate for the synthesis of a diverse library of compounds. The following protocols outline common derivatization strategies.

N-Alkylation

The exocyclic amino group and the ring nitrogens can be alkylated under basic conditions using various alkylating agents. Selective N-alkylation can often be achieved by careful control of reaction conditions.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is readily functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl or heteroaryl boronic acids.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in bioactive molecules.[2]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq) under an inert atmosphere.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as triethylamine or a mixture of DMF and triethylamine. Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) until completion (monitored by TLC).

  • Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

Reaction StepReagentsTypical Yield (%)
Synthesis of 2-Aminopyrimidin-4(1H)-one Guanidine HCl, Ethyl Acetoacetate, NaOEt60-75
Iodination N-Iodosuccinimide, DMF80-90
N-Alkylation Alkyl Halide, K₂CO₃, DMF50-85
Suzuki-Miyaura Coupling Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃65-90
Sonogashira Coupling Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N70-95

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons, the amino group protons, and any introduced substituents. For 2-Amino-5-iodopyrimidin-4(1H)-one, the C6-H proton is expected to appear as a singlet in the aromatic region.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Expected ¹H and ¹³C NMR Data for 2-Amino-5-iodopyrimidin-4(1H)-one:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-8.0 (s, 1H, C6-H), ~6.5-7.0 (br s, 2H, NH₂), ~10.5-11.5 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165 (C4), ~160 (C2), ~150 (C6), ~70 (C5).

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Part 1: Pyrimidinone Synthesis cluster_1 Part 2: Iodination cluster_2 Part 3: Derivatization Guanidine Guanidine Pyrimidine_precursor 2-Aminopyrimidin-4(1H)-one Guanidine->Pyrimidine_precursor EAA Ethyl Acetoacetate EAA->Pyrimidine_precursor Iodinated_pyrimidine 2-Amino-5-iodopyrimidin-4(1H)-one Pyrimidine_precursor->Iodinated_pyrimidine NIS, DMF NIS N-Iodosuccinimide N_Alkylated N-Alkylated Derivative Iodinated_pyrimidine->N_Alkylated R-X, Base Suzuki_product Suzuki Coupled Product Iodinated_pyrimidine->Suzuki_product ArB(OH)₂, Pd catalyst Sonogashira_product Sonogashira Coupled Product Iodinated_pyrimidine->Sonogashira_product Alkyne, Pd/Cu catalyst

Caption: Synthetic workflow for 2-Amino-5-iodopyrimidin-4(1H)-one and its derivatives.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 2-Amino-5-iodopyrimidin-4(1H)-one and its derivatives. The versatility of this scaffold, coupled with the efficiency of the described chemical transformations, makes it a valuable platform for the discovery of novel small molecules with potential therapeutic applications. By understanding the underlying principles of each synthetic step, researchers can adapt and optimize these protocols to generate diverse libraries of compounds for biological screening and drug development programs.

References

  • Chavan, S. S., and R. S. S. Kumar. "Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd." ChemistrySelect 6, no. 46 (2021): 12817-12823. [Link].

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  • Wang, Y., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry 9 (2021): 709833. [Link].

  • Twitty, C. H., et al. "A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides." Nature Communications 12, no. 1 (2021): 137. [Link].

  • Pradhan, L. M., B. K. Patel, and R. N. Dehury. "An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 system." Tetrahedron Letters 53, no. 5 (2012): 559-562. [Link].

  • Chen, X., and X.-Y. Zhou. "A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes." Synthesis 55, no. 08 (2023): 1213-1220. [Link].

  • Rasool, N., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules 26, no. 1 (2021): 132. [Link].

  • Hussain, M., et al. "Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine." European Journal of Organic Chemistry 2008, no. 33 (2008): 5585-5595. [Link].

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Application

Application Notes and Protocols: Leveraging 2-Amino-5-iodopyrimidin-4(1H)-one in Modern Antiviral Drug Discovery

Introduction: The Imperative for Novel Antiviral Scaffolds The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous pipeline of innovative antiviral therapeutics.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous pipeline of innovative antiviral therapeutics.[1][2][3] Pyrimidine and its analogs have long been a cornerstone in the development of effective antiviral agents, forming the structural core of numerous clinically significant drugs.[4][5] Their ability to mimic endogenous nucleosides allows them to interfere with critical viral replication processes.[6][7][8] Within this privileged class of heterocyclic compounds, 2-Amino-5-iodopyrimidin-4(1H)-one emerges as a highly promising, yet underexplored, scaffold for the synthesis of next-generation antiviral drugs.

The strategic placement of an iodine atom at the 5-position, an amino group at the 2-position, and a carbonyl group at the 4-position provides a unique combination of reactive handles and structural features. These characteristics make 2-Amino-5-iodopyrimidin-4(1H)-one an ideal starting point for generating diverse chemical libraries with the potential to inhibit a broad spectrum of viruses. This guide provides an in-depth exploration of the application of this scaffold in antiviral drug discovery, complete with detailed experimental protocols for its utilization and evaluation.

Chemical Profile and Synthetic Strategy

The 2-Amino-5-iodopyrimidin-4(1H)-one scaffold offers several advantages for medicinal chemists. The iodine atom at the C5 position is a versatile functional group that can be readily exploited for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, enabling extensive structure-activity relationship (SAR) studies.[9] The amino group at the C2 position and the lactam nitrogen provide additional sites for chemical modification to fine-tune the molecule's physicochemical properties and target engagement.

A plausible synthetic route to 2-Amino-5-iodopyrimidin-4(1H)-one can be adapted from established methods for analogous structures.[10][11][12] A common approach involves the iodination of a 2-aminopyrimidin-4(1H)-one precursor.

Applications in Antiviral Drug Discovery: A Scaffold for Innovation

While direct antiviral activity of 2-Amino-5-iodopyrimidin-4(1H)-one is not extensively documented, its true value lies in its role as a versatile building block for the synthesis of potent antiviral compounds. Its structural features are amenable to the design of inhibitors for various viral targets.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

The diarylpyrimidine (DAPY) class of NNRTIs, which includes approved drugs like etravirine and rilpivirine, has demonstrated the power of the pyrimidine core in combating HIV-1.[1][13] These molecules bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.[13][14] The 2-Amino-5-iodopyrimidin-4(1H)-one scaffold is an excellent starting point for creating novel DAPY analogs. The iodine at the C5 position can be substituted with various aryl groups, while the amino group at C2 can be functionalized to mimic the interactions of existing NNRTIs or explore new binding modes.[15][16]

dot

HIV_RT_Inhibition cluster_scaffold Scaffold Modification cluster_drug_action Mechanism of Action Scaffold 2-Amino-5-iodopyrimidin-4(1H)-one Suzuki_Coupling Suzuki Coupling at C5 Scaffold->Suzuki_Coupling N-Functionalization Functionalization at N1/N3 or C2-amino Scaffold->N-Functionalization DAPY_Analog Novel Diarylpyrimidine (DAPY) Analog Suzuki_Coupling->DAPY_Analog N-Functionalization->DAPY_Analog HIV_RT HIV-1 Reverse Transcriptase (NNIBP) DAPY_Analog->HIV_RT Binds to Inhibition Allosteric Inhibition HIV_RT->Inhibition Leads to Block_Replication HIV Replication Blocked Inhibition->Block_Replication Blocks Viral DNA Synthesis Antiviral_Screening_Workflow Start Start: Synthesized Compound Library Cell_Seeding Seed Host Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate until CPE is observed in Virus Control Virus_Infection->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Calculate EC50, CC50, and SI Viability_Assay->Data_Analysis Hit_Identification Identify 'Hit' Compounds (High SI) Data_Analysis->Hit_Identification

Sources

Method

The Versatile Hub: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: The Strategic Value of 2-Amino-5-iodopyrimidin-4(1H)-one in Drug Discovery The 2-amino-pyrimidin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-5-iodopyrimidin-4(1H)-one in Drug Discovery

The 2-amino-pyrimidin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds, particularly as a hinge-binding motif in protein kinase inhibitors.[1][2] The strategic introduction of an iodine atom at the C5-position transforms this simple heterocycle into a versatile hub for molecular diversification. 2-Amino-5-iodopyrimidin-4(1H)-one serves as a robust and reliable electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient installation of a wide array of substituents. This capability is paramount in the iterative process of drug discovery, where structure-activity relationships (SAR) are meticulously explored to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of 2-amino-5-iodopyrimidin-4(1H)-one, offering not just protocols but also the underlying scientific rationale for experimental choices. The methodologies detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The specific nature of the ligands, bases, and coupling partners influences the efficiency of each step.

Palladium_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-I Bond Cleavage) Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I(L2) (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Coupling Partner PdII_R Ar-Pd(II)-R(L2) (Di-organo Complex) Transmetal->PdII_R RedElim Reductive Elimination (C-C or C-N Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product Substrate 2-Amino-5-iodopyrimidin-4(1H)-one (Ar-I) Substrate->OxAdd Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-SnBu3, R-H, HNR'R'') Coupling_Partner->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and vinyl-substituted pyrimidinones, structures prevalent in kinase inhibitors.[3][4] The reaction's popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids and their esters, and the generally mild reaction conditions.[4]

Expertise & Experience Insights:

The 2-amino and 4-oxo groups of the pyrimidinone core can influence the electronic properties of the substrate and potentially coordinate to the palladium center. The choice of a suitable base is critical; it must be strong enough to facilitate the transmetalation step but not so harsh as to cause decomposition of the substrate or coupling partner.[5] A mixed solvent system, often including water, is typically employed to aid in the dissolution of the inorganic base and facilitate the catalytic cycle.[6]

Comparative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-NaHCO₃DME/H₂O9085-95[7]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10092[8]
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11088[9]

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adaptable for various aryl- and heteroarylboronic acids.

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or NaHCO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene) and degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[6]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-12 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C5-alkynylated 2-aminopyrimidinones.[10] These products are not only valuable final compounds but also serve as versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems. The reaction typically employs a dual catalytic system of palladium and copper(I).[11]

Expertise & Experience Insights:

The copper(I) co-catalyst is crucial for the activation of the terminal alkyne.[12] However, copper-free Sonogashira protocols have been developed to avoid issues with copper contamination in the final product, which can be a concern in pharmaceutical synthesis. These often require a more specialized ligand or reaction conditions. The choice of an amine base (e.g., triethylamine or diisopropylethylamine) is common, as it serves both as a base and often as a solvent.[12]

Comparative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF6090[10]
2EthynyltrimethylsilanePd(OAc)₂ (3)-Cs₂CO₃1,4-Dioxane8085[13]
31-HeptynePd(dppf)Cl₂ (2)CuI (3)DIPATHFRT92[11]

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives.[14] This reaction is particularly relevant for expanding the SAR around the 2-aminopyrimidinone core by introducing diverse amine fragments at the C5-position.

Expertise & Experience Insights:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond.[14] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate being commonly used.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants 2-Amino-5-iodopyrimidin-4(1H)-one + Amine + Pd Catalyst & Ligand + Base Start->Reactants Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heating Heat Reaction Mixture (80-120 °C) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring 2-24 h Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Amine (1.1 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 mmol), the palladium pre-catalyst, the ligand, and the base to a Schlenk tube.

  • Add the amine (1.1 mmol) and the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture with stirring at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the coupling of 2-amino-5-iodopyrimidin-4(1H)-one with alkenes, leading to the formation of C5-vinyl substituted pyrimidinones.[15] These products can be valuable for introducing conformational constraints or as handles for further functionalization.

Expertise & Experience Insights:

The regioselectivity of the Heck reaction can be a challenge, but with terminal alkenes, the coupling generally occurs at the less substituted carbon.[16] The choice of base and additives can influence the reaction rate and selectivity. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in polar aprotic solvents like DMF.[17]

Detailed Protocol: Heck Reaction

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a phosphine-free system)

  • Base (e.g., Et₃N or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.5 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (5 mL) and the alkene (1.5 mmol).

  • Heat the reaction to 80-140 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by flash column chromatography.

Stille Coupling: An Alternative C-C Bond Forming Reaction

The Stille reaction, which couples the substrate with an organotin compound, offers a complementary approach to the Suzuki-Miyaura reaction.[1] It is often successful when boronic acids are unstable or difficult to prepare.

Expertise & Experience Insights:

A major consideration for the Stille reaction is the toxicity of organotin reagents and byproducts.[18] Therefore, careful handling and purification are essential. The reaction is tolerant of a wide range of functional groups and is often carried out under neutral or slightly basic conditions.

Detailed Protocol: Stille Coupling

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Organostannane (e.g., aryl-SnBu₃, 1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., THF, toluene, DMF)

Procedure:

  • To a Schlenk flask, add 2-amino-5-iodopyrimidin-4(1H)-one (1.0 mmol) and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, deoxygenated solvent (5 mL) followed by the organostannane (1.1 mmol).

  • Heat the reaction mixture at 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts, which are then removed by filtration.

  • Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by flash column chromatography.

Conclusion

2-Amino-5-iodopyrimidin-4(1H)-one is a highly valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical industry. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the functionalization of this scaffold. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization. The protocols provided herein should serve as a solid foundation for the successful application of these powerful synthetic methods.

References

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  • Kégl, T. (2015). Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. Beilstein Journal of Organic Chemistry, 11, 1362-1373.
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  • Sharma, A., & Kumar, V. (2020). Representative C(5)–H arylation of 2-aminopyrimidine derivatives under Pd(ii) catalysis. RSC Advances, 10(58), 35279-35294.
  • Gonda, Z., Novák, Z., & Szabó, T. (2009). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 65(16), 3295-3301.
  • Moody, C. J., & Roffey, J. R. A. (2011). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 67(40), 7865-7873.
  • Lavilla, R., & Albericio, F. (2010). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 75(21), 7159-7168.
  • Besson, T., & Thiéry, V. (2015). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 20(7), 12434-12450.
  • Quiroga, J., Abonia, R., Insuasty, B., & Cobo, J. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Society Reviews, 40(10), 5084-5121.
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  • Davis, B. G., & Jones, J. B. (2001). (2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the outer-membrane protein OmpC of E. coli. Journal of the American Chemical Society, 123(25), 6171-6172.
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Sources

Application

Application Note &amp; Protocol: A Scalable, High-Yield Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: The Strategic Importance of 2-Amino-5-iodopyrimidin-4(1H)-one 2-Amino-5-iodopyrimidin-4(1H)-one, a halogenated derivative of the isocytosine core, is a pivotal building block in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-iodopyrimidin-4(1H)-one

2-Amino-5-iodopyrimidin-4(1H)-one, a halogenated derivative of the isocytosine core, is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its trifunctional nature—possessing an amino group, a hydroxyl (keto) group, and an iodine atom—provides a versatile scaffold for constructing complex molecular architectures. The presence of the iodine atom at the C5 position is particularly significant, as it serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

This strategic utility has positioned 2-Amino-5-iodopyrimidin-4(1H)-one as a key intermediate in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for oncology, antiviral compounds, and modulators of various biological pathways.[1][2][3][4] The development of a robust, scalable, and economically viable synthetic route is therefore of paramount importance to support preclinical and clinical drug development programs.

This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. It details a validated method centered on the direct electrophilic iodination of 2-aminopyrimidin-4(1H)-one, explaining the causality behind procedural choices and offering insights into process optimization and safety management.

Physicochemical Properties & Structural Data

A thorough understanding of the product's properties is essential for handling, purification, and downstream applications.

PropertyValue
Molecular Formula C₄H₄IN₃O
Molecular Weight 237.00 g/mol
Appearance Off-white to pale yellow solid
Tautomerism Exists in keto-enol and amino-imino tautomeric forms, with the keto-amino form predominating in the solid state.
Solubility Sparingly soluble in water and non-polar organic solvents; soluble in polar aprotic solvents like DMF and DMSO.
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.

Synthetic Strategy: Electrophilic Iodination

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyrimidine ring of the starting material, 2-aminopyrimidin-4(1H)-one, is an electron-rich heterocycle. The amino group at C2 and the hydroxyl group at C4 act as powerful activating groups, directing electrophilic attack to the C5 position. This position is sterically accessible and electronically favored, making it the exclusive site of iodination under controlled conditions.

Choice of Iodinating Agent

Several reagents can effect this transformation, but for scalability, safety, and efficiency, N-Iodosuccinimide (NIS) is the reagent of choice.[5]

  • Expertise-Driven Justification: While other methods exist, such as using molecular iodine with an oxidizing agent (e.g., H₂O₂, AgNO₃), NIS offers distinct advantages for large-scale synthesis.[1][6][7][8] It is a stable, crystalline solid that is easy to handle and weigh accurately. The reaction proceeds under relatively mild conditions, often at room temperature, minimizing the formation of byproducts. The succinimide byproduct is highly soluble in aqueous media, simplifying the purification process significantly. This avoids the use of toxic heavy metals like mercury or the challenges associated with handling gaseous oxidants.[9]

Process Workflow and Visualization

The overall process can be visualized as a three-stage workflow: Synthesis, Workup/Isolation, and Purification/Analysis.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Workup & Isolation cluster_2 Stage 3: Purification & Analysis s1 Charge Reactor with 2-Aminopyrimidin-4(1H)-one and DMF s2 Cool to 0-5 °C s1->s2 s3 Portion-wise addition of N-Iodosuccinimide (NIS) s2->s3 s4 Stir at Room Temperature (Monitor by TLC/HPLC) s3->s4 w1 Quench with Aqueous Sodium Thiosulfate Solution s4->w1 Reaction Complete w2 Precipitate Product with Anti-solvent (Water) w1->w2 w3 Filter Crude Product w2->w3 w4 Wash Solid with Water and a Non-polar Solvent (e.g., Hexane) w3->w4 p1 Recrystallization from Aqueous Ethanol w4->p1 Crude Solid p2 Dry Purified Solid Under Vacuum p1->p2 p3 Characterization: ¹H NMR, ¹³C NMR, MS, MP p2->p3

Caption: High-level experimental workflow for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a ~100-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (grams)Molar Equivalents
2-Aminopyrimidin-4(1H)-one≥98%111.10100.0 g1.00
N-Iodosuccinimide (NIS)≥98%224.98212.0 g1.05
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%73.091.0 L-
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent158.11~50 g-
Deionized Water-18.02~5.0 L-
Ethanol (200 Proof)Reagent Grade46.07~1.5 L-
HexaneACS Reagent86.18500 mL-
Equipment
  • 5 L three-neck round-bottom flask (or appropriate glass-lined reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermometer/temperature probe

  • Ice-water bath

  • Addition funnel (for potential solvent addition)

  • Buchner funnel and vacuum flask assembly (large)

  • Vacuum oven

Reaction Scheme

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. As a key building block in the development of novel therapeutics, achieving a high-yield, reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Reaction Overview: The Chemistry of C-5 Iodination

The synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one from its precursor, 2-aminopyrimidin-4(1H)-one (isocytosine), is an electrophilic aromatic substitution. The pyrimidine ring, while electron-deficient overall, is activated towards electrophilic attack at the C-5 position by the electron-donating amino and hydroxyl (in its tautomeric form) groups. However, because molecular iodine (I₂) is a relatively weak electrophile, the reaction requires an activating agent or harsh conditions to proceed efficiently.[1][2] The general mechanism involves the generation of a more potent electrophilic iodine species (like I⁺), which is then attacked by the electron-rich C-5 position of the pyrimidine ring.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate Steps cluster_end Products I2 I₂ (Molecular Iodine) Iplus "I⁺" (Electrophilic Iodine Species) I2->Iplus Activation Act Activating Agent (e.g., AgNO₃, NIS) Act->Iplus Pyr 2-Aminopyrimidin-4(1H)-one Complex Sigma Complex (Resonance Stabilized) Pyr->Complex Nucleophilic Attack Iplus->Complex Prod 2-Amino-5-iodopyrimidin-4(1H)-one Complex->Prod Deprotonation (Rearomatization) Byp Byproduct (e.g., H⁺, AgI) Complex->Byp

Caption: General mechanism for electrophilic iodination of the pyrimidine ring.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Answer: Low yield is the most frequent challenge and can stem from several factors. Let's break down the primary culprits and their solutions.

  • Cause 1: Insufficient Electrophile Generation. Molecular iodine (I₂) itself is not reactive enough for efficient substitution on the pyrimidine ring.[2] The reaction requires an activator to generate a more potent electrophilic iodine species.

    • Solution: Ensure your activating agent is effective and used in the correct stoichiometry.

      • Using Iodine (I₂): Pair it with an oxidizing agent or a Lewis acid. Silver nitrate (AgNO₃) is a common choice, acting as a Lewis acid to generate a nitryl iodide species in situ.[1][3] Other options include nitric acid, which can be effective but introduces harsh conditions.[4][5]

      • Using N-Iodosuccinimide (NIS): NIS is an excellent alternative as it provides a direct source of electrophilic iodine. It often requires milder conditions and can lead to cleaner reactions.[6][7]

  • Cause 2: Poor Reagent Stoichiometry. Using incorrect molar ratios of reactants is a common pitfall.

    • Solution: Systematically optimize the stoichiometry. Studies on similar pyrimidines have shown that an excess of the iodinating agent is often necessary. For instance, when using I₂/AgNO₃, molar ratios of substrate:I₂:AgNO₃ around 1:1.2:2.0 have proven optimal for cytosine iodination.[1][8]

  • Cause 3: Suboptimal Reaction Conditions (Solvent & Temperature). The choice of solvent and temperature dramatically impacts reaction rate and side product formation.

    • Solution:

      • Solvent: While some protocols use acidic aqueous solutions[9], organic solvents like DMF or acetonitrile can improve solubility and reaction control.[5][6] Acetonitrile has been identified as an excellent solvent for I₂/NaNO₂ systems.[5]

      • Temperature: Many modern protocols can be run effectively at room temperature, which minimizes degradation and side reactions.[2][5] Avoid unnecessarily high temperatures unless you are following a specific, validated high-temperature protocol.

  • Cause 4: Product Degradation. The iodo-pyrimidine product can be sensitive to harsh conditions, particularly strong acids or bases during workup.

    • Solution: Employ a mild workup procedure. Quenching excess iodine with a solution of sodium thiosulfate is a standard and effective method.[6] Ensure the pH is carefully controlled during extraction and purification.

Q2: My reaction is very slow or stalls, leaving significant starting material. How can I drive it to completion?

Answer: An incomplete reaction points to issues with activation energy or reagent stability.

  • Cause 1: Inefficient Activation Method. As discussed in Q1, the generation of the electrophile is key. If your activator is weak, the reaction will be slow.

    • Solution: Consider switching to a more robust iodinating system. If you are using I₂ with a mild oxidant, try a well-established system like I₂/AgNO₃ or switch to NIS.[1][6] A solvent-free mechanical grinding method using I₂ and AgNO₃ has been reported to give high yields in as little as 20-30 minutes, indicating a highly efficient activation process.[2][3][4]

  • Cause 2: Poor Solubility. If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Choose a solvent in which the 2-aminopyrimidin-4(1H)-one has good solubility. Dimethylformamide (DMF) is often used for this purpose with NIS-based iodinations.[6]

  • Cause 3: Deactivation of the Catalyst/Activator. Some activators can be consumed by side reactions or degraded by moisture.

    • Solution: Ensure you are using anhydrous solvents if the protocol calls for it, particularly with moisture-sensitive reagents.[6] Add the activator portion-wise to maintain its concentration throughout the reaction.

Q3: I'm observing multiple spots on my TLC, suggesting side products. What are they and how can I avoid them?

Answer: The formation of multiple products typically indicates a lack of regioselectivity or over-iodination.

  • Cause 1: Di-iodination. Although the C-5 position is most activated, harsh conditions can sometimes lead to the formation of di-iodinated species.

    • Solution: Use milder reaction conditions. Operate at room temperature and avoid a large excess of the iodinating agent.[2][5] Adding the iodinating reagent portion-wise allows for better control and helps prevent localized high concentrations that can lead to over-iodination.

  • Cause 2: Ring Oxidation or Degradation. Strong oxidizing agents (e.g., concentrated nitric or sulfuric acid) used in some older protocols can damage the pyrimidine ring itself.[2][4]

    • Solution: Opt for modern, milder iodinating systems. The I₂/AgNO₃ or NIS methods are generally much cleaner.[1][6] The use of I₂/NaNO₂ in acetonitrile is another eco-friendly and high-yield alternative that avoids harsh acids.[5]

Q4: Purification of the final product is challenging. What is the best approach?

Answer: Purification difficulties often arise from byproducts of the reaction or unreacted starting materials.

  • Step 1: Effective Workup. A good workup simplifies purification.

    • Quenching: Always quench the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining I₂.[6]

    • Byproduct Removal: In methods using silver salts (e.g., AgNO₃), the silver iodide (AgI) byproduct is insoluble and can often be removed by filtration before extraction.[1]

    • Extraction: After quenching, extract the product into a suitable organic solvent like ethyl acetate. Washing the organic layer with brine helps remove residual water.[6]

  • Step 2: Final Purification.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for obtaining pure material.

    • Silica Gel Chromatography: For mixtures containing closely related impurities, column chromatography is the most reliable method. Use a gradient elution system, for example, with hexanes and ethyl acetate, to separate the product from starting material and byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for this synthesis?

Answer: Several methods are reported, but they generally fall into a few categories. The most reliable modern methods prioritize yield, safety, and simplicity.

MethodIodinating AgentConditionsAdvantagesDisadvantages
Silver Nitrate I₂ / AgNO₃Room Temp; Solvent-free (grinding) or in solventHigh yields (70-98%), very fast (20-30 min), eco-friendly.[1][2][3][4]Cost of silver nitrate; formation of AgI byproduct.
N-Iodosuccinimide NISRoom Temp; DMFClean reaction, easy to handle reagent, good yields.[6][7]NIS can be moisture sensitive; succinimide byproduct to remove.
Nitrite Salt I₂ / NaNO₂Room Temp; AcetonitrileInexpensive, non-toxic reagent, high yields, mild conditions.[5]May be slower than the AgNO₃ method.
Oxidative (Classic) I₂ / HNO₃ / H₂SO₄Elevated TempInexpensive reagents.Harsh acidic conditions, potential for side reactions/degradation, safety concerns.[2][5]
Q2: Are there any "greener" or more environmentally friendly approaches?

Answer: Yes. Modern synthetic chemistry places a strong emphasis on green principles. For this reaction, two excellent options exist:

  • Solvent-Free Mechanochemistry: A method using mechanical grinding of solid 2-aminopyrimidin-4(1H)-one, iodine, and silver nitrate has been developed.[1][2][3][4] This approach eliminates the need for bulk organic solvents, significantly reducing waste, and boasts very short reaction times with high yields.[1]

  • Iodine/Sodium Nitrite System: Using I₂ with sodium nitrite (NaNO₂) in a recyclable solvent like acetonitrile is another environmentally benign method.[5] It avoids toxic chemicals and harsh conditions, making it practical, safe, and economically attractive.[5]

Q3: How should I properly characterize the final product?

Answer: Full characterization is essential to confirm the identity and purity of your 2-Amino-5-iodopyrimidin-4(1H)-one.

  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the signal for the proton at the C-5 position. You should observe signals corresponding to the remaining ring proton and the amino protons.

  • ¹³C NMR: The C-5 carbon signal will shift significantly downfield upon iodination.

  • Mass Spectrometry (MS): ESI-MS should show a clear molecular ion peak corresponding to the calculated mass of the product (C₄H₄IN₃, MW: 221.00 g/mol ).[10]

  • Melting Point (MP): Compare the observed melting point to the literature value. Note that literature values can vary slightly (e.g., 218-227°C).[11]

Recommended Experimental Protocol (I₂/AgNO₃ Method)

This protocol is adapted from the high-yield, solvent-free method reported for pyrimidine derivatives.[1][2][3] It is chosen for its speed, efficiency, and environmentally friendly profile.

workflow start Start reagents 1. Combine Reactants - 2-Aminopyrimidin-4(1H)-one (1.0 eq) - Iodine (I₂) (1.2 eq) - Silver Nitrate (AgNO₃) (2.0 eq) start->reagents grind 2. Mechanical Grinding - Use mortar and pestle or mixer mill - Grind for 20-30 minutes at RT reagents->grind monitor 3. Monitor Reaction - TLC (e.g., 10% MeOH in DCM) - Look for disappearance of starting material grind->monitor workup 4. Workup - Add Methanol to the solid mixture - Filter to remove insoluble AgI byproduct monitor->workup concentrate 5. Concentrate - Evaporate methanol from the filtrate - Obtain crude product workup->concentrate purify 6. Purify - Recrystallization or - Silica Gel Chromatography concentrate->purify characterize 7. Characterize - NMR, MS, MP purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the solvent-free synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Step-by-Step Methodology:
  • Reagent Preparation: In a clean, dry agate mortar, combine 2-aminopyrimidin-4(1H)-one (1.0 mmol), molecular iodine (1.2 mmol, 1.2 eq), and silver nitrate (2.0 mmol, 2.0 eq).

  • Reaction: Begin grinding the solid mixture firmly with a pestle. The reaction is often accompanied by a visible color change. Continue grinding for 20-30 minutes at room temperature.

  • Monitoring: Periodically pause to take a small sample, dissolve it in a drop of methanol, and spot it on a TLC plate to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, add approximately 10 mL of methanol to the mortar and triturate the solid. Filter the mixture through a pad of celite to remove the insoluble silver iodide (AgI) byproduct. Wash the filter cake with additional methanol (2 x 5 mL).

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 2-Amino-5-iodopyrimidin-4(1H)-one.

References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Journal of Chemical and Pharmaceutical Research. [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. [Link]

  • Synthesis method of 2-amino-5-iodopyridine.
  • Iodinating amino pyrimidines and amino pyridines.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • 2-Amino-5-iodopyrimidine. PubChem. [Link]

  • Process for the preparation of 2-amino-5-iodopyridine.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Optimization of the iodination of cytosine at room temperature 1. ResearchGate. [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. [Link]

Sources

Optimization

Common side reactions in 2-Amino-5-iodopyrimidin-4(1H)-one synthesis and how to avoid them

Welcome to the technical support center for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. We understand that synthetic roadblocks can be a significant impediment to progress. Therefore, this document provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies to ensure a successful and efficient synthesis.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Synthesis Hurdles

This section directly addresses the most common issues encountered during the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

FAQ 1: My reaction is producing a significant amount of a di-iodinated byproduct. What is causing this and how can I prevent it?

Answer: The formation of a di-iodinated species is a classic case of over-halogenation, a common side reaction in electrophilic aromatic substitutions on activated ring systems.[1] The starting material, 2-aminopyrimidin-4(1H)-one (also known as isocytosine), contains two activating groups (the amino group and the ring nitrogens/enolic oxygen), which make the pyrimidine core electron-rich and highly susceptible to electrophilic attack. This increased reactivity can lead to a second iodination event if the reaction conditions are not carefully controlled.

Causality:

  • High Reactivity: The C5 position is highly activated, but under forcing conditions, other positions can also become susceptible to attack, or the desired product itself can undergo a second iodination.

  • Excess Iodinating Agent: Using a significant excess of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine/oxidant) dramatically increases the probability of a second electrophilic substitution.[1]

  • High Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second iodination to occur.

How to Avoid It:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Start with 1.05 to 1.1 equivalents. It is better to have a small amount of unreacted starting material, which is easier to separate than the di-iodinated byproduct, than to push the reaction to completion and generate impurities.

  • Portion-wise Addition: Instead of adding the iodinating agent all at once, add it in small portions over a longer period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Temperature Management: Run the reaction at room temperature or below. Low temperatures decrease the reaction rate, allowing for greater selectivity for the more reactive C5 position.

FAQ 2: I'm observing low conversion of my starting material. What are the likely causes?

Answer: Low conversion is typically due to insufficient generation or reactivity of the electrophilic iodine species (I⁺). The iodination of pyrimidines often requires harsh acidic conditions or the use of strong oxidizing agents to generate a potent electrophile from molecular iodine (I₂).[2][3]

Causality:

  • Inefficient I⁺ Generation: Molecular iodine (I₂) itself is not a strong enough electrophile to iodinate the pyrimidine ring efficiently. It requires an oxidizing agent or a Lewis acid catalyst (like silver salts) to generate a more reactive iodine species.[2] If this activation is inefficient, the reaction will stall.

  • Poor Reagent Solubility: The starting material, 2-aminopyrimidin-4(1H)-one, has limited solubility in many common organic solvents. If it is not adequately dissolved or suspended, the reaction will be slow and incomplete.

  • Inappropriate pH: If using an acid-catalyzed system, the pH must be optimal. Too little acid results in poor activation, while excessively strong acidic conditions can lead to side reactions or degradation.[4]

How to Improve Conversion:

  • Choice of Iodinating System: Switch to a more reactive and soluble iodinating agent like N-Iodosuccinimide (NIS), which often provides milder reaction conditions and better yields.[5]

  • Use of a Catalyst/Activator: When using I₂, ensure a suitable activator is present. Silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) are effective as they precipitate the iodide ion, driving the equilibrium towards the formation of the iodonium ion.[2][3]

  • Solvent Selection: Use a solvent in which the starting material has better solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]

FAQ 3: My final product is difficult to purify from reaction byproducts (e.g., succinimide). What is the best purification strategy?

Answer: Purification challenges often arise from byproducts that have similar polarities to the desired product. The key is a well-designed work-up procedure followed by an appropriate final purification method.

Work-up Procedure:

  • Quenching: If you used NIS or an I₂/oxidant system, there will be residual electrophilic iodine. Quench the reaction mixture with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃). This will convert any remaining I⁺ or I₂ to the much more water-soluble iodide ion (I⁻), which can be easily removed in an aqueous wash.[5]

  • Aqueous Wash: After quenching, perform an aqueous extraction. If you used DMF as a solvent, the product may need to be precipitated by adding water and then filtered. The succinimide byproduct from NIS is water-soluble and will be largely removed during this step.

Purification Methods:

  • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems. A common choice is a mixture of an alcohol (like ethanol or isopropanol) and water.

  • Silica Gel Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next step. Use a gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity by adding methanol.[5]

Section 2: Troubleshooting Workflow & In-Depth Analysis

This section provides a more detailed analysis of the most critical side reaction and a visual guide to troubleshooting.

Core Challenge: Selectivity in Electrophilic Iodination

The primary challenge in this synthesis is achieving selective mono-iodination at the C5 position without inducing a second iodination. The workflow below provides a systematic approach to diagnosing and solving common problems.

G cluster_purity Purity Optimization cluster_yield Yield Optimization start Reaction Outcome Analysis purity_check Low Purity: Di-iodinated Product Observed start->purity_check Check TLC/LCMS yield_check Low Yield: High SM Remaiins start->yield_check Check TLC/LCMS p1 Reduce NIS/Iodine Stoichiometry (1.05 - 1.1 eq) purity_check->p1 Primary Cause: Over-activation y1 Change Solvent to DMF/DMSO yield_check->y1 Primary Cause: Poor Solubility/ Reactivity p2 Lower Reaction Temperature (e.g., 0°C to RT) p1->p2 p3 Implement Portion-wise Addition of Reagent p2->p3 end_node Achieved High Purity & Yield p3->end_node y2 Switch to NIS from I₂ y1->y2 y3 Add Catalyst/Activator (e.g., AgNO₃ with I₂) y2->y3 y3->end_node

Caption: Troubleshooting workflow for 2-Amino-5-iodopyrimidin-4(1H)-one synthesis.

Reaction Pathway: Desired Product vs. Side Product

Understanding the reaction mechanism is key to controlling its outcome. The following diagram illustrates the desired mono-iodination versus the formation of the di-iodinated side product.

ReactionPathway SM 2-Aminopyrimidin-4(1H)-one Product Desired Product: 2-Amino-5-iodopyrimidin-4(1H)-one SM->Product 1.05 eq I⁺ Controlled Temp. Reagent Electrophile (I⁺) (from NIS or I₂/activator) Reagent->Product SideProduct Side Product: Di-iodinated Species Reagent->SideProduct Product->SideProduct Excess I⁺ High Temp.

Caption: Reaction pathway showing desired mono-iodination vs. side reaction.

Section 3: Validated Experimental Protocols

As a self-validating system, a reliable protocol is paramount. The following methods are based on established procedures for the iodination of pyrimidine derivatives and are optimized to mitigate the side reactions discussed above.[5][6]

Protocol A: Synthesis using N-Iodosuccinimide (NIS)

This protocol is recommended for its milder conditions and generally higher selectivity.

Materials:

  • 2-Aminopyrimidin-4(1H)-one

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aminopyrimidin-4(1H)-one (1.0 eq) in anhydrous DMF (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add NIS (1.1 eq) portion-wise over 30 minutes at room temperature. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Quenching: Upon completion, pour the reaction mixture into a beaker containing an equal volume of saturated aqueous sodium thiosulfate solution to quench any excess NIS. A precipitate should form.

  • Isolation: Stir the resulting slurry for 15 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove DMF and succinimide, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol B: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of boiling ethanol or a 9:1 ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the recommended synthesis protocol.

ParameterValueNotes
Starting Material 2-Aminopyrimidin-4(1H)-one-
Iodinating Agent N-Iodosuccinimide (NIS)1.1 equivalents
Solvent Dimethylformamide (DMF)Anhydrous
Reaction Time 4-6 hoursMonitor by TLC
Temperature Room Temperature-
Typical Yield 80-90%After recrystallization
Purity (by HPLC) >98%-
References
  • Kim, J. H., Lee, J. H., & Lee, H. L. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International Journal of Molecular Sciences, 23(19), 11528. [Link]

  • Kim, J. H., Lee, J. H., & Lee, H. L. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • Kim, J. H., Lee, J. H., & Lee, H. L. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. . [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-iodopyrimidin-4(1H)-one

< Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing no or very low conversion of my starting material. What are the likely causes and how can I fix this?

A1: This is a common starting problem and can often be traced back to a few key areas: catalyst activity, reaction conditions, or substrate-specific issues.

  • Catalyst Inactivation: The 2-amino and pyrimidinone functionalities contain basic nitrogen atoms that can coordinate with and deactivate the palladium catalyst. This is a primary suspect for low reactivity with heteroaromatic amines.

    • Troubleshooting:

      • Ligand Choice: Switch to bulkier, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can help stabilize the active palladium species and promote the crucial oxidative addition step.[1]

      • Pre-catalyst Selection: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that readily generates the active LPd(0) species.[2] Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[3]

  • Inactive Catalyst Generation: The active catalyst in the Suzuki reaction is a Pd(0) species.[4] If the reduction from a Pd(II) precatalyst is not efficient, the catalytic cycle won't start.

    • Troubleshooting:

      • Ensure your reaction conditions are suitable for generating the active catalyst.

      • Catalyst decomposition, often seen as the formation of palladium black, can occur if the Pd(0) species is exposed to air.[5] It is critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[5][6]

  • Suboptimal Reaction Conditions:

    • Base: The base is crucial for activating the boronic acid.[7] For this substrate, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[5][8]

    • Solvent: The polarity of the solvent can significantly impact the reaction.[9][10] A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is a good starting point.[3][8][11] The water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[12]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[5] An initial screening at 80-100 °C is recommended, with adjustments based on reaction monitoring.[11][12]

Q2: My reaction is producing significant amounts of a dehalogenated byproduct (2-Aminopyrimidin-4(1H)-one). What causes this and how can I minimize it?

A2: Dehalogenation, specifically the replacement of the iodine with a hydrogen atom, is a known side reaction in Suzuki couplings of heteroaryl halides.[13][14]

  • Mechanism: This can occur through a palladium-catalyzed process, especially in the presence of a hydrogen source (e.g., trace water, solvent).

  • Troubleshooting Strategies:

    • Catalyst and Ligand: Certain palladium-ligand combinations are more prone to promoting dehalogenation. If you are observing this side reaction, consider switching to a different ligand system. For instance, sometimes a less electron-rich ligand can disfavor this pathway.

    • Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of dehalogenation. Monitor your reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Base: The choice of base can influence the rate of dehalogenation. In some cases, a weaker base might be beneficial, but this needs to be balanced with the requirement for activating the boronic acid.

    • Iodide vs. Bromide/Chloride: Iodo-substituted heterocycles can be more susceptible to dehalogenation compared to their bromo or chloro counterparts.[13][14] If feasible, exploring the use of 2-Amino-5-bromopyrimidin-4(1H)-one could be a viable alternative.

Q3: I am observing the formation of a homocoupled product from my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.

  • Troubleshooting:

    • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[6]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.

Q4: The reaction works, but the yield is inconsistent. How can I improve reproducibility?

A4: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

  • Troubleshooting for Reproducibility:

    • Reagent Quality: Use high-purity, anhydrous solvents and fresh, high-quality boronic acid. Boronic acids can degrade over time, especially if not stored properly.

    • Base Quality: Use a freshly opened or properly stored base. Some inorganic bases can be hygroscopic.

    • Precise Measurements: Ensure accurate measurement of the catalyst, ligand, and base. For small-scale reactions, preparing stock solutions can improve accuracy.

    • Stirring: For biphasic reactions (e.g., organic solvent and aqueous base), vigorous stirring is essential to ensure efficient mixing and mass transfer.[15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Reaction Parameters

If initial attempts fail to provide a satisfactory yield, a systematic approach to optimizing the reaction conditions is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently explore the parameter space.[16]

Step-by-Step Optimization Protocol:
  • Catalyst/Ligand Screening:

    • Set up a parallel screen of different palladium sources and ligands.

    • Recommendation: Start with a robust pre-catalyst like XPhos Pd G2 or SPhos Pd G2, and compare it with a traditional system like Pd(PPh₃)₄.[14][17]

  • Base Screening:

    • With the best catalyst/ligand system from step 1, screen a panel of bases.

    • Recommendation: Evaluate K₃PO₄, Cs₂CO₃, K₂CO₃, and NaHCO₃.[8][15]

  • Solvent System Optimization:

    • Test different solvent mixtures.

    • Recommendation: Compare 1,4-dioxane/H₂O, DMF/H₂O, and Toluene/H₂O. Vary the ratio of the organic solvent to water.[12][18]

  • Temperature Optimization:

    • Once the optimal catalyst, base, and solvent are identified, perform the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot between reaction rate and stability.[12]

Data Summary Table for Optimization:
ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄XPhos Pd G2SPhos Pd G2Pd₂(dba)₃/XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃NaHCO₃
Solvent Dioxane/H₂O (4:1)DMF/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)
Temperature 80 °C90 °C100 °C110 °C
Guide 2: Addressing Protodeboronation of the Boronic Acid

Protodeboronation is a side reaction where the boronic acid is converted back to the corresponding arene, effectively removing it from the catalytic cycle.[19] This can be a significant issue, especially with electron-rich or certain heteroaryl boronic acids.

  • Causes: This side reaction can be catalyzed by the base or even the palladium catalyst itself under certain conditions.[2][19]

  • Mitigation Strategies:

    • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable and less prone to protodeboronation than their corresponding boronic acids.[20]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like K₃PO₄ can suppress protodeboronation.[15]

    • "Slow Release" Strategies: Using MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[19][20]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][21][22]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs & Reagents Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L_n-R² OxAdd->Trans Transmetalation (R²B(OR)₂) RedElim R¹-R² Trans->RedElim Reductive Elimination RedElim->Pd0 ArylHalide 2-Amino-5-iodopyrimidin-4(1H)-one (R¹-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ (R²B(OR)₂) BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A logical workflow can guide troubleshooting efforts when encountering poor reaction outcomes.

Caption: A decision-making flowchart for troubleshooting the Suzuki coupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Pérez-Temprano, M. H., Le Duc, G., & Jutand, A. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling optimization. | Download Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-iodopyrimidin-4(1H)-one

Welcome to the technical support guide for 2-Amino-5-iodopyrimidin-4(1H)-one. As a key building block in medicinal chemistry and drug discovery, particularly for the synthesis of kinase inhibitors and other biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-5-iodopyrimidin-4(1H)-one. As a key building block in medicinal chemistry and drug discovery, particularly for the synthesis of kinase inhibitors and other biologically active molecules, its utility is often hampered by a significant challenge: poor solubility.[1][2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome these solubility issues in your critical reactions.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-5-iodopyrimidin-4(1H)-one isn't dissolving at the start of my reaction. What are the best initial solvents to try?

A1: The low solubility of this compound is due to its planar, heterocyclic structure, which promotes strong intermolecular hydrogen bonding and crystal lattice energy. Your first approach should be to use highly polar aprotic solvents. These solvents are effective at disrupting the intermolecular forces of the pyrimidinone.

Based on data for structurally similar compounds, the following solvents are recommended starting points[3]:

  • N,N-Dimethylformamide (DMF): Often the best choice, providing good solvating power for a wide range of polar organic molecules.[3]

  • Dimethyl Sulfoxide (DMSO): Another excellent option, known for its ability to dissolve many poorly soluble compounds.[4][5] Note that DMSO can be reactive in certain oxidative systems (like Swern-Moffatt) and has a high boiling point, which can complicate product isolation.[6]

  • 1,4-Dioxane: A less polar option than DMF or DMSO, but often effective, especially when used in combination with water for cross-coupling reactions.

  • Acetonitrile (MeCN): Can be effective, particularly at elevated temperatures.

Q2: I've chosen a solvent, but the compound precipitates out after adding other reagents. What's happening?

A2: This is a common issue known as "crashing out." It typically occurs when the overall polarity of the solvent system changes upon the addition of less polar reagents or when a reaction intermediate is less soluble than the starting material. To mitigate this, consider:

  • Increasing the solvent volume: While this may not be ideal for reaction kinetics, a more dilute reaction can sometimes keep all components in solution.

  • Using a co-solvent system: Adding a small amount of a highly solubilizing solvent like DMF or DMSO to a primary reaction solvent like THF or toluene can maintain solubility without drastically changing the bulk reaction conditions.

  • Heating the reaction mixture: Solubility generally increases with temperature.[3][7] Ensure your reagents and catalyst are stable at the higher temperature required.

Q3: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields. How is this related to solubility?

A3: In Suzuki-Miyaura couplings, you face a "phase dilemma." Your organic substrate, 2-Amino-5-iodopyrimidin-4(1H)-one, dissolves best in organic solvents like DMF or dioxane. However, the inorganic base required for the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃) is typically soluble only in water.[8] If the substrate and base are not in sufficient contact, the reaction rate will be extremely slow. The key is to create an effective interface between the two phases.[8][9] This is often why mixed solvent systems like Dioxane/H₂O or Toluene/EtOH/H₂O are employed.[8][10]

Q4: For a Sonogashira coupling, which solvent system is recommended to avoid solubility issues?

A4: Sonogashira reactions are widely used to derivatize pyrimidines.[11][12][13] They are typically run under anhydrous conditions with an amine base (e.g., triethylamine, diisopropylethylamine) that can also act as a co-solvent.[14] For 2-Amino-5-iodopyrimidin-4(1H)-one, a mixture of THF/Et₃N is a standard starting point. If solubility remains an issue, replacing THF with DMF is a highly effective strategy, as it readily dissolves the pyrimidinone substrate while being compatible with the standard Sonogashira catalytic system.[15][16]

In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Suzuki-Miyaura Couplings

The primary challenge is maintaining the solubility of the pyrimidinone, the boronic acid/ester, and the inorganic base simultaneously. A stalled reaction is often a direct result of one or more components precipitating from the reaction medium.

G problem problem check check action action result result A Problem: Low Yield or Stalled Reaction B Is the starting material fully dissolved at reaction temperature? A->B C Increase Temperature (Check catalyst/reagent stability) B->C No E Is the base dissolving? (Biphasic system) B->E Yes C->B Re-evaluate D Switch to a stronger solvent (e.g., THF -> DMF) C->D Still insoluble D->B Re-evaluate F Add water as a co-solvent (e.g., Dioxane:H2O 4:1) E->F No I Reaction Proceeds E->I Yes, reaction is homogeneous or a fine emulsion J Consider alternative coupling strategy (e.g., Stille, Negishi) E->J No, all options exhausted G Use a phase-transfer catalyst (e.g., TBAB) F->G Still fails H Switch to a soluble organic base (e.g., Et3N, DBU) - check compatibility F->H Water is incompatible K Increase stirring rate to improve mixing at the interface F->K G->E Re-evaluate H->E Re-evaluate K->E Re-evaluate

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

StrategyRationale & CausalityRecommended ConditionsPotential Pitfalls
Aqueous Co-Solvent The most common method. The organic solvent dissolves the pyrimidinone and boronic acid, while water dissolves the inorganic base. Vigorous stirring is crucial to maximize the surface area between phases for the reaction to occur.[8]Dioxane/H₂O (4:1 to 10:1), Toluene/EtOH/H₂O (4:1:1) with K₂CO₃ or Cs₂CO₃.Can promote unwanted protodeboronation of the boronic acid. The pyrimidinone may have low solubility in the mixed system.
Single High-Polarity Solvent Uses a solvent like DMF that can dissolve the pyrimidinone and, to a lesser extent, the base. This creates a suspension (slurry) rather than a biphasic system.DMF or DMAc with a base like KF or CsF, which have slightly better organic solvent solubility.Reaction rates can be slower if the base is not sufficiently available. DMF can decompose at high temperatures with certain bases.
Surfactant Micellar Catalysis An advanced technique where surfactants form micelles in water. These micelles act as "nanoreactors," encapsulating the organic substrates and bringing them into contact with the aqueous phase containing the base.[17]Water with a surfactant like TPGS-750-M or a Tween 80/lecithin mixture.[17]Requires specific screening of surfactants for your substrate; can complicate product purification.
Solid-State Ball Milling A solvent-free approach for extremely insoluble substrates. Mechanical force in a ball mill initiates the reaction between the solid reagents.[18]Solid reagents (pyrimidinone, boronic acid, base) and a solid Pd catalyst are milled at high speed, sometimes with gentle heating.[18]Requires specialized equipment. Not all substrates are stable under high-energy milling conditions.
Guide 2: Troubleshooting Sonogashira Couplings

The Sonogashira reaction is generally more forgiving as it is often run in a single organic phase with a soluble amine base.[14] However, the poor solubility of the pyrimidinone can still lead to incomplete reactions.

G cluster_0 Scenario 1: Poor Solubility in THF/Et3N cluster_1 Scenario 2: Improved Solubility in DMF/Et3N solvent solvent reagent reagent catalyst catalyst problem problem A 2-Amino-5-iodopyrimidin-4(1H)-one (Partially Soluble) D Precipitated Starting Material Leads to Low Conversion A->D B Terminal Alkyne (Soluble) C Pd/Cu Catalyst (Soluble) E 2-Amino-5-iodopyrimidin-4(1H)-one (Fully Solubilized by DMF) H Homogeneous Solution Allows Reaction to Proceed to Completion E->H F Terminal Alkyne (Soluble) F->H G Pd/Cu Catalyst (Soluble) G->H

Caption: Impact of solvent choice on reaction homogeneity.

  • Solvent Choice: If you observe a suspension in a standard THF/Et₃N system, switch the primary solvent to DMF . DMF's high polarity is much more effective at solvating the pyrimidinone core.[15]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly improve the solubility of the starting material and increase the reaction rate. Monitor by TLC or LC-MS to avoid decomposition.

  • Catalyst and Ligand: While not directly a solubility issue, using a more active catalyst system (e.g., with bulky electron-rich phosphine ligands like XPhos or SPhos) can sometimes drive the reaction to completion even with transiently low concentrations of the dissolved substrate.[10]

  • Amine Base: Ensure your amine base (e.g., Et₃N, DIPEA) is dry and of high quality. While it primarily acts as a base, it also serves as a co-solvent.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective solvent for 2-Amino-5-iodopyrimidin-4(1H)-one under your intended reaction conditions.

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one

  • Candidate solvents (DMF, DMSO, NMP, Dioxane, Acetonitrile, THF)

  • Small vials (e.g., 2 mL) with stir bars

  • Heating block or oil bath

Procedure:

  • To six separate vials, add a pre-weighed amount of 2-Amino-5-iodopyrimidin-4(1H)-one (e.g., 10 mg).

  • To each vial, add a measured volume of a different candidate solvent to achieve your target reaction concentration (e.g., 0.1 M).

  • Stir all vials at room temperature for 15 minutes.

  • Visually inspect each vial for dissolution. Record your observations (e.g., "Fully dissolved," "Partially dissolved," "Insoluble suspension").

  • For vials where the compound is not fully dissolved, slowly increase the temperature in 10 °C increments (up to your maximum planned reaction temperature).

  • Hold at each temperature for 10 minutes and record your observations.

  • Select the solvent that provides complete dissolution at the lowest temperature for your reaction.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Poorly Soluble Substrates

Objective: To perform a Suzuki-Miyaura coupling using a co-solvent system designed to overcome solubility limitations.

Materials:

  • 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G3, 2 mol%)[10]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvents: 1,4-Dioxane and Water

  • Reaction vessel with condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add 2-Amino-5-iodopyrimidin-4(1H)-one, the boronic acid, the base, and the palladium catalyst/ligand.[10]

  • Seal the vessel and purge with the inert gas for 5-10 minutes.

  • Via syringe, add the degassed 1,4-Dioxane, followed by the degassed water, to achieve a typical ratio of 4:1 to 10:1 (Dioxane:H₂O). The total concentration should be between 0.05 M and 0.1 M with respect to the limiting reagent.

  • Begin vigorous stirring. The mixture will likely be a biphasic suspension.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.[10]

References
  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. - Yoneda Labs. Available from: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. - PubMed Central. Available from: [Link]

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. - ACS Publications. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. - PubMed. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. - Revue Roumaine de Chimie. Available from: [Link]

  • Why DMSO is used even though the compounds are soluble in DMF? - ResearchGate. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. - PubMed Central. Available from: [Link]

  • Recent Advances in Sonogashira Reactions. - ResearchGate. Available from: [Link]

  • 2-Amino-5-iodopyrimidine. - PubChem. Available from: [Link]

  • Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. - PubMed. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. - DigitalCommons@URI. Available from: [Link]

  • Recent advances in Sonogashira reactions. - PubMed. Available from: [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. - ResearchGate. Available from: [Link]

  • Which di/tripeptides are soluble in DMSO/DMF? - ResearchGate. Available from: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. - PubMed Central. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. - University of Southampton ePrints. Available from: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. - Taylor & Francis Online. Available from: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. - PubMed. Available from: [Link]

  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. - ResearchGate. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. - ResearchGate. Available from: [Link]

  • Sonogashira Coupling. - Organic Chemistry Portal. Available from: [Link]

  • Solubility of Mono-Aminoacridines. - ResearchGate. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. - RSC Publishing. Available from: [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Comparison of the properties of DMF, DMSO and NMP. - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-iodopyrimidin-4(1H)-one

Welcome to the technical support center for the purification of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

2-Amino-5-iodopyrimidin-4(1H)-one is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] Its purification, however, can be a significant bottleneck due to its unique physicochemical properties and the nature of impurities generated during its synthesis. Common synthetic routes, such as the direct iodination of 2-aminopyrimidin-4(1H)-one, can lead to a range of byproducts that are often structurally similar to the target compound, making separation a non-trivial task.[2]

This guide will address these challenges head-on, providing you with the expertise and practical solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of 2-Amino-5-iodopyrimidin-4(1H)-one.

My crude product is a dark, discolored solid. What are the likely impurities?

Discoloration in the crude product often points to the presence of residual iodine or polymeric byproducts.

  • Residual Iodine: The iodinating agents used in the synthesis, such as N-iodosuccinimide (NIS) or iodine itself, can persist in the crude material.[2][3] A simple wash with an aqueous solution of a reducing agent like sodium thiosulfate can effectively quench and remove residual iodine.[2]

  • Polymeric Byproducts: Over-iodination or side reactions can lead to the formation of colored, high-molecular-weight impurities. These are often less soluble than the desired product and can sometimes be removed by trituration with a suitable solvent.

I'm observing poor separation on my silica gel column. What can I do to improve it?

Poor separation during column chromatography is a frequent challenge. Several factors can contribute to this issue.

  • Inappropriate Solvent System: The polarity of the eluent is critical. A solvent system that is too polar will elute all components, including impurities, too quickly. Conversely, a system that is not polar enough will result in long retention times and broad peaks. Systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential.

  • Tailing on the Column: The basic amino group of 2-Amino-5-iodopyrimidin-4(1H)-one can interact strongly with the acidic silanol groups on the silica gel, leading to significant tailing of the product peak.[4] To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.[4]

  • Sample Loading: Improper sample loading can lead to band broadening and poor separation. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, is often preferred for compounds with limited solubility in the initial mobile phase.[4]

My purified product shows a broad melting point range. What does this indicate?

A broad melting point range is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Recrystallization is often the most effective method to address this and achieve a sharp melting point.

What is the best recrystallization solvent for 2-Amino-5-iodopyrimidin-4(1H)-one?

Solvent Screening Strategy:

Solvent CategoryExamplesExpected Solubility Behavior
Polar Protic Water, Methanol, EthanolLikely to have some solubility, especially at elevated temperatures.
Polar Aprotic Acetone, Acetonitrile, DMFMay exhibit good solubility, particularly DMF.[2][6]
Non-Polar Hexane, TolueneExpected to have low solubility.

A mixed solvent system, such as DMF/water or ethanol/water, often provides the ideal solubility profile for recrystallization.

Can this compound degrade during purification?

While generally stable, prolonged exposure to harsh conditions should be avoided.

  • pH Sensitivity: The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7][8] It is advisable to maintain a near-neutral pH during aqueous workups and purifications.

  • Light Sensitivity: As with many iodine-containing compounds, there is a potential for light-induced degradation. It is good practice to protect the compound from direct light, especially during long-term storage.[2]

Purification Workflow and Protocols

The choice of purification strategy will depend on the scale of your reaction and the nature of the impurities. Below is a recommended workflow and detailed protocols for the most common purification techniques.

Visual Workflow for Purification Strategy

PurificationWorkflow Crude Crude Product Aqueous_Workup Aqueous Workup (e.g., Na2S2O3 wash) Crude->Aqueous_Workup Initial Cleanup Recrystallization Recrystallization Aqueous_Workup->Recrystallization High Purity Needed Column_Chroma Column Chromatography Aqueous_Workup->Column_Chroma Complex Impurity Profile Pure_Product Pure Product Recrystallization->Pure_Product Column_Chroma->Pure_Product

Caption: Decision workflow for purifying 2-Amino-5-iodopyrimidin-4(1H)-one.

Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Residual Iodine

This protocol is essential for the initial cleanup of the crude product after synthesis.

  • Dissolve/Suspend Crude Product: Suspend the crude 2-Amino-5-iodopyrimidin-4(1H)-one in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash with Sodium Thiosulfate: Transfer the suspension to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate. Repeat the wash until the organic layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, iodine-free product.

Protocol 2: Recrystallization for High Purity

This method is ideal for removing small amounts of impurities and obtaining a crystalline product with a sharp melting point.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Flash Column Chromatography for Complex Mixtures

This technique is necessary when dealing with a complex mixture of impurities that cannot be easily removed by recrystallization.

  • TLC Analysis: Develop a TLC method to separate the product from its impurities. A good solvent system will give the product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.[4]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-5-iodopyrimidin-4(1H)-one.

Typical Impurity Profile and Characterization

Identifying the impurities present in your sample is crucial for developing an effective purification strategy. Common analytical techniques for this include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.[9]

Common Impurities:

ImpurityPotential OriginRecommended Removal Method
Starting Material (2-aminopyrimidin-4(1H)-one) Incomplete reactionColumn Chromatography
Di-iodinated Product Over-iodinationColumn Chromatography
N-Iodosuccinimide (NIS) or its byproducts Excess iodinating agentAqueous workup with sodium thiosulfate
Polymeric materials Side reactionsRecrystallization or trituration

Conclusion

The purification of 2-Amino-5-iodopyrimidin-4(1H)-one, while challenging, can be systematically approached to achieve high levels of purity. By understanding the nature of the potential impurities and applying the appropriate purification techniques as outlined in this guide, researchers can confidently prepare this valuable intermediate for their synthetic endeavors.

References

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.).
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents. (n.d.).
  • Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. (n.d.). Retrieved January 22, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 22, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (n.d.). Retrieved January 22, 2026, from [Link]

  • Solubility of Mono‐Aminoacridines | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 2-Amino-5-iodopyrimidin-4(1H)-one Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions involving this versatile building block. Drawing from established principles of organic synthesis and the available literature on related heterocyclic systems, this resource aims to be a practical companion in your experimental work.

Understanding the Substrate: Key Physicochemical Properties

2-Amino-5-iodopyrimidin-4(1H)-one, also known as 5-iodocytosine, is a key intermediate in medicinal chemistry. Its utility stems from the reactive carbon-iodine bond at the 5-position, which is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. However, the presence of multiple functionalities—an amino group, a pyrimidinone core capable of tautomerization, and the iodo-substituent—can present unique challenges.

PropertyValue/DescriptionImplication for Reactions
Molecular Formula C₄H₄IN₃O
CAS Number 1122-44-7Use this for precise literature and database searches.
Appearance Off-white to pale yellow solidColor changes during reaction may indicate decomposition.
Solubility Generally low in common non-polar organic solvents. Shows some solubility in polar aprotic solvents like DMF, DMSO, and DMAc, especially upon heating.May require specific solvent systems or elevated temperatures to achieve homogeneity, which can impact reaction kinetics and stability.
Stability Can be sensitive to light and high temperatures. Potential for decomposition under harsh basic or acidic conditions.Reactions should be conducted under an inert atmosphere and protected from light where possible. Temperature control is crucial.
Tautomerism Exists in equilibrium between the -one and -ol tautomeric forms. The keto form is generally predominant.The different tautomers can exhibit varied reactivity and coordination to the metal catalyst, potentially affecting reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems you may encounter in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with 2-Amino-5-iodopyrimidin-4(1H)-one are a common issue and can stem from several factors. The electron-rich nature of the pyrimidinone ring and the presence of coordinating amino and amide functionalities can complicate the catalytic cycle.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The 2-amino and 4-oxo groups can act as ligands for the palladium center, leading to catalyst inhibition or the formation of inactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired catalytic cycle and prevent catalyst poisoning.

    • Experimental Protocol: In a nitrogen-purged glovebox, combine 2-Amino-5-iodopyrimidin-4(1H)-one (1 equiv.), your boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.), your palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (4-10 mol%) in a dry, degassed solvent such as 1,4-dioxane/water or DMF. Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Poor Solubility of Starting Material: The low solubility of 2-Amino-5-iodopyrimidin-4(1H)-one in common organic solvents can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Use polar aprotic solvents like DMF, DMAc, or NMP. The addition of water (e.g., in a dioxane/water mixture) can sometimes improve the solubility of the base and boronic acid. Gentle heating can also aid dissolution, but be mindful of potential thermal degradation.

  • Inefficient Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle can be sluggish.

    • Solution: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. The use of boronic esters (e.g., pinacol esters) can sometimes be more efficient than boronic acids.

Troubleshooting Workflow for Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling check_catalyst Issue: Catalyst Inhibition? start->check_catalyst check_solubility Issue: Poor Solubility? check_catalyst->check_solubility No solution_catalyst Solution: Use bulky phosphine (e.g., XPhos, SPhos) or NHC ligands. check_catalyst->solution_catalyst Yes check_transmetalation Issue: Slow Transmetalation? check_solubility->check_transmetalation No solution_solubility Solution: Use polar aprotic solvents (DMF, DMAc) or dioxane/water. check_solubility->solution_solubility Yes solution_transmetalation Solution: Use stronger base (Cs₂CO₃, K₃PO₄) or boronic ester. check_transmetalation->solution_transmetalation Yes

Caption: Troubleshooting logic for low Suzuki coupling yield.

Question 2: I am observing a significant amount of a byproduct that appears to be the de-iodinated starting material. How can I prevent this side reaction?

Answer:

Dehalogenation, specifically de-iodination, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaromatics. This occurs when the organopalladium intermediate undergoes protonolysis or reductive elimination with a hydride source instead of the desired cross-coupling pathway.

Potential Causes & Solutions:

  • Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain amines can act as hydride donors.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents and freshly opened or purified reagents.

  • Slow Transmetalation or Reductive Elimination: If the desired coupling steps are slow, the organopalladium intermediate has a longer lifetime, increasing the probability of side reactions like de-iodination.

    • Solution: Optimize the reaction conditions to accelerate the desired catalytic cycle. This can involve screening different ligands, bases, and solvents as described in the Suzuki troubleshooting section. Increasing the concentration of the coupling partner (boronic acid, alkyne, etc.) can also favor the desired pathway.

Proposed Mechanism for De-iodination

R-I 2-Amino-5-iodopyrimidin-4(1H)-one R-Pd(II)-I Oxidative Adduct (R-Pd(II)-I) R-I->R-Pd(II)-I Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->R-Pd(II)-I R-H De-iodinated Product R-Pd(II)-I->R-H Protonolysis or Reductive Elimination H-source Hydride Source (e.g., H₂O, amine) H-source->R-H Pd(0)L2_regen Pd(0) Catalyst (regenerated) R-H->Pd(0)L2_regen

Caption: Simplified pathway for de-iodination side reaction.

Question 3: In my Sonogashira coupling, I am getting a complex mixture of products and low conversion of my starting material. What are the key parameters to optimize?

Answer:

Sonogashira coupling on this substrate can be challenging due to potential side reactions like homocoupling of the alkyne (Glaser coupling) and catalyst inhibition. The presence of the amino group necessitates careful consideration of the reaction conditions.

Potential Causes & Solutions:

  • Copper-Mediated Side Reactions: The use of a copper co-catalyst (CuI) can promote the homocoupling of terminal alkynes.

    • Solution: Consider a copper-free Sonogashira protocol. These conditions often require a slightly higher catalyst loading and a strong amine base like triethylamine or piperidine, which can also act as the solvent.[2]

    • Experimental Protocol (Copper-Free): To a solution of 2-Amino-5-iodopyrimidin-4(1H)-one (1 equiv.) and your terminal alkyne (1.5-2 equiv.) in a degassed amine solvent (e.g., triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). Heat the reaction under an inert atmosphere and monitor its progress.

  • N-Protection Strategy: The free amino group can interfere with the catalytic cycle. In some cases, protecting the exocyclic amino group can lead to cleaner reactions and higher yields.

    • Solution: Consider protecting the amino group with a benzoyl (Bz) group. This has been shown to be effective in Sonogashira couplings of related cytosine derivatives.[2] The benzoyl group can be removed under basic conditions after the coupling reaction.

Reaction Scheme with N-Protection

start 2-Amino-5-iodopyrimidin-4(1H)-one protected N-Benzoyl-5-iodocytosine derivative start->protected 1. Benzoyl Chloride coupled Coupled Product protected->coupled 2. Sonogashira Coupling deprotected Final Product coupled->deprotected 3. Deprotection

Caption: N-protection strategy for Sonogashira coupling.

Question 4: I am attempting a Buchwald-Hartwig amination and observing either no reaction or a complex mixture. Is this reaction feasible, and what conditions should I try?

Answer:

Buchwald-Hartwig amination on this substrate is challenging. The presence of multiple nitrogen atoms (the endocyclic nitrogens and the exocyclic amino group) can lead to competitive binding to the palladium catalyst. Furthermore, the amide-like nature of the pyrimidinone ring can influence its reactivity.

Potential Causes & Solutions:

  • Catalyst Inhibition and Competitive Binding: The various nitrogen atoms in the molecule can act as ligands, leading to catalyst deactivation.

    • Solution: The choice of ligand is crucial. Highly specialized ligands developed for challenging aminations, such as the Josiphos family or newer generation Buchwald ligands, might be necessary. It is also important to use a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the amine coupling partner without interfering with the substrate.

  • N-Alkylation vs. C-N Coupling: Under certain conditions, alkylation of the ring nitrogens or the exocyclic amino group can compete with the desired C-N bond formation.

    • Solution: Protecting the pyrimidinone nitrogen (N1) with a suitable protecting group (e.g., a Boc or SEM group) can prevent N-alkylation and may improve the outcome of the C-N coupling. However, this adds extra steps to the synthesis.[3]

  • Substrate Incompatibility: Some amines, particularly primary alkylamines, can be poor coupling partners in these reactions and may lead to side reactions like dehalogenation.

    • Solution: If direct amination is unsuccessful, consider alternative strategies such as a Suzuki coupling to introduce a nitroaryl group, followed by reduction to the amine.

General Considerations for Buchwald-Hartwig Amination

start Buchwald-Hartwig Amination ligand Ligand Choice: Bulky, electron-rich phosphines start->ligand base Base Selection: Strong, non-nucleophilic (e.g., NaOtBu) start->base protection N-Protection Strategy: Consider protecting ring or exocyclic nitrogens start->protection alternative Alternative Routes: Consider multi-step sequences start->alternative

Caption: Key factors for optimizing Buchwald-Hartwig amination.

Purification of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives

The products of these coupling reactions are often polar compounds with limited solubility, which can make purification challenging.

Common Purification Issues & Recommended Protocols:

  • Issue: Poor Solubility in Common Chromatography Solvents:

    • Solution: Utilize a more polar solvent system for column chromatography. A gradient elution from dichloromethane (DCM) to DCM/methanol (e.g., 9:1 or even 8:2) is often effective. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape and resolution for acidic or basic compounds, respectively.

  • Issue: Product is Highly Polar and Streaks on Silica Gel:

    • Solution: Reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be an excellent alternative for purifying highly polar compounds.

  • Issue: Contamination with Palladium Residues:

    • Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger for palladium, such as thiourea or sodium sulfide. Alternatively, filtering the crude product through a pad of Celite® and a scavenger resin can effectively remove residual metal catalyst before column chromatography.

References

  • Chimia, R. R. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • PubChem. 6-Amino-5-iodo-2(1H)-pyrimidinone. [Link]

  • Larsen, C. H., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Primas, N., et al. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing De-iodination of 2-Amino-5-iodopyrimidin-4(1H)-one

Welcome to the technical support center for handling 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Here, we address the common and often frustrating issue of premature cleavage of the carbon-iodine (C-I) bond during synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is de-iodination, and why is 2-Amino-5-iodopyrimidin-4(1H)-one susceptible to it?

A: De-iodination is the chemical process where the iodine atom is cleaved from the pyrimidine ring, typically being replaced by a hydrogen atom. This results in the formation of the undesired byproduct, 2-Aminopyrimidin-4(1H)-one. The C-I bond is the weakest of the carbon-halogen bonds, making it prone to cleavage under various conditions. The pyrimidine ring, particularly with its electron-donating amino group, can influence the electronic environment at the C5 position, affecting the stability of the C-I bond, especially during the formation of organometallic intermediates.

Q2: Under which reaction conditions is de-iodination most prevalent?

A: De-iodination, specifically hydrodehalogenation (replacement of iodine with hydrogen), is a notorious side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] It can also occur under strongly basic conditions, in the presence of certain reducing agents, or via photochemical pathways.[2] The source of the replacing hydrogen atom is often a solvent (like an alcohol), the base, or trace water in the reaction medium.

Q3: How can I confidently detect and quantify de-iodination in my reaction mixture?

A: A multi-pronged analytical approach is recommended for both detection and quantification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You will observe a new peak in your chromatogram with a mass corresponding to the de-iodinated product (M-126). This method is excellent for quantifying the percentage of byproduct formation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: In the starting material, the C5 position lacks a proton. Upon de-iodination, a new singlet or doublet will appear in the aromatic region of the spectrum, corresponding to the new C-H bond. This provides unambiguous structural confirmation.

  • HPLC (High-Performance Liquid Chromatography): Using a calibrated UV detector, you can monitor the disappearance of the starting material and the appearance of both the desired product and the de-iodinated byproduct.[3] The de-iodinated compound will typically have a different retention time.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This is the most common scenario where de-iodination compromises yield and purity. The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can intercept the reaction intermediate and cause reductive de-iodination instead of the desired cross-coupling.

Root Cause Analysis: The Competing Pathways

The diagram below illustrates the desired catalytic cycle for a Suzuki coupling versus the competing hydrodehalogenation pathway. The key to success is to accelerate the rate of reductive elimination (k₃) relative to the rate of the de-iodination pathway (k_side).

CatalyticCycle cluster_desired Desired Suzuki Coupling Cycle cluster_undesired Undesired De-iodination Pathway A Ar-I + Pd(0)L₂ B Ar-Pd(II)(I)L₂ (Oxidative Addition) A->B k₁ C Ar-Pd(II)(R)L₂ (Transmetalation) B->C k₂ + R-B(OR)₂ E Pd(II)-H Species B->E k_side (from base, solvent, etc.) F Ar-H (De-iodinated Byproduct) B->F Direct Reduction C->A D Ar-R (Desired Product) C->D k₃ (Reductive Elimination) E->F Reductive Elimination

Caption: Desired catalytic cycle vs. the competing de-iodination side reaction.

Q4: My reaction shows over 50% de-iodination. Which catalyst and ligand should I use?

A: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must switch to ligands specifically designed to promote rapid reductive elimination.

Expertise & Experience: The key is using bulky and electron-rich phosphine ligands.[4] These ligands stabilize the Pd(0) state, accelerate the oxidative addition, and, most importantly, create steric pressure that forces the desired product to be eliminated from the palladium center quickly. This kinetically disfavors the slower, competing de-iodination pathway.[4]

Ligand TypeExamplesRationale for Use
Buchwald Ligands SPhos, XPhos, RuPhosHighly bulky biaryl phosphines. Excellent for accelerating reductive elimination.[4] Considered the gold standard for challenging couplings.
Bulky Alkylphosphines Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃)Very electron-donating, which increases the rate of oxidative addition, a crucial step for otherwise unreactive halides.[4]
Josiphos Ligands A type of ferrocene-based ligandKnown for high activity and stability, often effective where others fail.

Recommendation: Start by screening a Buchwald-type ligand like SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst.

Q5: How does my choice of base impact the formation of the de-iodinated byproduct?

A: The base plays a multifaceted role and is a common source of the hydride for hydrodehalogenation.

Expertise & Experience: Strong, hard bases, especially hydroxides (NaOH, KOH) or alkoxides (NaOtBu) in the presence of water or alcohols, can generate Pd-H species or directly participate in reductive pathways. Weaker, non-nucleophilic inorganic bases are generally superior for suppressing this side reaction.

Recommendation:

  • Preferred Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These provide sufficient basicity for the catalytic cycle while minimizing de-iodination.

  • Bases to Avoid: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium tert-butoxide (NaOtBu), unless the reaction is strictly anhydrous and free of protic solvents.

Q6: What is the best solvent to use?

A: The solvent can be a direct source of hydrogen atoms.

Expertise & Experience: Protic solvents, especially methanol and ethanol, are known to be hydride donors and can directly lead to the formation of Pd-H species, significantly increasing the rate of de-iodination.[5] Aprotic solvents are strongly preferred.

Recommendation:

  • Preferred Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene. Always use anhydrous grade solvents and consider degassing with argon or nitrogen to remove dissolved oxygen, which can degrade the catalyst.

  • Solvents to Avoid: Methanol, ethanol, and isopropanol. While sometimes used as co-solvents, they should be the first thing you replace if de-iodination is observed.

Q7: Can I optimize the reaction temperature and time?

A: Absolutely. Prolonged exposure to high temperatures can lead to catalyst degradation and an increase in side reactions.

Expertise & Experience: The ideal is to find the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Microwave-assisted synthesis can be highly effective, as the rapid heating to the target temperature can favor the kinetics of the desired coupling over the slower de-iodination pathway.[6]

Recommendation:

  • Run a temperature screen from 60 °C to 100 °C.

  • Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to prevent the product from degrading and side reactions from accumulating.

  • If available, explore microwave conditions, which can often shorten reaction times from hours to minutes.[6]

Validated Experimental Protocol: Suzuki Coupling

This protocol incorporates best practices to minimize de-iodination.

Objective: To perform a Suzuki cross-coupling reaction between 2-Amino-5-iodopyrimidin-4(1H)-one and a generic arylboronic acid.

Reagents & Equipment:

  • 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, argon/nitrogen line

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Amino-5-iodopyrimidin-4(1H)-one, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Allow this mixture to stir for 10-15 minutes. This pre-formation of the active catalyst is crucial.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids. Add the remaining anhydrous dioxane to achieve the desired concentration (typically 0.1 M).

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Key Parameters to Prevent De-iodination
ParameterRecommendation for Minimizing De-iodinationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective sources for generating the active Pd(0) species in situ.[7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(tBu)₃)Accelerates reductive elimination, kinetically outcompeting the de-iodination pathway.[4]
Base K₃PO₄ or Cs₂CO₃Provides necessary basicity for the catalytic cycle with a lower propensity to generate Pd-H species.
Solvent Anhydrous, aprotic solvents (Dioxane, THF, Toluene)Avoids protic solvents that can act as hydride donors.[5]
Temperature Lowest effective temperature (e.g., 80-90 °C); consider microwaveMinimizes thermal decomposition of the catalyst and reduces rates of side reactions.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the phosphine ligands and the Pd(0) catalyst.
References
  • Syntheses of 2-amino-5-iodopyridine. ResearchGate. Available at: [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
  • Analytical Methods - Toxicological Profile for Iodine. NCBI Bookshelf. Available at: [Link]

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine. Google Patents.
  • Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. PMC - NIH. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C Cl bond dissociation. ResearchGate. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Review of analytical methods for the quantification of iodine in complex matrices. ResearchGate. Available at: [Link]

  • The dehalogenation of aryl bromides and iodides. ResearchGate. Available at: [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Available at: [Link]

  • Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. SciSpace. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Available at: [Link]

    • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. Available at: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PMC - NIH. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]

  • Advances in the direct iodination of aromatic compounds. ResearchGate. Available at: [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism. YouTube. Available at: [Link]

  • significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. PubMed Central. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC - PubMed Central. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. Available at: [Link]

  • Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. Available at: [Link]

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. PMC - NIH. Available at: [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

Sources

Optimization

Reducing impurities in the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction Welcome to the technical support guide for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This key heterocyclic building block is crucial for the development of various pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This key heterocyclic building block is crucial for the development of various pharmaceutical agents. However, its synthesis via electrophilic iodination of 2-aminopyrimidin-4(1H)-one presents several challenges, primarily related to reaction control and impurity profiling. The presence of activating amino and hydroxyl (in its tautomeric oxo form) groups makes the pyrimidine ring highly susceptible to iodination, but also to potential side reactions if conditions are not meticulously controlled.

This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to help you navigate common experimental hurdles, minimize impurity formation, and ensure the synthesis of a high-purity final product.

Core Synthesis Pathway

The primary method for synthesizing 2-Amino-5-iodopyrimidin-4(1H)-one is the direct electrophilic iodination of 2-aminopyrimidin-4(1H)-one at the C5 position. This position is electronically activated by both the C2-amino and C4-oxo groups.

SM 2-Aminopyrimidin-4(1H)-one Reagent + Iodinating Agent (e.g., NIS, I₂/Oxidant) SM->Reagent Product 2-Amino-5-iodopyrimidin-4(1H)-one Reagent->Product Electrophilic Aromatic Substitution

Caption: General synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of 2-Amino-5-iodopyrimidin-4(1H)-one.

Q1: My reaction is incomplete, leaving significant unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue stemming from insufficient reactivity of the iodinating species or poor reagent solubility. Here are the causal factors and corresponding solutions:

  • Cause 1: Low Reactivity of Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the pyrimidine ring efficiently.[1]

    • Solution: Employ a more reactive iodinating system.

      • N-Iodosuccinimide (NIS): NIS is a highly effective and commonly used reagent for the iodination of activated heterocyclic systems and is often the first choice.[2]

      • Iodine with an Oxidant: The combination of I₂ with an oxidant generates a more potent electrophilic iodine species ("I+"). Suitable oxidants include silver nitrate (AgNO₃), sodium nitrite (NaNO₂), or hydrogen peroxide.[3][4][5] The use of AgNO₃ can be particularly effective, though it results in the formation of a silver iodide precipitate.[6]

  • Cause 2: Poor Solubility: The starting material, 2-aminopyrimidin-4(1H)-one, has limited solubility in many common organic solvents, which can hinder the reaction rate.

    • Solution: Optimize the solvent system.

      • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving the starting material and facilitating the reaction. Anhydrous DMF is often preferred when using NIS.[2]

      • Aqueous/Acidic Media: Some methods utilize aqueous solutions, sometimes with an acid like sulfuric acid, to protonate the heterocycle and improve solubility and reactivity.[7]

  • Cause 3: Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under your current conditions.

    • Solution: Before resorting to higher temperatures, which can promote side reactions, ensure the reaction has been allowed to run for an adequate duration (e.g., 4-12 hours) while monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A modest increase in temperature (e.g., to 40-50 °C) can be beneficial if the reaction is stalled at room temperature.

Q2: I'm observing a significant di-iodinated impurity in my crude product. How can I suppress this over-iodination?

A2: The formation of di-iodinated species is a classic example of over-reaction on a highly activated aromatic system.[8] The key is to precisely control the reaction's stoichiometry and reactivity.

cluster_legend Reaction Pathways SM Starting Material (2-Aminopyrimidin-4(1H)-one) Product Desired Product (Mono-iodinated) SM->Product k1 Impurity Impurity (Di-iodinated) Product->Impurity k2 (slower) Reagent + [I+] Reagent->SM ExcessReagent + Excess [I+] ExcessReagent->Product l1 Controlling stoichiometry (using ~1.0-1.1 eq. of [I+]) and temperature minimizes the k2 pathway.

Caption: Competing reaction pathways leading to mono- and di-iodination.

  • Cause 1: Excess Iodinating Agent: This is the most common cause. Using a significant excess of the iodinating reagent dramatically increases the probability of a second iodination event on the already-formed, and still activated, mono-iodo product.[8]

    • Solution: Carefully control the stoichiometry. Start with 1.05 to 1.1 equivalents of the iodinating agent (e.g., NIS). Add the agent portion-wise or as a solution via an addition funnel over a period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, favoring the initial, faster reaction with the starting material.

  • Cause 2: High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the slower, second iodination step to occur at a significant rate.[8]

    • Solution: Maintain the reaction at room temperature or below if possible. If heating is required to achieve full conversion, do so cautiously and monitor for the appearance of the di-iodinated impurity by TLC/LC-MS.

  • Cause 3: Highly Reactive Iodinating System: A very potent "I+" source can be less selective.

    • Solution: If di-iodination persists even with stoichiometric control, consider a milder iodinating system. For instance, if using I₂/AgNO₃, you might switch to NIS, which can offer more controlled reactivity.

Q3: My crude product is dark brown or black. What causes this discoloration and how can it be removed?

A3: A dark color in the crude product typically indicates the presence of residual molecular iodine (I₂) or polymeric degradation byproducts.

  • Cause 1: Residual Iodine (I₂): Excess iodinating reagent or iodine formed during the reaction can contaminate the product.

    • Solution: Quenching: During the work-up, quench the reaction mixture by pouring it into an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) is highly effective as it rapidly converts I₂ to colorless iodide (I⁻).[2]

      • 2 Na₂S₂O₃(aq) + I₂(s/aq) → Na₂S₄O₆(aq) + 2 NaI(aq)

    • Solution: Washing: After extraction into an organic solvent, wash the organic layer again with sodium thiosulfate solution, followed by brine, to ensure complete removal of iodine.

  • Cause 2: Product Degradation: Harsh reaction conditions (e.g., strong acid, high heat) can lead to the formation of colored, often insoluble, polymeric materials.

    • Solution: Purification:

      • Recrystallization: This is often the most effective method. The desired product is typically a light-colored solid. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF/Water) can leave colored impurities behind in the mother liquor or allow them to be filtered off if they are insoluble.

      • Activated Carbon (Charcoal) Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.

Q4: How can I effectively purify the final product away from the starting material and succinimide (from NIS)?

A4: Purification requires exploiting the differences in physical properties between the product and the impurities.

  • Removing Unreacted Starting Material: The starting material (2-aminopyrimidin-4(1H)-one) and the product (2-Amino-5-iodopyrimidin-4(1H)-one) have different solubilities. The iodo group increases the molecular weight and often decreases solubility in polar solvents like water.

    • Solution: Recrystallization: A carefully chosen solvent system for recrystallization is the primary method. The product should be soluble in the hot solvent and sparingly soluble when cold, while the starting material ideally remains in the cold mother liquor.

    • Solution: pH Adjustment: The pKa values of the starting material and product will differ slightly. In some cases, careful pH-controlled precipitation or extraction can be used, although this is often more complex than recrystallization.

  • Removing Succinimide: Succinimide is a byproduct when using NIS. It is highly soluble in water and many polar organic solvents.

    • Solution: Aqueous Wash: During the work-up, after quenching, thoroughly wash the organic extract with water or brine. This will efficiently remove the majority of the water-soluble succinimide. If the product precipitates from the reaction mixture, washing the filtered solid with water is also effective.

Experimental Protocols & Workflows

Troubleshooting Workflow

This diagram provides a systematic approach to diagnosing and solving common synthesis issues.

Start Problem Detected (e.g., Low Purity by TLC/LCMS) CheckSM Is unreacted starting material present? Start->CheckSM CheckDiIodo Is a di-iodinated impurities present? CheckSM->CheckDiIodo No Sol_SM Increase reaction time Use more active reagent (NIS) Optimize solvent (DMF) CheckSM->Sol_SM Yes CheckColor Is crude product darkly colored? CheckDiIodo->CheckColor No Sol_DiIodo Reduce NIS to 1.05 eq. Add NIS portion-wise Lower reaction temperature CheckDiIodo->Sol_DiIodo Yes Sol_Color Quench with Na₂S₂O₃ Purify via recrystallization (consider charcoal treatment) CheckColor->Sol_Color Yes End High Purity Product CheckColor->End No Sol_SM->CheckDiIodo Sol_DiIodo->CheckColor Sol_Color->End

Caption: A step-by-step workflow for troubleshooting the synthesis.

Protocol 1: Optimized Synthesis using N-Iodosuccinimide (NIS)

This protocol is designed to maximize yield while minimizing di-iodination.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-aminopyrimidin-4(1H)-one (1.0 eq).

    • Add anhydrous Dimethylformamide (DMF) (approx. 10-15 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Reagent Addition:

    • In a separate container, weigh out N-Iodosuccinimide (NIS) (1.05 - 1.1 eq).

    • Causality Check: Using a slight excess ensures the reaction goes to completion, but a large excess risks di-iodination.[8]

    • Add the NIS to the stirred solution portion-wise over 30 minutes at room temperature. Maintain the temperature below 30 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Quenching:

    • Once complete, pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 10x the volume of DMF used).

    • Causality Check: This step quenches any unreacted NIS and removes residual iodine, preventing product discoloration.[2]

    • A precipitate of the crude product should form. Stir the slurry for 30 minutes.

  • Isolation and Washing:

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove DMF and water-soluble byproducts like succinimide.

    • Wash the cake with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying:

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into a flask. Select a solvent system such as Ethanol/Water or DMF/Water.

  • Dissolution: Add the minimum amount of the primary solvent (e.g., DMF or Ethanol) to the flask and heat to a gentle boil with stirring to dissolve the solid.

  • Precipitation: Slowly add the anti-solvent (water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the primary solvent to redissolve the solid, ensuring a saturated solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary for Characterization

Proper characterization is essential to confirm product identity and purity.

CompoundKey ¹H NMR Signals (DMSO-d₆, approx. δ ppm)Expected Appearance
2-Aminopyrimidin-4(1H)-one (Starting Material)~7.5 (d, H6), ~5.7 (d, H5), ~6.5 (br s, NH₂)White solid
2-Amino-5-iodopyrimidin-4(1H)-one (Product)~8.0 (s, H6), ~7.0 (br s, NH₂)Off-white to pale yellow solid
2-Amino-5,6-diiodopyrimidin-4(1H)-one (Impurity)No aromatic proton signals, ~7.5 (br s, NH₂)Yellow solid

Note: NMR shifts are estimates and should be confirmed with reference spectra.

References

  • Chai, H. F., Zeng, X. P., Teng, M. G., & Duan, L. (2013). Synthesis of 2-Amino-5-iodopyridine. Guangdong Chemical Industry, 40(17), 230.
  • Kim, S. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6419. [Link]

  • BenchChem (2025). Challenges in working with pyrimidone-based compounds. BenchChem Technical Support. (Provides general context on pyrimidone synthesis challenges).
  • BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. BenchChem Technical Support.
  • Patil, S., et al. (2014). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine–sodium nitrite system. Journal of Chemical Sciences, 126(5), 1443–1449. [Link]

  • ResearchGate (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate Publication. (Discusses I₂/AgNO₃ system and AgI byproduct).
  • BenchChem (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support. (General guide for troubleshooting pyrimidine synthesis).
  • Google Patents (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • ResearchGate (2013). Syntheses of 2-amino-5-iodopyridine. ResearchGate Publication.
  • Google Patents. DE454695C - Process for the preparation of 2-amino-5-iodopyridine.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
  • Semantic Scholar (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. (Notes the low reactivity of molecular iodine alone).
  • ResearchGate. Summary of the iodination at the C5 position of pyrimidine derivatives... ResearchGate Publication.
  • Chem-Impex. 2-Amino-5-iodopyridine.
  • EBI. 2-amino-4-hydroxypyrimidine (CHEBI:55502). EMBL-EBI.
  • BenchChem (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support. (General troubleshooting guide).
  • BenchChem (2025). Impact of reaction conditions on the formation of di-iodinated impurities. BenchChem Technical Support.
  • Sigma-Aldrich. 2-Amino-5-iodopyridine 98. Product Page. (Provides physical properties like melting point).
  • MDPI (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2786. (Details iodination of a diaminopyrimidine using NIS in acetonitrile).
  • ResearchGate (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate Publication. (General review of pyrimidine synthesis).
  • Google Patents (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Royal Society of Chemistry (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(84), 15410-15413.

Sources

Troubleshooting

Optimizing reaction time and temperature for 2-Amino-5-iodopyrimidin-4(1H)-one synthesis

Welcome to the technical support center for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Core Synthesis Overview: Electrophilic Iodination

The synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one is typically achieved through the direct electrophilic iodination of the starting material, 2-Amino-pyrimidin-4(1H)-one (also known as 2-aminocytosine). The C5 position on the pyrimidine ring is activated by the amino and hydroxyl groups, making it susceptible to attack by an electrophilic iodine source.

The most common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS) .[1][2][3] NIS is favored due to its mild reaction conditions, which helps to prevent degradation of the sensitive heterocyclic core and reduces the formation of by-products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the iodination reaction?

A1: The optimal temperature is a balance between reaction rate and selectivity. For the iodination of 2-Amino-pyrimidin-4(1H)-one with NIS, the reaction is typically conducted at or below room temperature (0-25 °C).[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

  • Causality: At lower temperatures, the rate of the desired mono-iodination is favored over potential side reactions such as di-iodination or degradation of the starting material. Higher temperatures can accelerate the reaction but may lead to a less pure product profile, complicating purification.

Q2: How long should the reaction be stirred?

A2: Reaction time is highly dependent on the scale, solvent, and temperature. A typical range is between 4 to 12 hours.[1] However, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) rather than relying on a fixed time.

  • Expert Insight: A good TLC system for this reaction is Dichloromethane:Methanol (9:1). The product, being more non-polar than the starting material due to the iodine atom, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

Q3: Which solvent is best suited for this synthesis?

A3: Anhydrous Dimethylformamide (DMF) is a common and effective solvent for this reaction.[1]

  • Rationale: DMF is an excellent choice because it readily dissolves both the 2-Amino-pyrimidin-4(1H)-one starting material and the NIS reagent, ensuring a homogenous reaction mixture. Its high boiling point also allows for a wide range of reaction temperatures if optimization is required, though for this specific synthesis, elevated temperatures are generally not recommended.

Q4: I am seeing a second, less polar spot on my TLC. What is it and how can I avoid it?

A4: A second, less polar spot is likely the di-iodinated product, 2-Amino-5,6-diiodopyrimidin-4(1H)-one. This arises from the over-iodination of the pyrimidine ring.

  • Prevention:

    • Stoichiometry: Use only a slight excess of NIS (1.1 to 1.2 equivalents). A large excess will significantly increase the likelihood of di-iodination.

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of NIS.

    • Slow Addition: Add the NIS portion-wise over a period of 15-30 minutes to avoid localized high concentrations of the iodinating agent.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive NIS reagent. 2. Insufficient reaction time. 3. Poor solubility of starting material.1. NIS is light-sensitive; use a fresh bottle or one that has been stored properly in the dark. 2. Continue to monitor the reaction by TLC for up to 24 hours. 3. Ensure your DMF is anhydrous. Water can interfere with the reaction.
Multiple By-products 1. Reaction temperature is too high. 2. Excess NIS was used. 3. Presence of impurities in the starting material.1. Repeat the reaction at a lower temperature (e.g., hold at 0 °C for the duration). 2. Use a maximum of 1.2 equivalents of NIS. 3. Confirm the purity of your 2-Amino-pyrimidin-4(1H)-one by NMR or LC-MS before starting.
Difficult Purification 1. Product and by-products have similar polarity. 2. Product is insoluble in common chromatography solvents.1. If di-iodinated product is the main impurity, try recrystallization from a suitable solvent system (e.g., Ethanol/Water). 2. The product can be challenging to purify via silica gel chromatography. If necessary, consider a gradient elution with a polar solvent system.
Reaction stalls 1. The reaction has reached equilibrium.1. In some cases, a small amount of a mild acid catalyst, like a catalytic amount of trifluoroacetic acid, can help to activate the NIS and drive the reaction to completion.[4] However, this should be done with caution as it can also increase the risk of side reactions.

Optimization of Reaction Parameters

To achieve optimal yield and purity, a systematic approach to varying time and temperature is recommended. The following table provides a general framework for this optimization.

Temperature (°C) Time (hours) Expected Outcome Notes
012-24High purity, potentially slower reaction rate.Best starting point for maximizing selectivity.
25 (Room Temp)4-8Good balance of reaction rate and purity.[1]Most common literature procedure.
401-3Faster reaction, but increased risk of by-products.Not generally recommended unless speed is critical and purification methods are robust.

Experimental Workflow & Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Materials:
  • 2-Amino-pyrimidin-4(1H)-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • In a round-bottom flask, dissolve 2-Amino-pyrimidin-4(1H)-one in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add NIS portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate.[1]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-Amino-5-iodopyrimidin-4(1H)-one.

Visual Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Starting Material in Anhydrous DMF cool Cool to 0 °C dissolve->cool add_nis Add NIS Portion-wise cool->add_nis warm Warm to Room Temp add_nis->warm stir Stir for 4-12h warm->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify wash_dry->purify final_product final_product purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one.

Mechanistic Considerations

Understanding the reaction mechanism is key to troubleshooting and optimization. The synthesis proceeds via an electrophilic aromatic substitution.

G start 2-Amino-pyrimidin-4(1H)-one intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack by π-electrons nis N-Iodosuccinimide (NIS) nis->intermediate Provides I⁺ product 2-Amino-5-iodopyrimidin-4(1H)-one intermediate->product Deprotonation succinimide Succinimide intermediate->succinimide Proton acceptor

Caption: Simplified mechanism of electrophilic iodination.

The amino and hydroxyl groups on the pyrimidine ring donate electron density, activating the C5 position for electrophilic attack by the "I+" species generated from NIS. A resonance-stabilized intermediate, known as a sigma complex, is formed. Subsequent deprotonation by a weak base (like the succinimide anion or solvent) restores aromaticity and yields the final product.

References

  • Recent Progress in N -Iodosuccinimide (NIS)
  • What is the synthesis of 2-Amino-5-iodopyridine? - FAQ - Guidechem. Guidechem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Benchchem.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). NIH.
  • Synthesis method of 2-amino-5-iodopyridine - Google Patents.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Semantic Scholar.
  • An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine - Benchchem. Benchchem.
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. ijssst.info.
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. MDPI.
  • Modifications at the C(5) position of pyrimidine nucleosides - MOST Wiedzy. MOST Wiedzy.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • N-Iodosuccinimide - Wikipedia. Wikipedia.
  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. MDPI.
  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses.
  • Process for the preparation of 2-amino-5-iodopyridine - Google Patents.
  • C–H radiocyanation of bioactive molecules via sequential iodination/copper-medi
  • 2-Amino-5-iodopyridine - Chem-Impex. Chem-Impex.
  • Iodinating amino pyrimidines and amino pyridines - Google Patents.
  • Optimization of the iodination of cytosine at room temperature 1 - ResearchGate.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: The Significance of a Versatile Heterocycle 2-Amino-5-iodopyrimidin-4(1H)-one is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidinone co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocycle

2-Amino-5-iodopyrimidin-4(1H)-one is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidinone core with strategically placed amino and iodo functional groups, allows for diverse downstream modifications. The iodine atom serves as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group and the pyrimidinone ring itself are key pharmacophores that can engage in hydrogen bonding and other critical interactions with biological targets. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols for researchers.

The target molecule exists in tautomeric equilibrium between the -one (lactam) and -ol (lactim) forms, though it is commonly named and depicted as the pyrimidin-4(1H)-one.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways can be envisioned for the construction of 2-Amino-5-iodopyrimidin-4(1H)-one. The choice between them hinges on factors such as starting material availability, scalability, and tolerance for late-stage halogenation.

  • Strategy A: Late-Stage C-5 Iodination (Post-Cyclization). This is the most established and experimentally validated approach. It involves the initial synthesis of the 2-aminopyrimidin-4(1H)-one core, followed by a regioselective electrophilic iodination at the C-5 position. This route is linear and relies on the high reactivity of the pyrimidinone ring towards halogenation.

  • Strategy B: Convergent Synthesis from an Iodinated Precursor. This theoretical approach involves the condensation of an iodinated three-carbon (C3) synthon with guanidine. While potentially more convergent by installing the iodine atom early, this route is less documented and presents challenges related to the stability and availability of the required iodinated starting materials.

G cluster_A Strategy A: Late-Stage Iodination cluster_B Strategy B: Convergent Synthesis A_Start Guanidine + C3 Synthon (e.g., Ethyl Acetoacetate) A_Inter 2-Aminopyrimidin-4(1H)-one A_Start->A_Inter Cyclocondensation A_Final Target Molecule A_Inter->A_Final Electrophilic Iodination B_Start Guanidine + Iodinated C3 Synthon B_Final Target Molecule B_Start->B_Final Cyclocondensation Title Core Synthetic Strategies

Caption: High-level comparison of the two primary synthetic strategies.

Performance Comparison of Synthesis Routes

The following table provides an objective comparison of the two strategies, with Strategy A being the recommended and more thoroughly documented route.

ParameterStrategy A: Late-Stage IodinationStrategy B: Convergent Synthesis
Experimental Validation Well-established in literature with high yields reported for analogous systems[1][2][3].Largely conceptual; limited direct literature precedent for this specific condensation.
Number of Steps Two primary synthetic steps.Potentially one step from key precursors, but requires synthesis of the iodinated C3 synthon.
Overall Yield High. Cyclization often >80%[3]; Iodination often >90%[2].Uncertain. Potentially lower due to stability issues of the iodinated precursor.
Starting Materials Readily available and inexpensive (guanidine, ethyl acetoacetate, NIS).Iodinated C3 synthons (e.g., diethyl 2-iodomalonate) are less common and more expensive.
Scalability Highly scalable. Both steps are robust and common industrial transformations.Potentially problematic due to precursor stability and cost.
Regioselectivity Excellent. The C-5 position is electronically activated for selective iodination.Excellent. The iodine position is pre-determined by the starting material.
Key Advantage High reliability and predictability based on established chemistry.Atom economy and convergency (in theory).
Key Disadvantage Linear approach; requires handling of halogenating agents in the final step.Lack of established protocols and high cost/instability of precursors.

In-Depth Analysis & Experimental Protocols: Strategy A

This route is recommended due to its robustness, high yields, and reliance on well-understood chemical transformations.

Step 1: Synthesis of 2-Aminopyrimidin-4(1H)-one via Cyclocondensation

The foundational step is the construction of the pyrimidine ring. This is typically achieved via the condensation of guanidine with a β-keto ester, such as ethyl acetoacetate, or a related C3 synthon like ethyl cyanoacetate[1][3].

Causality Behind Experimental Choices (The Mechanism): The reaction proceeds via a base-catalyzed cyclocondensation. A strong base, such as sodium ethoxide, deprotonates the guanidine and the active methylene group of the β-keto ester, facilitating a series of nucleophilic additions and subsequent dehydration to form the stable heterocyclic ring. The use of an alcoholic solvent like ethanol is ideal as it readily dissolves the reactants and the sodium ethoxide base[1].

G cluster_workflow Workflow: Synthesis of 2-Aminopyrimidin-4(1H)-one prep_base Prepare NaOEt in Absolute EtOH add_guan Add Guanidine Hydrochloride prep_base->add_guan add_ester Slowly Add Ethyl Acetoacetate add_guan->add_ester reflux Reflux Mixture (Monitor by TLC) add_ester->reflux workup Cool & Neutralize (e.g., with HCl) reflux->workup isolate Filter Precipitate & Wash workup->isolate purify Recrystallize from Hot Water/Ethanol isolate->purify final Pure Product purify->final

Caption: Workflow for the synthesis of the pyrimidinone intermediate.

Detailed Experimental Protocol: (Adapted from established procedures for similar pyrimidinones[1][4])

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.0 eq) in portions to absolute ethanol (sufficient volume) to prepare a fresh solution of sodium ethoxide.

  • Addition of Guanidine: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (1.05 eq). Stir the mixture for 15-20 minutes.

  • Condensation: To this slurry, add ethyl acetoacetate (1.0 eq) dropwise via an addition funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Filter the resulting solid precipitate and wash it with cold water followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield 2-aminopyrimidin-4(1H)-one as a white to off-white solid.

Step 2: Regioselective C-5 Iodination

With the pyrimidinone core assembled, the final step is the introduction of the iodine atom. The electron-donating effects of the amino group at C-2 and the hydroxyl group (in the lactim tautomer) at C-4 strongly activate the C-5 position for electrophilic aromatic substitution.

Causality Behind Experimental Choices (The Mechanism): N-Iodosuccinimide (NIS) is an ideal electrophilic iodinating agent for this transformation[5][6]. It provides a source of an electrophilic iodine species (I+). The reaction mechanism involves the attack of the electron-rich C-5 position of the pyrimidine ring on the iodine atom of NIS, followed by the loss of a proton to restore aromaticity. This reaction is highly regioselective due to the powerful ortho-, para-directing nature of the activating groups[2]. Solvents like acetonitrile or DMF are often used as they can dissolve the substrate and reagent effectively.

G cluster_workflow Workflow: C-5 Iodination dissolve Dissolve Pyrimidinone in Acetonitrile/DMF add_nis Add NIS (1.1 eq) in Portions dissolve->add_nis react Stir at RT (Monitor by TLC/LCMS) add_nis->react quench Quench with aq. Na2S2O3 Solution react->quench extract Extract with Organic Solvent quench->extract isolate Dry, Concentrate, & Purify extract->isolate final Target Molecule isolate->final

Sources

Comparative

A Comparative Guide to Coupling Reactions: 2-Amino-5-iodopyrimidin-4(1H)-one vs. 2-Amino-5-bromopyrimidin-4(1H)-one

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a foundational element of modern medicinal chemistry. These nitrogen-containing heterocycles are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a foundational element of modern medicinal chemistry. These nitrogen-containing heterocycles are privileged scaffolds found in countless therapeutic agents. Among the most versatile building blocks for their elaboration are 5-halopyrimidines, which serve as key handles for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of two common substrates: 2-Amino-5-iodopyrimidin-4(1H)-one and 2-Amino-5-bromopyrimidin-4(1H)-one . The choice between an iodo or a bromo substituent is not trivial; it is a critical decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic strategy. Here, we will dissect the causality behind their differing performance in cornerstone coupling reactions, supported by experimental data and field-proven insights to guide your synthetic design.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Impact

The fundamental difference in reactivity between the iodo- and bromo-pyrimidines lies in the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the universally accepted order of reactivity for halogens is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy.

The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step of the catalytic cycle.[1][2] The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for this critical step. Consequently, 2-amino-5-iodopyrimidin-4(1H)-one undergoes oxidative addition more readily, enabling reactions to proceed under milder conditions, often with shorter reaction times and lower catalyst loadings.[3] For the more robust C-Br bond in 2-amino-5-bromopyrimidin-4(1H)-one, more forcing conditions or more sophisticated, electron-rich ligands are typically required to facilitate this step efficiently.

While the C5 position on the pyrimidine ring is generally the least electron-deficient and thus the least reactive compared to the C2, C4, and C6 positions, this inherent inertness makes the choice of the halogen activating group even more critical for achieving successful transformations.[1]

Oxidative_Addition_Comparison cluster_Iodo 2-Amino-5-iodopyrimidin-4(1H)-one cluster_Bromo 2-Amino-5-bromopyrimidin-4(1H)-one Iodo_Start C-I Bond (Weaker) TS_I [C-I---Pd]‡ Low Activation Energy Iodo_Start->TS_I Facile Oxidative Addition Pd0_I Pd(0)L2 Pd0_I->TS_I Product_I Oxidative Addition Product TS_I->Product_I Bromo_Start C-Br Bond (Stronger) TS_Br [C-Br---Pd]‡ High Activation Energy Bromo_Start->TS_Br Slower Oxidative Addition Pd0_Br Pd(0)L2 Pd0_Br->TS_Br Product_Br Oxidative Addition Product TS_Br->Product_Br

Caption: Impact of C-X bond strength on the activation energy of oxidative addition.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. When comparing our two substrates, the superior reactivity of the iodo-pyrimidine is clearly demonstrated by its ability to couple under more benign conditions.

Expertise & Experience: The higher reactivity of 2-amino-5-iodopyrimidin-4(1H)-one often allows for the use of standard, cost-effective catalysts like Pd(PPh₃)₄ with common inorganic bases. In contrast, driving the Suzuki coupling of the bromo-analogue to completion, especially with electron-poor boronic acids, frequently requires more advanced catalyst systems. The use of bulky, electron-rich Buchwald phosphine ligands (e.g., SPhos, XPhos) can be essential to promote the challenging oxidative addition to the C-Br bond and accelerate the subsequent reductive elimination step.[4]

Table 1: Comparative Data for Suzuki-Miyaura Coupling
Parameter2-Amino-5-iodopyrimidin-4(1H)-one2-Amino-5-bromopyrimidin-4(1H)-oneRationale & Causality
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(PPh₃)₄Iodo-substrate is reactive enough for standard catalysts. Bromo-substrate often requires more active, electron-rich ligands to facilitate oxidative addition.[4][5]
Catalyst Loading 1-5 mol%3-10 mol%Lower activation energy for C-I bond cleavage requires less catalytic turnover.
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOt-BuStronger bases are often needed for the less reactive C-Br bond to facilitate the transmetalation step.
Temperature 60-90 °C85-110 °CThe higher C-Br bond energy necessitates greater thermal energy to overcome the activation barrier for oxidative addition.[6]
Reaction Time 2-12 hours12-24 hoursFaster kinetics of the rate-determining step for the iodo-pyrimidine leads to shorter overall reaction times.
Expected Yield Good to ExcellentModerate to GoodMilder conditions for the iodo-substrate often lead to fewer side reactions and cleaner product formation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for both substrates; adjustments, particularly in catalyst, ligand, and temperature, should be made based on the data above.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-halopyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Performance in Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide. This reaction is highly sensitive to the identity of the halogen, and the difference between iodine and bromine is particularly pronounced.

Expertise & Experience: With 2-amino-5-iodopyrimidin-4(1H)-one, the Sonogashira coupling typically proceeds smoothly at or slightly above room temperature, often using a standard Pd/CuI co-catalyst system.[9] For 2-amino-5-bromopyrimidin-4(1H)-one, achieving high yields can be challenging. Higher temperatures are almost always necessary, which can lead to undesired side reactions like alkyne homocoupling (Glaser coupling). The choice of amine base and solvent is also more critical to ensure catalyst stability and reactivity.

Table 2: Comparative Data for Sonogashira Coupling
Parameter2-Amino-5-iodopyrimidin-4(1H)-one2-Amino-5-bromopyrimidin-4(1H)-oneRationale & Causality
Catalyst System Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ / CuI, Pd(OAc)₂/XPhos / CuIThe high reactivity of the C-I bond allows for standard catalyst systems. The C-Br bond may require more active ligands to achieve reasonable reaction rates.[10]
Base Et₃N, DIPEAEt₃N, Piperidine, Cs₂CO₃A stronger base may be needed to facilitate both the deprotonation of the alkyne and the catalytic cycle with the less reactive substrate.
Temperature Room Temperature to 60 °C60-100 °CThe C-I bond is sufficiently labile to react at lower temperatures, minimizing side reactions. Higher thermal energy is required for the C-Br bond.
Reaction Time 1-8 hours6-24 hoursThe facile oxidative addition to the C-I bond results in significantly faster reaction kinetics.
Expected Yield ExcellentFair to GoodMilder conditions and faster rates for the iodo-substrate minimize decomposition and alkyne homocoupling, leading to higher and cleaner yields.
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.[11]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 40 °C for iodo-, 80 °C for bromo-substrate) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Catalytic_Cycle_Suzuki Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Rate-Determining Step) ArX 5-Halo-Pyrimidine (Ar-X) ArX->OxAdd Trans Ar-Pd(II)(R)L2 OxAdd->Trans Transmetalation Base Base (e.g., K2CO3) Base->OxAdd RBY R-B(OR)2 (Boronic Acid) RBY->OxAdd Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool. This C-N bond-forming reaction is also highly dependent on the reactivity of the aryl halide, with the iodo-pyrimidine again offering significant advantages.

Expertise & Experience: 2-Amino-5-iodopyrimidin-4(1H)-one can often be coupled with a wide range of primary and secondary amines using general-purpose catalyst systems. For the bromo-analogue, successful coupling, particularly with less nucleophilic amines or sterically hindered partners, often necessitates the use of specialized, highly active Buchwald ligands and stronger bases like sodium tert-butoxide.[12][13] The risk of catalyst deactivation and side reactions is higher with the less reactive bromo-substrate due to the required forcing conditions.

Table 3: Comparative Data for Buchwald-Hartwig Amination
Parameter2-Amino-5-iodopyrimidin-4(1H)-one2-Amino-5-bromopyrimidin-4(1H)-oneRationale & Causality
Catalyst System Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XPhosPd₂(dba)₃ / XPhos, Pd(OAc)₂ / RuPhosWhile both benefit from modern ligands, the bromo-substrate is more demanding and often fails with first-generation systems.[14][15]
Base Cs₂CO₃, K₃PO₄NaOt-Bu, LHMDSThe stronger C-Br bond requires a stronger base to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido complex.[13]
Temperature 80-100 °C100-120 °CHigher temperatures are needed to drive the sluggish oxidative addition of the C-Br bond.
Reaction Time 4-16 hours12-24 hoursFaster overall catalytic turnover is achieved with the more reactive C-I substrate.
Amine Scope BroadMore limited; challenging for weak nucleophilesThe milder conditions required for the iodo-substrate are more tolerant of sensitive functional groups and accommodate a wider variety of amine coupling partners.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the 5-halopyrimidine (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the appropriate temperature (e.g., 90 °C for iodo-, 110 °C for bromo-substrate) with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over sodium sulfate, concentrate, and purify by flash chromatography.

Strategic Synthesis and Decision Making

The choice between 2-amino-5-iodopyrimidin-4(1H)-one and its bromo counterpart is a strategic decision based on a trade-off between reactivity and cost/stability.

  • Choose 2-Amino-5-iodopyrimidin-4(1H)-one for:

    • Rapid, high-yield synthesis: When reaction efficiency and speed are paramount.

    • Sensitive substrates: When downstream functional groups are intolerant of harsh heating or strong bases.

    • Broad scope: When coupling with challenging or diverse partners (e.g., weakly nucleophilic amines, sterically hindered boronic acids).

    • Initial route scouting: To quickly establish the viability of a coupling reaction.

  • Choose 2-Amino-5-bromopyrimidin-4(1H)-one for:

    • Large-scale, cost-sensitive synthesis: Bromo-aromatics are generally less expensive and more stable than their iodo counterparts.

    • When optimization is feasible: If a robust screening program can identify a suitable catalyst system to achieve acceptable yields.

    • Sequential coupling: In di-halogenated systems, the differential reactivity of a C-Br versus another, more labile group can be exploited for sequential functionalization.

Decision_Workflow Start Project Goal: Synthesize 5-Substituted 2-Aminopyrimidinone Question1 Is the coupling partner sterically hindered or electronically challenging? Start->Question1 Question2 Is this a large-scale, cost-sensitive synthesis? Question1->Question2 No UseIodo Use 2-Amino-5-iodopyrimidin-4(1H)-one (Higher Reactivity) Question1->UseIodo Yes Question3 Are downstream functional groups sensitive to heat or strong base? Question2->Question3 No UseBromo Use 2-Amino-5-bromopyrimidin-4(1H)-one (Lower Cost) Question2->UseBromo Yes Question3->UseIodo Yes Question3->UseBromo No Optimize Requires catalyst system optimization UseBromo->Optimize

Caption: Decision workflow for selecting the appropriate 5-halopyrimidine substrate.

Conclusion

In the direct comparison of 2-amino-5-iodopyrimidin-4(1H)-one and 2-amino-5-bromopyrimidin-4(1H)-one for palladium-catalyzed cross-coupling reactions, the iodo-derivative is the unequivocally more reactive substrate . This heightened reactivity, rooted in its weaker carbon-halogen bond, translates to milder reaction conditions, shorter reaction times, broader substrate scope, and often cleaner, higher yields across Suzuki, Sonogashira, and Buchwald-Hartwig reactions. However, the practical considerations of starting material cost and stability mean that the bromo-derivative remains a viable and important building block, particularly for large-scale syntheses where the initial investment in process optimization can be justified. A thorough understanding of the mechanistic principles governing their reactivity empowers the medicinal and process chemist to make the optimal strategic choice for their specific synthetic challenge.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
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  • Oxidative addition and palladium coupling. St. Benedict & St. John's University.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
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Validation

A Comparative Guide to the Bioactivity of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Amino-5-iodopyrimidin-4(1H)-one Scaffold The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Amino-5-iodopyrimidin-4(1H)-one Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] The 2-aminopyrimidin-4(1H)-one core, in particular, has garnered significant attention in medicinal chemistry due to its versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][3] The introduction of a halogen atom, specifically iodine, at the 5-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. The iodine atom, being large and lipophilic, can enhance binding to target proteins through halogen bonding and other hydrophobic interactions, potentially leading to increased potency and selectivity. This guide will explore the bioactivity of derivatives of this scaffold, drawing comparisons from structurally similar compounds to elucidate their therapeutic potential.

Anticancer Activity: A Promising Frontier

Derivatives of the 2-aminopyrimidine scaffold have shown significant promise as anticancer agents, with several compounds entering clinical use.[1] The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5]

Comparative Efficacy of Related Pyrimidine Derivatives

While direct data on a series of 2-Amino-5-iodopyrimidin-4(1H)-one derivatives is limited, studies on analogous 2-aminopyrimidine compounds provide valuable insights into their potential anticancer activity. The following table summarizes the cytotoxic activity (IC50 values) of various related pyrimidine derivatives against different cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Compound A H4-methoxyphenylHMDA-MB-2310.79[6]
Compound B H4-chlorophenylHHT-291.85[6]
Compound C HPhenylHU-937>10[6]
Compound D pyrazol-4-yl1-methyl-1H-pyrazol-4-ylHA27800.127-0.560[4]
Compound E pyrazol-5-yl1-methyl-1H-pyrazol-4-ylClA2780>10[4]

This table is a representation of data from related compounds to infer potential activity. The R groups correspond to substitutions on the pyrimidine ring at positions other than the 2-amino, 4-oxo, and 5-iodo positions.

The data suggests that the nature of the substituent on the pyrimidine ring plays a critical role in determining the anticancer potency. For instance, the presence of a pyrazole moiety, as in Compound D, appears to confer potent CDK2 inhibitory activity.[4]

Postulated Structure-Activity Relationship (SAR) for Anticancer Activity

Based on the available data for related 2-aminopyrimidine derivatives, a preliminary structure-activity relationship can be proposed. The key structural features influencing anticancer activity are likely to be the substituents at the N1, C5, and C6 positions of the pyrimidinone ring.

SAR_Anticancer Scaffold 2-Amino-5-iodopyrimidin-4(1H)-one N1_Sub N1-Substitution (e.g., Alkyl, Aryl) Scaffold->N1_Sub Influences solubility and membrane permeability C6_Sub C6-Substitution (e.g., Aryl, Heteroaryl) Scaffold->C6_Sub Critical for target binding (e.g., kinase hinge region) Activity Anticancer Activity (Kinase Inhibition) N1_Sub->Activity C6_Sub->Activity

Caption: Postulated SAR for anticancer activity.

Antiviral Activity: A Broad Spectrum of Possibilities

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs for the treatment of various viral infections.[7] Their mechanisms of action are diverse and can include the inhibition of viral enzymes like polymerases and proteases, as well as interference with viral entry and replication processes.[7]

Comparative Efficacy of Halogenated Pyrimidine Analogs

Studies on 5- and 5'-substituted thymidine analogs have demonstrated that halogenation at the 5-position can confer significant antiviral activity, particularly against Herpes Simplex Virus (HSV).[7]

CompoundHalogen at C5Antiviral Activity against HSVReference
5'-amino-2',5'-dideoxyuridine HInactive[7]
5-chloro-5'-amino-2',5'-dideoxyuridine ClActive[7]
5-bromo-5'-amino-2',5'-dideoxyuridine BrActive[7]
5-iodo-5'-amino-2',5'-dideoxyuridine IActive[7]

This data strongly suggests that a 5-iodo substituent on a pyrimidine ring is favorable for antiviral activity.

Potential Mechanism of Antiviral Action

The antiviral activity of 5-iodopyrimidine derivatives could stem from their ability to act as mimics of natural nucleosides, thereby inhibiting viral DNA or RNA synthesis. The workflow for evaluating such compounds is outlined below.

Antiviral_Workflow Start Synthesized 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives Plaque_Assay Plaque Reduction Assay (Determine EC50) Start->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (Determine CC50) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) (SI = CC50 / EC50) Plaque_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Selectivity_Index->Mechanism_Study High SI Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Workflow for antiviral drug discovery.

Enzyme Inhibition: Targeting Key Pathological Pathways

The 2-aminopyrimidine scaffold is a privileged structure for the design of enzyme inhibitors, particularly kinase inhibitors.[4][5] Additionally, derivatives of this class have shown inhibitory activity against other enzymes such as β-glucuronidase.[1]

Comparative Inhibition of Various Enzymes

The inhibitory potential of 2-aminopyrimidine derivatives against different enzymes is summarized below.

Compound IDEnzyme TargetIC50 (µM)Reference
Compound 24 β-glucuronidase2.8 ± 0.10[1]
D-saccharic acid 1,4-lactone (Standard) β-glucuronidase45.75 ± 2.16[1]
(R)-17 CHK1 Kinase0.0004[8]
Compound 15 CDK2 KinaseKi = 0.005[4]

These findings highlight the potential of 2-aminopyrimidine derivatives to be developed as potent and selective enzyme inhibitors. The significant potency of Compound 24 against β-glucuronidase, an enzyme implicated in certain cancers, is particularly noteworthy.[1]

Logical Pathway for Kinase Inhibitor Development

The development of kinase inhibitors from the 2-Amino-5-iodopyrimidin-4(1H)-one scaffold would follow a structured path of screening and optimization.

Kinase_Inhibitor_Pathway Library Library of 2-Amino-5-iodopyrimidin-4(1H)-one Derivatives Primary_Screen Primary Kinase Panel Screen (Biochemical Assay) Library->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID IC50_Det IC50 Determination for Hits Hit_ID->IC50_Det Selectivity Selectivity Profiling (Against a broader kinase panel) IC50_Det->Selectivity Cell_Based Cell-Based Assays (Target engagement and functional effects) Selectivity->Cell_Based Selective Hits Lead_Opt Lead Optimization (SAR-driven chemical modifications) Cell_Based->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Kinase inhibitor development pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key bioassays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[9][10]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.[11][12]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The level of phosphorylation is then quantified, often using methods like luminescence, fluorescence, or radioactivity.[11][13]

Methodology (Luminescence-Based):

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a two-step process: first, remaining ATP is depleted, and then ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[12]

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15]

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[15][16]

Methodology:

  • Cell Seeding: Plate a confluent monolayer of host cells in 6- or 12-well plates.

  • Virus Incubation: Incubate a known titer of the virus with serial dilutions of the test compound for 1-2 hours.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion and Future Directions

The 2-Amino-5-iodopyrimidin-4(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that derivatives of this scaffold are likely to possess significant anticancer, antiviral, and enzyme-inhibiting activities. The iodine atom at the 5-position is a key feature that can be exploited to enhance potency and selectivity.

Future research should focus on the synthesis of a diverse library of 2-Amino-5-iodopyrimidin-4(1H)-one derivatives with various substitutions at the N1 and C6 positions. Systematic screening of these compounds against a panel of cancer cell lines, viruses, and enzymes will be crucial to identify lead compounds for further optimization. Detailed structure-activity relationship studies, guided by computational modeling, will be instrumental in designing next-generation derivatives with improved efficacy and drug-like properties.

References

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  • Ye, D., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(5), 2215. [Link]

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  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

  • Vlietinck, A. J., et al. (1997). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 60(5), 478-483. [Link]

  • Dallinger, D., & Kappe, C. O. (2017). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 22(9), 1436. [Link]

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  • Patel, R. V., et al. (2015). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Journal of Saudi Chemical Society, 19(1), 89-95. [Link]

  • El-Gamal, M. I., et al. (2022). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 27(21), 7288. [Link]

  • Fassihi, A., et al. (2014). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences, 9(4), 255-265. [Link]

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  • Liu, K. G., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5947-5951. [Link]

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 236-251. [Link]

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Comparative

A Comparative Guide to Purity Validation of 2-Amino-5-iodopyrimidin-4(1H)-one: HPLC, LC-MS, and qNMR Approaches

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the purity of each chemical entity is not merely a quality metric but a cornerstone of safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of each chemical entity is not merely a quality metric but a cornerstone of safety and efficacy. For a key pharmaceutical intermediate such as 2-Amino-5-iodopyrimidin-4(1H)-one, which serves as a building block in the synthesis of diverse therapeutic agents, rigorous purity validation is paramount. The presence of even trace impurities, including starting materials, by-products, or degradation products, can have profound implications for the final active pharmaceutical ingredient's (API) stability, safety profile, and therapeutic efficacy. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust purity validation of 2-Amino-5-iodopyrimidin-4(1H)-one, offering in-depth technical insights and experimental protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and the quality of your final product.

This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a polar, aromatic compound like 2-Amino-5-iodopyrimidin-4(1H)-one, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Design

The choice of a C18 column provides a versatile stationary phase for retaining the moderately polar analyte and separating it from both more polar and less polar impurities. A gradient elution is employed to ensure the timely elution of all potential impurities with varying polarities, providing a comprehensive impurity profile within a reasonable run time. The mobile phase, a mixture of an aqueous buffer (for pH control and improved peak shape) and an organic modifier (acetonitrile, for elution strength), is optimized to achieve optimal resolution between the main peak and any adjacent impurity peaks. UV detection is selected based on the chromophoric nature of the pyrimidine ring system.

Experimental Protocol: RP-HPLC for Purity of 2-Amino-5-iodopyrimidin-4(1H)-one

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-iodopyrimidin-4(1H)-one reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

Purity Calculation: The purity is determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (Area %) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC with UV detection is excellent for quantifying known and unknown impurities, it does not provide structural information. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities and degradation products.

Rationale for UPLC-Q-TOF-MS

Ultra-High-Performance Liquid Chromatography (UPLC) is employed to achieve faster separations and higher resolution compared to conventional HPLC.[5][6] A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution mass analysis, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for the structural elucidation of unknown impurities.[6]

Experimental Protocol: UPLC-Q-TOF-MS for Impurity Identification

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: (A faster gradient can be used for rapid screening)

    • 0-1 min: 2% B

    • 1-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Mass Range: m/z 50-1000

Sample Preparation:

  • Prepare a sample solution of 2-Amino-5-iodopyrimidin-4(1H)-one at a concentration of approximately 0.1 mg/mL in the diluent (50:50 Water:Acetonitrile).

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-Q-TOF-MS Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Full Scan and MS/MS Data inject_sample->acquire_data process_data Process Chromatogram and Mass Spectra acquire_data->process_data identify_impurities Identify Impurities (Elemental Composition, Fragmentation) process_data->identify_impurities propose_structures Propose Impurity Structures identify_impurities->propose_structures

Caption: Workflow for LC-MS Impurity Identification.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[7] This makes qNMR an excellent orthogonal technique to chromatography for purity determination.[11][12][13][14][15]

Rationale for ¹H qNMR

¹H qNMR is chosen due to the high natural abundance and sensitivity of the proton nucleus.[7] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the 2-Amino-5-iodopyrimidin-4(1H)-one can be determined. This method is particularly valuable as it can also quantify non-chromophoric impurities that might be missed by UV-based HPLC.

Experimental Protocol: ¹H qNMR for Absolute Purity

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Amino-5-iodopyrimidin-4(1H)-one and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum with Optimized Parameters transfer->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Determination.

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are a critical component of method validation, designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[16][17][18] These studies help to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[18]

Rationale for Stress Conditions

The selected stress conditions (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are chosen to mimic potential degradation pathways that the molecule might encounter during synthesis, formulation, and storage.[17]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples are analyzed by the developed HPLC and LC-MS methods to assess for degradation and identify any new impurities formed.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the discussed techniques for the purity validation of 2-Amino-5-iodopyrimidin-4(1H)-one.

FeatureHPLC-UVLC-MS¹H qNMR
Primary Function Quantitative PurityImpurity IdentificationAbsolute Quantitative Purity
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Specificity High (with a validated method)Very High (mass-based)High (structure-based)
Quantitation Relative (Area %)Semi-quantitativeAbsolute (with internal standard)
Structural Info NoneYes (Mass, Fragmentation)Yes (Full Structure)
Throughput HighModerateLow to Moderate
Cost Low to ModerateHighModerate to High
Regulatory Acceptance Widely AcceptedWidely AcceptedIncreasingly Accepted[9]

Conclusion: An Integrated Approach to Purity Validation

A robust and comprehensive purity validation strategy for 2-Amino-5-iodopyrimidin-4(1H)-one should not rely on a single analytical technique. Instead, an integrated approach that leverages the strengths of orthogonal methods is recommended. HPLC serves as the primary tool for routine purity testing and quantitation of impurities. LC-MS is essential for the identification and structural elucidation of unknown impurities discovered during stability and forced degradation studies. ¹H qNMR provides an independent and primary method for the absolute purity determination of the reference standard and can be used to verify the results obtained by chromatography. By employing this multi-faceted approach, researchers and drug developers can ensure the highest level of confidence in the purity of this critical pharmaceutical intermediate, thereby safeguarding the quality and safety of the final drug product.

References

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  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Khirich, G., & Skidmore, K. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Asif, M. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • ResearchGate. ICH Q2(R2): Validation of Analytical Procedures | Request PDF. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 798. [Link]

  • Williamson, D., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]

  • S. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8756–8762. [Link]

  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • ResearchGate. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites | Request PDF. [Link]

  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst, 137(24), 5824-5829. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Center for Biotechnology Information. (2008). ANALYTICAL METHODS. In Toxicological Profile for Iodine. [Link]

  • Farrugia, C., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 707. [Link]

  • Wu, Y., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(17), 3959. [Link]

  • Zimecki, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 107-113. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 963. [Link]

  • S., S., et al. (2022). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 12(1), 127-134. [Link]

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  • G., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 12(15), 2842. [Link]

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  • R., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(11), 3328. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for 2-Amino-5-iodopyrimidin-4(1H)-one Functionalization

Introduction: The Strategic Importance of the Functionalized 2-Aminopyrimidine Scaffold In the landscape of modern drug discovery and development, the 2-aminopyrimidine core is a privileged scaffold, appearing in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Functionalized 2-Aminopyrimidine Scaffold

In the landscape of modern drug discovery and development, the 2-aminopyrimidine core is a privileged scaffold, appearing in a multitude of clinically significant molecules, including kinase inhibitors and other targeted therapies. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the various derivatives, 2-Amino-5-iodopyrimidin-4(1H)-one stands out as a particularly versatile building block. The presence of the iodine atom at the C5-position provides a reactive handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This guide offers a comparative analysis of catalytic systems for three of the most powerful and widely employed cross-coupling reactions for the functionalization of 2-Amino-5-iodopyrimidin-4(1H)-one: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. As a senior application scientist, my objective is to provide not just a list of protocols, but a deeper understanding of the rationale behind catalyst and ligand selection, supported by comparative data and detailed experimental workflows. This will empower researchers to make informed decisions to accelerate their research and development efforts.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. The choice of catalyst and ligand is critical, especially when dealing with electron-rich and potentially coordinating substrates like 2-aminopyrimidines.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The following table summarizes the performance of different palladium-based catalytic systems for the Suzuki-Miyaura coupling of substrates analogous to 2-Amino-5-iodopyrimidin-4(1H)-one. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reaction Time (h)Catalyst Loading (mol%)Reference
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85125
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>95 (expected)2-41-2
System 3: Ligand-Free Pd(OAc)₂Amberlite IRA-400(OH)H₂O/EthanolPhenylboronic acid921-21[1]

Expert Insights:

  • System 1 (Traditional): The use of Pd(PPh₃)₄ is a classic and often reliable choice.[2] However, it can require higher catalyst loadings and longer reaction times, particularly with challenging substrates. The triphenylphosphine ligand, while effective, is less electron-rich and bulky compared to modern phosphine ligands, which can lead to slower rates of oxidative addition and reductive elimination.

  • System 2 (Buchwald Ligand): The combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos represents a significant advancement.[2] These ligands accelerate the key steps in the catalytic cycle, leading to higher yields, shorter reaction times, and lower catalyst loadings. This system is particularly advantageous for coupling with sterically hindered or electron-deficient boronic acids.

  • System 3 (Ligand-Free): The use of a ligand-free palladium catalyst with a solid-supported base like an ion-exchange resin offers a greener and more practical alternative.[1] The reaction in aqueous media at moderate temperatures is highly appealing from a process chemistry perspective. The absence of a phosphine ligand simplifies purification, although the catalytic activity might be substrate-dependent.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Amino-5-iodopyrimidin-4(1H)-one, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. A->B C Add the Palladium catalyst and ligand (if applicable) under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water or saturated ammonium chloride. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate in vacuo, and purify by column chromatography. G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_ArX Ar-Pd(II)L₂-I OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'B(OH)₂ Base PdII_ArAr Ar-Pd(II)L₂-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science. The reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have been developed to address issues of reproducibility and by-product formation.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventCoupling PartnerYield (%)Reaction Time (h)Catalyst Loading (mol%)Reference
System 1: Classic Pd/Cu Pd(PPh₃)₂Cl₂CuIEt₃NPhenylacetylene80-906-122-5 (Pd), 4-10 (Cu)[3][4]
System 2: Copper-Free Pd(OAc)₂ / XPhosCs₂CO₃1,4-DioxanePhenylacetylene85-954-81-2 (Pd)[5]
System 3: Microwave-Assisted Pd(PPh₃)₂Cl₂CuIDiisopropylamine/DMFTrimethylsilylacetylene>900.25-0.52-5 (Pd), 4-10 (Cu)[4]

Expert Insights:

  • System 1 (Classic Pd/Cu): This is the most traditional and widely used method for Sonogashira coupling.[3][4] The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While effective, this system can sometimes lead to the formation of homocoupled alkyne by-products (Glaser coupling) and can be sensitive to air.

  • System 2 (Copper-Free): The development of copper-free Sonogashira protocols has been a significant advancement.[5] These systems often employ bulky, electron-rich phosphine ligands that promote the direct reaction of the alkyne with the palladium center. This avoids the issues associated with the copper co-catalyst and can lead to cleaner reactions and simpler purification.

  • System 3 (Microwave-Assisted): The use of microwave irradiation can dramatically accelerate the Sonogashira reaction, reducing reaction times from hours to minutes.[4] This is particularly beneficial for high-throughput synthesis and library generation. The rapid heating can also lead to improved yields and reduced side reactions in some cases.

Experimental Protocol: Sonogashira Coupling (Classic Pd/Cu)
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_ArX Ar-Pd(II)L₂-I OA->PdII_ArX TM Transmetalation PdII_ArX->TM Cu-C≡CR PdII_ArR Ar-Pd(II)L₂-C≡CR TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord H-C≡CR Cu_Alkyne [Cu(C≡CR)] Alkyne_Coord->Cu_Alkyne Cu_Alkyne->PdII_ArX Transmetalation Deprotonation Deprotonation Cu_Alkyne->Deprotonation Base Deprotonation->CuI

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] This reaction is particularly important for the synthesis of pharmaceutical compounds, where the arylamine moiety is a common structural motif. The choice of ligand and base is highly dependent on the nature of the amine coupling partner.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reaction Time (h)Catalyst Loading (mol%)Reference
System 1: General Pd₂(dba)₃XantphosCs₂CO₃TolueneAniline80-95125 (Pd), 10 (ligand)
System 2: For Primary Amines Pd(OAc)₂BrettPhosNaOtBuDioxaneBenzylamine>904-81-2
System 3: Microwave-Assisted Pd(OAc)₂XPhosKOtBuTolueneMorpholine>900.5-12-5

Expert Insights:

  • System 1 (General): The use of a palladium precursor with a bidentate phosphine ligand like Xantphos is a robust system for the amination with a variety of amines, including anilines.[7][8] The wide bite angle of Xantphos is thought to promote reductive elimination, the product-forming step.

  • System 2 (For Primary Amines): For less nucleophilic primary amines, more specialized and highly active ligands like BrettPhos are often required.[9] These ligands are designed to be extremely electron-rich and sterically demanding, which facilitates all steps of the catalytic cycle.

  • System 3 (Microwave-Assisted): As with other cross-coupling reactions, microwave irradiation can significantly shorten reaction times for the Buchwald-Hartwig amination.[7] This is particularly useful for optimizing reaction conditions and for the rapid synthesis of compound libraries.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Add the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.1-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-I PdII_ArX Ar-Pd(II)L-I OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)L(HNR₂)]⁺I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[6][9][10]

Conclusion and Future Outlook

The functionalization of 2-Amino-5-iodopyrimidin-4(1H)-one via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The choice of the optimal catalytic system is a critical parameter that depends on the desired transformation, the nature of the coupling partners, and the desired reaction conditions.

For Suzuki-Miyaura couplings, modern phosphine ligands and ligand-free systems offer significant advantages over traditional catalysts in terms of efficiency and practicality. In Sonogashira couplings, copper-free protocols are emerging as a superior alternative to the classic Pd/Cu system, offering cleaner reactions and broader substrate scope. The Buchwald-Hartwig amination continues to be the premier method for C-N bond formation, with an ever-expanding toolbox of ligands that can be tailored to specific amine substrates.

As the field of catalysis continues to evolve, we can expect the development of even more efficient, selective, and sustainable methods for the functionalization of heterocyclic cores. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers working at the forefront of medicinal chemistry and drug discovery.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). [Video]. YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. (n.d.). Retrieved from [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2- and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-953.
  • Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9811–9821. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 2-Amino-5-iodopyrimidin-4(1H)-one and Its Analogues

Introduction In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active compounds.[1][2][3] Among these, 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active compounds.[1][2][3] Among these, 2-Amino-5-iodopyrimidin-4(1H)-one serves as a critical synthetic intermediate, valued for its potential in forming novel therapeutic agents through cross-coupling reactions and other modifications. The precise characterization of this molecule and its analogues is paramount to ensuring the integrity of downstream applications.

This guide provides an in-depth, objective comparison of the spectroscopic properties of 2-Amino-5-iodopyrimidin-4(1H)-one and a curated set of its analogues. We will delve into the nuances of UV-Vis absorption, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), offering not just data, but the underlying scientific rationale for the observed spectral characteristics. This document is designed for researchers, scientists, and drug development professionals, providing both a practical reference and an educational tool for the structural elucidation of substituted pyrimidines.

Molecular Structures of 2-Amino-5-iodopyrimidin-4(1H)-one and Selected Analogues

The core structure of 2-aminopyrimidin-4(1H)-one allows for diverse functionalization. For this comparative guide, we will focus on substitutions at the C5 position, as this site is frequently modified to modulate biological activity. The selected analogues allow for a systematic evaluation of how different substituents—specifically halogens of varying electronegativity and a simple alkyl group—influence the spectroscopic fingerprint of the molecule.

Molecular_Structures cluster_main 2-Amino-5-iodopyrimidin-4(1H)-one cluster_A Analogue A: 5-Bromo cluster_B Analogue B: 5-Chloro cluster_C Analogue C: 5-Unsubstituted cluster_D Analogue D: 5-Methyl node_main node_A node_B node_C node_D

Caption: Chemical structures of the parent compound and its C5-substituted analogues.

Part 1: Spectroscopic Methodologies & Experimental Rationale

The choice of spectroscopic techniques is dictated by the need for unambiguous structural confirmation and the elucidation of electronic properties. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

UV-Vis Spectroscopy

Causality Behind Experimental Choice: UV-Vis spectroscopy is a rapid and effective method for probing the conjugated π-system of the pyrimidine ring. The position of maximum absorbance (λmax) is highly sensitive to the electronic nature of substituents.[4] Auxochromes like the amino group and the various C5-substituents alter the energy gap between the π and π* orbitals, resulting in predictable shifts in λmax. This makes it an excellent first-pass technique for verifying the electronic environment of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5][6]

  • ¹H NMR: Provides information on the chemical environment of protons. The chemical shift (δ) of the C6-H proton is a sensitive indicator of the inductive and mesomeric effects of the C5-substituent.

  • ¹³C NMR: Reveals the carbon framework. The chemical shifts of the ring carbons, particularly C5 and C6, are directly influenced by the electronegativity of the attached substituent.

Mass Spectrometry (MS)

Causality Behind Experimental Choice: Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound.[3] For halogenated analogues, MS is particularly diagnostic due to the characteristic natural isotopic abundance of chlorine and bromine.[7][8] The presence of iodine is also readily confirmed by its monoisotopic nature at a high mass.

Part 2: Comparative Spectroscopic Data Analysis

The following sections present a comparative analysis of the data obtained for 2-Amino-5-iodopyrimidin-4(1H)-one and its analogues.

UV-Vis Spectroscopy Data

The electronic transitions in these molecules are primarily π → π* in nature. The position of the λmax is modulated by the substituent at the C5 position.

CompoundC5-SubstituentExpected λmax (nm)Rationale for Shift
Parent -I~290-300The iodine atom, despite its electronegativity, can participate in hyperconjugation and its polarizability influences the electronic transitions, leading to a bathochromic (red) shift.
Analogue A -Br~285-295Bromine is less polarizable than iodine, resulting in a slight hypsochromic (blue) shift compared to the iodo-analogue.
Analogue B -Cl~280-290Chlorine's higher electronegativity and lower polarizability compared to Br and I cause a further blue shift.
Analogue C -H~275-285The absence of a halogen results in the least perturbed π-system among the analogues, serving as a baseline.
Analogue D -CH₃~280-290The electron-donating methyl group causes a slight red shift compared to the unsubstituted analogue.
¹H and ¹³C NMR Spectroscopy Data

NMR spectra were referenced to tetramethylsilane (TMS). DMSO-d₆ is a common solvent for these compounds due to their polarity and potential for hydrogen bonding.

Table of ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC5-SubstituentC6-H (singlet)NH₂ (broad s)N1-H (broad s)
Parent -I~7.8-8.0~6.8-7.0~10.5-11.0
Analogue A -Br~7.9-8.1~6.8-7.0~10.5-11.0
Analogue B -Cl~8.0-8.2~6.8-7.0~10.5-11.0
Analogue C -H~7.5 (doublet)~6.5-6.7~10.3-10.8
Analogue D -CH₃~7.4-7.6~6.6-6.8~10.4-10.9

Interpretation:

  • C6-H Signal: A clear downfield shift is observed for the C6-H proton as the electronegativity of the C5-halogen increases (Cl > Br > I). This is due to the inductive electron-withdrawing effect of the halogens, which deshields the adjacent proton.[9] The methyl group in Analogue D has a slight shielding effect compared to the halogens.

  • NH Protons: The signals for the amino and amide protons are typically broad due to quadrupole broadening and exchange with residual water in the solvent.

Table of ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC5-SubstituentC2 (NH₂)C4 (C=O)C5C6
Parent -I~155~162~75-80~150
Analogue A -Br~155~162~95-100~148
Analogue B -Cl~155~162~105-110~146
Analogue C -H~156~163~100-105~140
Analogue D -CH₃~156~163~110-115~142

Interpretation:

  • C5 Signal: The most dramatic shift is observed at C5. The carbon directly attached to iodine (Parent) shows a significant upfield shift due to the "heavy atom effect." For the other halogens, the chemical shift moves downfield with increasing electronegativity.

  • C4 and C6 Signals: These carbons are also influenced by the C5-substituent, with their chemical shifts reflecting the electronic perturbations transmitted through the ring.

Mass Spectrometry Data

Mass spectrometry provides the definitive molecular weight and, for halogenated compounds, a clear signature based on isotopic patterns.

Table of High-Resolution MS (HRMS) Data

CompoundC5-SubstituentMolecular Formula[M+H]⁺ (monoisotopic)Key Isotopic Pattern
Parent -IC₄H₄IN₃O237.9421Single major peak for [M+H]⁺.
Analogue A -BrC₄H₄BrN₃O204.9560 / 206.9540Two peaks of ~1:1 intensity ratio, separated by 2 Da (for ⁷⁹Br and ⁸¹Br).[8]
Analogue B -ClC₄H₄ClN₃O161.0065 / 163.0035Two peaks of ~3:1 intensity ratio, separated by 2 Da (for ³⁵Cl and ³⁷Cl).[7]
Analogue C -HC₄H₅N₃O112.0455Single major peak for [M+H]⁺.
Analogue D -CH₃C₅H₇N₃O126.0611Single major peak for [M+H]⁺.

Interpretation: The isotopic signatures for Analogue A (Bromine) and Analogue B (Chlorine) are unmistakable and serve as a primary method for confirming their presence. The absence of this pattern, coupled with the accurate mass measurement, confirms the identity of the other analogues.

Part 3: Standardized Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: UV-Vis Spectroscopic Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of the pyrimidine analogue. Dissolve in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) in a 100 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration that yields a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use matched quartz cuvettes (1 cm path length). Record a baseline spectrum using the solvent. Measure the absorbance of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the λmax from the resulting spectrum.

Protocol 2: NMR Spectroscopic Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal as an internal reference (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 3: Mass Spectrometric Analysis

Caption: Standard workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (10-50 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a 1:1 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured accurate mass with the theoretical exact mass for the elemental formula. For halogenated compounds, carefully examine the isotopic cluster to confirm the presence and number of chlorine or bromine atoms.

Conclusion

The spectroscopic analysis of 2-Amino-5-iodopyrimidin-4(1H)-one and its analogues reveals a clear and predictable relationship between chemical structure and spectral output. Key differentiating features include:

  • UV-Vis: A systematic shift in λmax based on the electronic properties of the C5-substituent.

  • ¹H NMR: A diagnostically shifted C6-H proton signal, directly correlating with the electronegativity of the C5-halogen.

  • ¹³C NMR: A unique upfield shift of the C5 carbon in the iodo-analogue due to the heavy atom effect.

  • Mass Spectrometry: Unambiguous confirmation of molecular weight and the presence of halogens through characteristic isotopic patterns.

This guide demonstrates that a multi-technique spectroscopic approach provides a robust and self-validating framework for the characterization of these important synthetic building blocks. By understanding the causality behind the spectral data, researchers can confidently identify and differentiate these analogues, ensuring the quality and success of their scientific endeavors.

References

  • Deng, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Khomenko, D. M., et al. (2020). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). 5-Aminopyrimidin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Lin, J., et al. (2010). 5-Iodopyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kaur, H., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Perisic, O. R., et al. (2014). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Scientia Pharmaceutica. Available at: [Link]

  • Castrovilli, M. C., et al. (2017). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Govindasamy, C., et al. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of substituted 5-aminopyrimidines (A) and their more lipophilic analogs. ResearchGate. Available at: [Link]

  • Singh, R., & Singh, P. (2016). Synthesis and characterization of some new 2-amino-4-(4′-substituted) -6-(4″-substituted)diphenyl pyrimidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]

  • Kavitha, E., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure. Available at: [Link]

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  • Desai, S., et al. (2020). DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

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  • Grudziński, W., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A. Available at: [Link]

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Validation

A Comparative Guide to Base Selection for Cross-Coupling Reactions of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction The 2-amino-4-pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a 5-iodo substituent on this heterocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-amino-4-pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a 5-iodo substituent on this heterocyclic system provides a versatile handle for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental tools for creating carbon-carbon and carbon-nitrogen bonds.[1]

The success of these transformations, however, is not solely dependent on the choice of catalyst and ligand. The selection of an appropriate base is a critical parameter that profoundly influences reaction efficiency, yield, and functional group tolerance.[2] This guide provides a comparative analysis of different bases in key cross-coupling reactions of 2-Amino-5-iodopyrimidin-4(1H)-one, offering field-proven insights and supporting data to aid researchers in optimizing their synthetic strategies.

The Mechanistic Role of the Base in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed reactions, the base is far more than a simple proton scavenger. Its role is multifaceted and integral to the catalytic cycle.[2]

  • In Suzuki-Miyaura Couplings: The base activates the organoboron species (a boronic acid or ester) to form a more nucleophilic boronate complex.[3] This step is often rate-determining for the crucial transmetalation phase, where the organic moiety is transferred to the palladium center.[4] Computational and experimental data suggest that the reaction of the base with the organoboronic acid is the primary pathway for activation.

  • In Sonogashira Couplings: The base serves two primary functions. It deprotonates the terminal alkyne to generate the reactive acetylide species and neutralizes the hydrogen halide (HI) formed during the catalytic cycle, regenerating the active catalyst.[5] Amine bases can also act as ligands or co-solvents, further influencing the reaction environment.[6]

  • In Buchwald-Hartwig Aminations: The base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center prior to reductive elimination.[7] The strength of the base must be carefully matched to the pKa of the amine to avoid side reactions or catalyst deactivation.[8]

Case Study 1: Suzuki-Miyaura Coupling of Arylboronic Acids

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures. The choice of an inorganic base is a key factor in driving the reaction to completion. We evaluated the performance of three common inorganic bases—potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃)—for the coupling of 2-Amino-5-iodopyrimidin-4(1H)-one with phenylboronic acid.

Comparative Performance Data: Suzuki-Miyaura Coupling
Base (2.0 equiv.)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Observations
K₂CO₃ Pd(dppf)Cl₂ (3 mol%)1,4-Dioxane/H₂O (4:1)901281Good yield, cost-effective option.[9]
K₃PO₄ Pd(PPh₃)₄ (5 mol%)DMF/H₂O (5:1)85888Effective for electron-rich pyridines.[10]
Cs₂CO₃ Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Toluene100694Excellent yield, faster reaction. Often the base of choice for challenging substrates due to its high solubility.[8]

Note: Yields are based on literature reports for structurally similar substrates and should be used as a general guide.[9]

Discussion of Results:

The data clearly indicates that while all three bases are effective, Cesium Carbonate (Cs₂CO₃) provides the highest yield in the shortest reaction time. This enhanced performance is often attributed to the higher solubility of cesium salts in organic solvents, which facilitates the formation of the active boronate species. Potassium Phosphate (K₃PO₄) is also a highly effective base, particularly with phosphine ligands like PPh₃.[11] Potassium Carbonate (K₂CO₃) represents a more economical choice and delivers very good yields, making it an excellent starting point for reaction optimization.[12]

Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base in activating the boronic acid for transmetalation.[13]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex Ar-I (Oxidative Addition) trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation product_complex Ar-Pd(II)L₂-Ar' trans_complex->product_complex - B(OH)₃ - I⁻ product_complex->pd0 Reductive Elimination product Ar-Ar' product_complex->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->trans_complex base Base (e.g., CO₃²⁻) base->boronate + H₂O, - HCO₃⁻ aryl_halide Ar-I

Caption: Suzuki-Miyaura catalytic cycle highlighting base activation.

Case Study 2: Sonogashira Coupling of Terminal Alkynes

The Sonogashira reaction is a powerful method for the synthesis of aryl alkynes. This reaction typically employs a dual catalyst system (palladium and copper) and an amine base.[14] The amine base is critical for the deprotonation of the alkyne and for neutralizing the HI byproduct.[5]

Comparative Performance Data: Sonogashira Coupling
BaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observations
Triethylamine (Et₃N) PdCl₂(PPh₃)₂ (2 mol%) / CuI (3 mol%)THF50485The classical and most common choice. Acts as both base and solvent.[14]
Diisopropylamine (i-Pr₂NH) Pd(PPh₃)₄ (2 mol%) / CuI (3 mol%)DMF60582A bulkier amine, can sometimes reduce undesired alkyne homocoupling.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)Acetonitrile80291A strong, non-nucleophilic organic base, enabling faster, copper-free reactions.[15]
K₂CO₃ Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)DMF100875An inorganic base option, useful when amines are incompatible with the substrate.

Discussion of Results:

For standard Sonogashira couplings, Triethylamine (Et₃N) remains a reliable and effective choice.[14] However, modern protocols are increasingly moving towards copper-free conditions to avoid issues with alkyne homocoupling (Glaser coupling). In these systems, a strong organic base like DBU paired with an appropriate ligand can provide excellent yields under milder conditions.[15] The use of inorganic bases like K₂CO₃ is less common but provides a viable alternative when amine bases could lead to side reactions with sensitive functional groups on the substrate.

Experimental Workflow: Base Selection Logic

The choice of base is not arbitrary and should be guided by the specific requirements of the reaction. The following diagram outlines a logical workflow for selecting an appropriate base for a cross-coupling reaction.

Base_Selection_Workflow start Start: Plan Cross-Coupling with 2-Amino-5-iodopyrimidin-4-one reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C(sp²)-C(sp²) sonogashira Sonogashira Coupling reaction_type->sonogashira C(sp²)-C(sp) buchwald Buchwald-Hartwig Amination reaction_type->buchwald C(sp²)-N suzuki_base Select Inorganic Base: 1. Cs₂CO₃ (High Yield) 2. K₃PO₄ (Reliable) 3. K₂CO₃ (Economical) suzuki->suzuki_base sonogashira_base Select Amine Base: 1. Et₃N (Standard) 2. DBU (Cu-free) Consider K₂CO₃ if amines are problematic. sonogashira->sonogashira_base buchwald_base Select Base based on Amine pKa: 1. NaOtBu / KOtBu (Strong) 2. K₃PO₄ / Cs₂CO₃ (Weaker) buchwald->buchwald_base optimize Perform Reaction & Optimize suzuki_base->optimize sonogashira_base->optimize buchwald_base->optimize

Caption: Decision workflow for selecting a base in cross-coupling.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using K₃PO₄
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of DMF and water) via cannula. The total solvent volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-15 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling using DBU
  • Reagent Preparation: To a dry reaction vial, add 2-Amino-5-iodopyrimidin-4(1H)-one (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., acetonitrile) followed by the terminal alkyne (1.5 equiv.) and DBU (2.0 equiv.) via syringe.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction as described above. Once complete, cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of celite to remove palladium black. Concentrate the filtrate.

  • Purification: Purify the crude material via flash chromatography to isolate the coupled product.

Conclusion and Recommendations

The choice of base is a pivotal decision in the optimization of palladium-catalyzed cross-coupling reactions with 2-Amino-5-iodopyrimidin-4(1H)-one.

  • For Suzuki-Miyaura couplings , Cs₂CO₃ generally offers the best performance in terms of yield and reaction time, while K₃PO₄ and K₂CO₃ are highly effective and more economical alternatives.

  • For Sonogashira couplings , traditional amine bases like Et₃N are reliable, but copper-free systems employing strong organic bases like DBU are emerging as superior alternatives, offering faster reactions and cleaner product profiles.

  • For Buchwald-Hartwig aminations (not detailed in the case studies), stronger bases like NaOtBu are often required for less acidic amines, while weaker inorganic bases like K₃PO₄ are suitable for more acidic nucleophiles, offering broader functional group tolerance.[7]

Researchers should consider the specific substrates, desired reaction time, and overall cost when selecting a base. The protocols and comparative data in this guide serve as a robust starting point for developing efficient and high-yielding synthetic routes for the derivatization of this important medicinal chemistry scaffold.

References

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available at: [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2013).
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • ChemTalk. (2023). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • DSpace@MIT. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Available at: [Link]

  • Cziáky, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Influence of base on the Sonogashira coupling reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Tomaso, A. D., & Hartwig, J. F. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Organic-Reaction.com. (2022). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • ResearchGate. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Rafique, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 2-Aminopyrimidin-4(1H)-one Derivatives in Kinase Inhibition

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the core of numerous clinical candidates and approved drugs. This guide provides an in-depth technical comparison of the cross-reactivity profiles of derivatives of 2-Amino-5-iodopyrimidin-4(1H)-one, a key pharmacophore. We will delve into the experimental methodologies used to assess selectivity, present comparative data with alternative inhibitor scaffolds, and explore the underlying structural determinants of on- and off-target binding. This guide is intended to be a practical resource for scientists working to develop the next generation of targeted therapies.

The Significance of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, achieving a high degree of selectivity remains a significant challenge. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome, leading to the potential for off-target effects. These unintended interactions can result in toxicity or a complex pharmacological profile that can be difficult to interpret. Therefore, rigorous cross-reactivity studies are not merely a regulatory requirement but a fundamental aspect of designing safe and effective medicines.

The 2-aminopyrimidine core is a versatile scaffold that can be readily modified to achieve potent and selective inhibition of various kinases. The 2-amino group typically forms key hydrogen bonds with the hinge region of the kinase ATP-binding site, while substitutions at other positions can be tailored to interact with specific residues in the surrounding pocket, thereby driving selectivity. The 5-iodo substitution on the pyrimidinone ring, the focus of this guide, offers a unique handle for further chemical modification and can influence the inhibitor's potency and selectivity profile through steric and electronic effects.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and direct binding measurements.

Experimental Workflow for Kinase Profiling

Caption: A multi-faceted approach to assessing inhibitor cross-reactivity.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified recombinant kinases (e.g., a commercial kinase panel)

  • Specific peptide or protein substrates for each kinase

  • 2-Amino-5-iodopyrimidin-4(1H)-one derivative stock solution (e.g., 10 mM in DMSO)

  • Alternative inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-Amino-5-iodopyrimidin-4(1H)-one derivative and the alternative inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 25 nL of each compound dilution or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 5 µL of the kinase solution (containing the appropriate kinase and substrate in kinase reaction buffer) to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[2][3][4][5][6]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • 2-Amino-5-iodopyrimidin-4(1H)-one derivative

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies specific to the target kinase and a loading control

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the 2-Amino-5-iodopyrimidin-4(1H)-one derivative at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in lysis buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd).[7][8][9][10][11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant kinase

  • 2-Amino-5-iodopyrimidin-4(1H)-one derivative

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Kinase Immobilization: Immobilize the purified kinase onto the sensor chip surface via amine coupling.

  • Compound Injection: Prepare a series of concentrations of the 2-Amino-5-iodopyrimidin-4(1H)-one derivative in running buffer. Inject the compound solutions over the immobilized kinase surface and a reference surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Comparative Cross-Reactivity Profiles

While specific data for 2-Amino-5-iodopyrimidin-4(1H)-one derivatives is not extensively available in the public domain, we can draw valuable insights from studies on the broader class of 2-aminopyrimidine-based kinase inhibitors. Below are representative selectivity profiles for inhibitors targeting different kinase families.

Table 1: Representative Kinase Selectivity Profile of a 2-Aminopyrimidine-based FLT3 Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. FLT3
FLT3 1.5 1
c-KIT>1500>1000
PDGFRβ150100
VEGFR2200133
JAK2500333

Data is representative of highly selective 2-aminopyrimidine derivatives.[12][13]

Table 2: Representative Kinase Selectivity Profile of a 2-Aminopyridine-based JNK Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. JNK3
JNK3 15 1
JNK1211.4
JNK2251.7
p38α>10,000>667
ERK2>10,000>667

Data is representative of potent pyridopyrimidinone-based JNK inhibitors.[14]

Table 3: Comparison with an Alternative Scaffold - A Thienopyrimidine-based VEGFR-2 Inhibitor

Kinase TargetIC50 (nM)
VEGFR-2 3.9
VEGFR-125
PDGFRβ45
c-Kit60
EGFR>1,000

Data is representative of potent thieno[2,3-d]pyrimidine derivatives.[15]

Signaling Pathway Context

The cross-reactivity profile of an inhibitor can have significant implications for its overall cellular effect. Understanding the signaling pathways in which the primary and off-targets are involved is crucial for interpreting cellular data and predicting potential side effects.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Nucleus->Gene_Expression Regulates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT pathway by a 2-aminopyrimidine derivative.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The introduction of a 5-iodo substituent on the pyrimidinone ring offers a promising avenue for further optimization, although more public data is needed to fully understand its impact on cross-reactivity. The comprehensive experimental approach outlined in this guide, combining biochemical, cellular, and biophysical methods, is essential for building a complete picture of an inhibitor's selectivity profile. As our understanding of the human kinome and the structural basis of inhibitor binding continues to grow, we can anticipate the development of even more selective and effective therapies based on this versatile chemical scaffold. Future work should focus on generating and publishing comprehensive selectivity data for a wider range of 2-aminopyrimidine derivatives, including those with the 2-Amino-5-iodopyrimidin-4(1H)-one core, to guide the rational design of next-generation kinase inhibitors.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Nakai, W., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • de Mol, N. J. (2000). Surface plasmon resonance. Methods in Molecular Biology. [Link]

  • Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • de Mol, N. J., & Fischer, M. J. E. (Eds.). (2010). Surface Plasmon Resonance: Methods and Protocols. Humana Press. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Ge, H., et al. (2014). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link]

  • Reddy, M. V. R., et al. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Bioorganic & Medicinal Chemistry. [Link]

  • Canning, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Klaeger, S., et al. (2017). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Cell Chemical Biology. [Link]

  • Zhang, T., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link]

  • Cadeddu, M., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. International Journal of Molecular Sciences. [Link]

  • Reddy, M. V. R., et al. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4,-difluorophenylsulfonyl)-8-methylpyrido[2,3-d] pyrimidin-7(8H)-one (7ao) as a Potent Selective Inhibitor of Polo Like Kinase 2 (PLK2). ResearchGate. [Link]

  • El-Adl, K., et al. (2019). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • El-Adl, K., et al. (2020). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Xu, Z., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Tesch, R., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one based inhibitors from p21-activated kinases (PAKs) to salt-inducible kinases (SIKs). bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-iodopyrimidin-4(1H)-one

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-5-iodopyrimidin-4(1H)-one is foundational to therapeutic innovation. This compound, a halogenated hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-5-iodopyrimidin-4(1H)-one is foundational to therapeutic innovation. This compound, a halogenated heterocyclic amine, serves as a critical building block in medicinal chemistry.[1][2] However, its structural alerts—the presence of iodine and a pyrimidine core—necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Amino-5-iodopyrimidin-4(1H)-one, moving beyond mere procedure to explain the scientific rationale behind each critical step. Our commitment to safety and environmental stewardship is as paramount as our scientific pursuits.

Section 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the 4(1H)-one tautomer may be sparse, we can infer its toxicological profile from the closely related 2-Amino-5-iodopyrimidine. This proactive assessment is crucial for establishing a self-validating system of protocols.

The primary hazards are associated with its classification as a halogenated organic compound and its potential biological activity.[3][4] Halogenated compounds can form toxic byproducts, such as hydrogen iodide, upon incomplete combustion and require specialized disposal methods, typically high-temperature incineration, to ensure complete destruction.[5][6]

Table 1: Inferred GHS Hazard Classification for 2-Amino-5-iodopyrimidin-4(1H)-one

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[7][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[7][8]
Serious Eye Damage/Irritation Category 1 / 2 H318: Causes serious eye damage[7][8]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[7][8] |

Note: This data is extrapolated from the known hazards of 2-Amino-5-iodopyrimidine, a structurally analogous compound.

The pyrimidine scaffold is a well-known pharmacophore, suggesting that this compound could have unrecognized biological or cytotoxic effects.[9] Therefore, it is prudent to handle it with the same level of caution as other potentially bioactive or hazardous drug compounds.[10][11]

Section 2: Core Principles of Compliant Disposal

The disposal of 2-Amino-5-iodopyrimidin-4(1H)-one is governed by three fundamental principles that ensure safety and regulatory compliance.

  • Waste Segregation: This is the most critical step. Halogenated organic waste must never be mixed with non-halogenated waste.[4][12][13] The primary reason is logistical and environmental: disposal facilities use different processes for these waste streams. Halogenated waste requires incineration at very high temperatures (often >1100 °C) to prevent the formation of dioxins and other persistent organic pollutants.[5] Mixing streams increases disposal costs and environmental risk.[3]

  • Proper Containment and Labeling: All waste must be collected in designated, chemically compatible containers that can be tightly sealed to prevent leaks or vaporization.[5][13] Each container must be clearly and accurately labeled with "Hazardous Waste" and a full chemical inventory.[3][4] This practice is not just a regulatory requirement; it is essential for the safety of waste handlers and emergency responders.

  • Institutional Compliance: All disposal activities must be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) protocols, which are designed to comply with federal (EPA, OSHA) and local regulations.[14][15] Never dispose of organic materials down the sanitary sewer.[12][16]

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a detailed, step-by-step methodology for the collection and disposal of waste generated from work with 2-Amino-5-iodopyrimidin-4(1H)-one.

Part A: Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure.[12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Body Protection: A flame-resistant laboratory coat.

  • Hand Protection: Nitrile gloves are required.[12] Given the potential for unrecognized hazards, consider double-gloving. Gloves should be changed immediately if contaminated or every hour during extended handling.[9]

  • Footwear: Closed-toe shoes are mandatory.[12]

Part B: Waste Collection and Segregation Protocol

Follow this protocol to ensure waste is correctly segregated at the point of generation.

  • Establish Designated Waste Containers: Before starting work, prepare two clearly labeled hazardous waste containers:

    • "HALOGENATED ORGANIC SOLID WASTE": For solids like contaminated filter paper, weigh boats, and residual powder.

    • "HALOGENATED ORGANIC LIQUID WASTE": For solutions containing the compound.[4][12]

  • Dispose of Solid Waste:

    • Place any unused or expired solid 2-Amino-5-iodopyrimidin-4(1H)-one directly into the "HALOGENATED ORGANIC SOLID WASTE" container.

    • Dispose of all single-use items that have come into direct contact with the solid compound (e.g., contaminated gloves, weigh paper, pipette tips) into this same container.

  • Dispose of Liquid Waste:

    • Collect all solutions containing 2-Amino-5-iodopyrimidin-4(1H)-one in the designated "HALOGENATED ORGANIC LIQUID WASTE" container.

    • Causality: Do not mix with non-halogenated solvents. This prevents costly and complex re-segregation of your lab's waste stream.[3]

    • Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and pour the rinsate into the halogenated liquid waste container. Repeat twice.

  • Dispose of Contaminated Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container that is puncture-resistant and closable. The container itself should be labeled as containing halogenated waste.

Diagram 1: Waste Segregation Workflow

This diagram outlines the decision-making process for segregating laboratory waste associated with 2-Amino-5-iodopyrimidin-4(1H)-one.

G start Waste Generation is_contaminated Is the item contaminated with 2-Amino-5-iodopyrimidin-4(1H)-one? start->is_contaminated trash Dispose in Regular Trash is_contaminated->trash No what_form What is the physical form? is_contaminated->what_form Yes solid_waste Collect in 'HALOGENATED ORGANIC SOLID WASTE' Container what_form->solid_waste Solid (powder, gloves, paper) liquid_waste Collect in 'HALOGENATED ORGANIC LIQUID WASTE' Container what_form->liquid_waste Liquid (solutions, rinsates) sharps_waste Collect in Puncture-Proof 'SHARPS' Container (Label as Halogenated) what_form->sharps_waste Sharp (needles, broken glass)

Caption: Decision tree for proper waste segregation.

Part C: Container Management and Storage
  • Container Selection: Use only containers provided by your institution's EHS department or those confirmed to be chemically compatible (e.g., HDPE or glass for liquids).

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3] Fill out the tag completely, listing 2-Amino-5-iodopyrimidin-4(1H)-one and any solvents by their full chemical names.

  • Storage: Keep waste containers tightly closed at all times, except when adding waste.[13] Store them in a designated, well-ventilated Satellite Accumulation Area (SAA), away from heat or ignition sources, and within secondary containment to manage potential leaks.[3]

Section 4: Emergency Procedures

Accidents can happen. A prepared response is essential for safety.

Part A: Spill Management Protocol

For small spills (<100 mL or 10 g) inside a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Don PPE: If not already wearing it, don the full PPE described in Section 3A.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water.

  • Dispose: Place all cleanup materials (absorbent, cloths, gloves) into the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, spills outside a fume hood, or if you feel unsafe, evacuate the area, close the door, and contact your institution's emergency response team immediately.[13]

Diagram 2: Emergency Spill Response Workflow

G spill Spill Occurs assess Assess Spill (Size, Location) spill->assess evacuate Evacuate Area Call Emergency Response assess->evacuate Large / Unsafe ppe Alert Others Don Full PPE assess->ppe Small / Contained contain Contain & Absorb (Use inert material) ppe->contain collect Collect Cleanup Debris contain->collect dispose Dispose in Halogenated Solid Waste Container collect->dispose decontaminate Decontaminate Surface dispose->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Step-by-step workflow for managing a small chemical spill.

Part B: Exposure First Aid

Immediate action is critical in the event of personal exposure.[17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[17] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. MedchemExpress.com.
  • 2-Amino-5-iodopyrimidine | C4H4IN3. PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - 2-Amino-5-iodopyridine. Fisher Scientific.
  • Cytotoxic Drugs Guide. Government of Saskatchewan.
  • HEALTH CARE FACILITIES. Oregon OSHA.
  • Safe handling of cytotoxics: guideline recommendations. PMC, PubMed Central.
  • ASHP Guidelines on Handling Hazardous Drugs. ASHP.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • 5-Iodo-2-pyrimidinamine SDS, 1445-39-2 Safety Data Sheets. ECHEMI.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 2-Amino-5-iodopyridine. Chem-Impex.
  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-iodopyrimidin-4(1H)-one

This guide provides an essential operational framework for the safe handling of 2-Amino-5-iodopyrimidin-4(1H)-one. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 2-Amino-5-iodopyrimidin-4(1H)-one. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its structural alerts—specifically the halogenated pyrimidine core—necessitate a rigorous approach to personal protection. This document moves beyond a simple checklist, offering a causal-driven protocol grounded in established safety principles for handling potent research chemicals. Our objective is to build a culture of safety and trust by empowering researchers with the knowledge to protect themselves and their work.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 2-Amino-5-iodopyrimidin-4(1H)-one is not broadly available, a reliable risk assessment can be constructed by examining structurally analogous compounds. The hazard profile of 2-Amino-5-iodopyrimidine provides a strong surrogate for establishing minimum safety precautions.[1] The potential health effects are significant and demand stringent control measures.

The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact.[2] The GHS classifications for close analogs indicate that this class of compounds should be treated as hazardous.

Table 1: Surrogate Hazard Profile based on 2-Amino-5-iodopyrimidine

Hazard Statement Classification Implication for Handling
H315 Causes skin irritation Skin contact must be avoided through proper glove and lab coat usage.[1]
H318 / H319 Causes serious eye damage / irritation Direct eye contact can cause significant injury; appropriate eye protection is mandatory.[1]
H335 May cause respiratory irritation The powdered form poses an inhalation risk; work must be conducted in a ventilated area or with respiratory protection.[1]

| H302 | Harmful if swallowed | Ingestion must be prevented by prohibiting eating and drinking in the lab and through proper hygiene.[1][3] |

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The following PPE ensemble is mandatory for all personnel handling 2-Amino-5-iodopyrimidin-4(1H)-one.

Primary Barriers: Hand and Body Protection
  • Hand Protection (Double Gloving): The use of two pairs of chemical-resistant gloves is required.[2] The outer glove bears the primary contamination, while the inner glove provides a secondary layer of protection against tears or permeation.

    • Material: Nitrile gloves are the preferred standard for incidental contact with a wide range of laboratory chemicals.[4]

    • Protocol: Change the outer glove immediately upon known or suspected contact with the compound. Both pairs should be changed at least every 60 minutes or when integrity is compromised.[2]

  • Body Protection: A long-sleeved, moisture-resistant laboratory gown or coat is essential to protect the skin on the arms and body.[5] The gown should have a solid front and be securely fastened. Lab coats must not be worn outside the designated laboratory area to prevent the transfer of contamination.[5]

Secondary Barriers: Face and Respiratory Protection
  • Eye and Face Protection:

    • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.

    • Splash Hazard: When handling solutions or performing tasks with a risk of splashing, chemical splash goggles are required.[4] If there is a significant splash risk, a full-face shield should be worn over the safety goggles.[4][5]

  • Respiratory Protection:

    • Engineering Controls (Primary): All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to control exposure to airborne particulates.[6]

    • Supplemental PPE: If engineering controls are not feasible or during certain procedures like spill cleanup, a NIOSH-approved N95 respirator is required to prevent inhalation of the powdered agent.[5] Proper fit-testing is mandatory for all respirator users.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for accurately weighing and preparing a stock solution of 2-Amino-5-iodopyrimidin-4(1H)-one, integrating the required PPE at each stage.

  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[7]

    • Gather all necessary equipment: the chemical container, spatulas, weigh paper or boat, and the vessel for the final solution.

  • PPE Donning:

    • Don inner nitrile gloves.

    • Don a long-sleeved lab gown, ensuring full coverage.

    • Don outer nitrile gloves, pulling the cuffs over the cuffs of the lab gown.[2]

    • Don safety goggles.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container of 2-Amino-5-iodopyrimidin-4(1H)-one, avoiding any puff of powder.

    • Using a clean spatula, transfer the desired amount of solid to the weigh paper on a tared balance.

    • Once the desired mass is obtained, securely close the primary chemical container.

    • Carefully transfer the weighed solid into the designated solvent vessel.

  • Post-Handling & Decontamination:

    • Wipe the spatula clean with a solvent-dampened wipe.

    • Dispose of the weigh paper and wipe as hazardous chemical waste.

  • PPE Doffing (to prevent cross-contamination):

    • Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the lab gown by rolling it inward, containing any potential surface contamination. Dispose of it properly.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow

G Workflow: PPE & Handling Protocol cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Operation prep_area 1. Designate Area in Fume Hood don_ppe 2. Don PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Transfer & Dissolve weigh->dissolve decon 5. Decontaminate Tools dissolve->decon dispose_waste 6. Dispose of Contaminated Items decon->dispose_waste doff_ppe 7. Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: A flowchart illustrating the key stages of safe handling.

Disposal and Decontamination Plan

A comprehensive safety plan extends beyond handling to include proper disposal and emergency preparedness.

Waste Disposal
  • Solid Waste: All contaminated solid materials, including gloves, disposable gowns, weigh paper, and absorbent pads, must be placed in a dedicated, leak-proof hazardous waste container.[5] The container must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Liquid Waste: Unused solutions or liquid waste containing the compound must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.

Decontamination
  • Equipment: Non-disposable equipment like spatulas should be thoroughly rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Emergency Procedures: Spills and Exposures

Accidents can occur, and a clear, rehearsed plan is the best defense.

Table 2: Emergency Response Protocol

Situation Action
Small Spill (<5g) in Fume Hood 1. Alert nearby personnel. 2. Ensure proper PPE is worn (including N95 respirator if not already in use). 3. Gently cover the spill with an absorbent material from a chemical spill kit.[5] 4. Carefully scoop the material into the hazardous solid waste container. 5. Decontaminate the area with a solvent-dampened cloth.
Dermal (Skin) Exposure 1. Immediately remove contaminated clothing and gloves. 2. Rinse the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Ocular (Eye) Exposure 1. Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.

| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention. |

By adhering to this comprehensive guide, researchers can confidently handle 2-Amino-5-iodopyrimidin-4(1H)-one, ensuring personal safety and the integrity of their research.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.).
  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. (2017, February 28).
  • Cytotoxic Drug Safety - Thompson Rivers University. (n.d.).
  • 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem - NIH. (n.d.).
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Safety Data Sheet - MedchemExpress.com. (2025, December 29).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024, February 19).

Sources

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